Product packaging for 11-O-methylpseurotin A(Cat. No.:)

11-O-methylpseurotin A

Katalognummer: B1264843
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: BSXLPZRKEPWAAT-CHZVKGAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

11-O-methylpseurotin A is an aromatic ketone.
This compound is a natural product found in Beauveria felina, Aspergillus fumigatus, and Aspergillus sulphureus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO8 B1264843 11-O-methylpseurotin A

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO8/c1-5-6-12-15(30-3)16(25)17-13(2)18(26)22(32-17)20(28)23(31-4,24-21(22)29)19(27)14-10-8-7-9-11-14/h6-12,15-16,20,25,28H,5H2,1-4H3,(H,24,29)/b12-6-/t15-,16-,20+,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXLPZRKEPWAAT-CHZVKGAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of 11-O-methylpseurotin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin family of natural products. These compounds are characterized by a unique spirocyclic γ-lactam core structure and exhibit a range of biological activities. First identified from a marine-derived strain of Aspergillus fumigatus, this compound has garnered interest for its selective bioactivity, notably its inhibitory effects on a specific yeast mutant strain and its potential as an antiseizure agent. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field of natural product chemistry and drug discovery.

Discovery

This compound was first reported as a new natural product in 2007, isolated from a marine-derived fungus, Aspergillus fumigatus.[1] The discovery was the result of a bioassay-guided fractionation effort aimed at identifying compounds that selectively inhibit a Saccharomyces cerevisiae strain with a deletion in the HOF1 gene. The compound has also been isolated from Sporothrix sp.[1] Pseurotins, as a class of compounds, are of mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic origin.

Experimental Protocols

Fungal Fermentation

A detailed protocol for the fermentation of Aspergillus fumigatus to produce pseurotins is outlined below. This protocol is based on general methods for the cultivation of this fungus for secondary metabolite production.

Materials:

  • Aspergillus fumigatus strain (marine-derived)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Strain Activation: The Aspergillus fumigatus strain is revived from a glycerol stock by streaking onto a PDA plate and incubating at 28°C for 5-7 days until sufficient sporulation is observed.

  • Seed Culture: A well-sporulated PDA plate is used to inoculate a 250 mL flask containing 100 mL of PDB. The flask is incubated at 28°C on a rotary shaker at 150 rpm for 3 days to generate a seed culture.

  • Production Culture: The seed culture is then used to inoculate larger production-scale flasks containing PDB at a 1:100 (v/v) ratio. These production cultures are incubated under the same conditions as the seed culture for 7-14 days.

Extraction and Isolation

The following is a representative protocol for the extraction and purification of this compound from the fungal culture.

Materials:

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., hexane, dichloromethane, acetonitrile, water)

  • Rotary evaporator

Procedure:

  • Extraction: The fungal culture (both mycelia and broth) is extracted exhaustively with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Preparative HPLC: The final purification is achieved by preparative reverse-phase HPLC on a C18 column using a gradient of acetonitrile and water as the mobile phase. This step yields pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Methods:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy are employed to elucidate the planar structure and assign the proton and carbon signals.

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.

Data Presentation

Spectroscopic Data for this compound
Position ¹³C Chemical Shift (δc) ¹H Chemical Shift (δH, multiplicity, J in Hz)
2170.1
3110.2
4193.5
588.9
6170.8
7
8100.1
976.94.95 (d, 5.5)
10'74.24.40 (dd, 8.5, 5.5)
11'82.13.55 (dq, 8.5, 6.5)
12'126.15.60 (dd, 15.5, 6.5)
13'134.25.85 (dq, 15.5, 6.5)
14'20.82.10 (m)
15'14.10.95 (t, 7.5)
3-CH₃9.82.05 (s)
11'-OCH₃57.93.30 (s)
Benzoyl-C=O195.2
Benzoyl-C1''135.9
Benzoyl-C2'',6''129.27.95 (d, 7.5)
Benzoyl-C3'',5''128.87.50 (t, 7.5)
Benzoyl-C4''133.57.65 (t, 7.5)

Note: NMR data is typically recorded in CDCl₃ or a similar deuterated solvent. The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Biological Activity Data
Compound Assay Organism/Model Result
This compoundAntiseizure ActivityZebrafish (PTZ model)Inactive at tested concentrations
This compoundSelective InhibitionSaccharomyces cerevisiae (hof1Δ strain)Selectively inhibits growth

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation strain Aspergillus fumigatus Strain seed_culture Seed Culture (PDB, 3 days) strain->seed_culture production_culture Production Culture (PDB, 7-14 days) seed_culture->production_culture extraction Ethyl Acetate Extraction production_culture->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 silica_gel->sephadex hplc Preparative HPLC (C18) sephadex->hplc pure_compound This compound hplc->pure_compound hresims HRESIMS pure_compound->hresims nmr 1D & 2D NMR pure_compound->nmr optical_rotation Optical Rotation pure_compound->optical_rotation

Caption: Workflow for the isolation and identification of this compound.

Postulated Signaling Pathway Inhibition in Saccharomyces cerevisiae

signaling_pathway cluster_cell_cycle Cytokinesis in S. cerevisiae cluster_inhibition Inhibition myo1 Myo1 (Myosin II) contractile_ring Actomyosin Contractile Ring myo1->contractile_ring iqg1 Iqg1 iqg1->contractile_ring act1 Act1 (Actin) act1->contractile_ring hof1 Hof1 hof1->contractile_ring Regulates septum Septum Formation hof1->septum septins Septins septins->septum compound This compound inhibition compound->inhibition inhibition->hof1

Caption: Postulated inhibition of Hof1-mediated processes in yeast by this compound.

Conclusion

This compound represents an interesting member of the pseurotin family of natural products. Its discovery through a targeted, bioassay-guided approach highlights the power of this strategy in identifying novel bioactive compounds. The detailed protocols for its fermentation, isolation, and structural elucidation provided in this guide serve as a valuable resource for researchers aiming to work with this molecule or similar fungal metabolites. While its antiseizure activity was not confirmed in the zebrafish model, its selective inhibition of the hof1Δ yeast strain suggests a specific mode of action that warrants further investigation. Future research could focus on elucidating the precise molecular target of this compound and exploring its potential in other therapeutic areas.

References

A Technical Guide to the Natural Source of 11-O-methylpseurotin A

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources, isolation, and biosynthesis of 11-O-methylpseurotin A. This fungal metabolite, a member of the diverse pseurotin family of natural products, has garnered interest for its biological activities.

Natural Sources of this compound

This compound is a secondary metabolite produced by specific fungal species. To date, it has been isolated from two primary genera:

  • Aspergillus : A marine-derived strain of Aspergillus fumigatus has been identified as a producer of this compound.[][2] This ubiquitous fungus is a known prolific source of a wide array of bioactive secondary metabolites.[3][4][5]

  • Sporothrix : The compound was also originally isolated from a species of Sporothrix.[]

Co-cultivation of certain fungal isolates with bacteria has also been shown to induce the production of this compound, suggesting that its biosynthesis can be influenced by microbial interactions.[]

Quantitative Data

Quantitative yield data for this compound from fungal fermentations is not extensively reported in the available literature. The production of secondary metabolites is often highly dependent on the specific fungal strain, culture conditions, and extraction methods. However, the isolation of this compound alongside other pseurotin analogues suggests that it is a naturally occurring derivative within the broader pseurotin biosynthetic pathway.

CompoundProducing OrganismReported Co-isolated PseurotinsReference
This compoundAspergillus fumigatus (marine-derived)Pseurotin A[][2]
This compoundSporothrix sp.Not specified[]
This compoundFungal isolate MR2012 (in co-culture)Pseurotin G, Terezine D[]

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, based on described methodologies for pseurotins and other fungal metabolites.

I. Fungal Fermentation
  • Inoculation and Culture: A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium. A typical medium might consist of a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Incubation: The culture is incubated under controlled conditions of temperature (typically 25-30°C) and agitation (e.g., 150-200 rpm) for a period of several days to weeks to allow for fungal growth and production of secondary metabolites.

II. Extraction of Fungal Metabolites
  • Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (EtOAc) or methanol (MeOH), to partition the secondary metabolites from the aqueous and solid phases. This process is often repeated multiple times to ensure complete extraction.

  • Concentration: The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

III. Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components of the crude extract into fractions of decreasing complexity.

  • Bioassay-Guided Fractionation: As described for the initial isolation of this compound, fractions can be tested for biological activity (e.g., a yeast halo assay) to guide the purification process towards the active compound(s).[][2]

  • High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC using a C18 column. A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve high-resolution separation of the individual compounds.

  • Structure Elucidation: The pure compound is subjected to a suite of analytical techniques to confirm its identity and structure. These include:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.

experimental_workflow cluster_fermentation I. Fungal Fermentation cluster_extraction II. Extraction cluster_purification III. Purification & Elucidation A Fungal Culture Inoculation B Incubation A->B C Harvesting (Filtration/Centrifugation) B->C D Solvent Extraction (EtOAc/MeOH) C->D E Concentration (Rotary Evaporation) D->E F Initial Fractionation (VLC/Silica Gel) E->F G Bioassay-Guided Selection F->G H Reversed-Phase HPLC G->H I Pure this compound H->I J Structure Elucidation (NMR, MS) I->J

Fig. 1: Experimental workflow for the isolation of this compound.

Biosynthetic Pathway

This compound belongs to the pseurotin family of fungal metabolites, which are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The core structure is assembled by the hybrid enzyme PsoA. Subsequent tailoring enzymes, including oxidases and methyltransferases from the pso gene cluster, modify this core to generate the diverse array of pseurotin derivatives.

The biosynthesis of pseurotin A is the most extensively studied in this family. The formation of this compound is proposed to be a late-stage modification of pseurotin A, involving the enzymatic O-methylation of the hydroxyl group at the C-11 position. This reaction is catalyzed by a specific O-methyltransferase, which utilizes S-adenosyl methionine (SAM) as the methyl group donor. While the specific enzyme responsible for this final step has not been definitively characterized, it is a common terminal modification in natural product biosynthesis.

biosynthetic_pathway cluster_core Core Biosynthesis cluster_tailoring Tailoring Steps cluster_final_step Final Methylation PKS_NRPS Polyketide & Amino Acid Precursors PsoA PsoA (PKS-NRPS) PKS_NRPS->PsoA Core Pseurotin Core Structure PsoA->Core Tailoring Oxidations, Methylations, etc. (e.g., PsoF, PsoC) Core->Tailoring PseurotinA Pseurotin A Tailoring->PseurotinA Product This compound PseurotinA->Product O-methylation Methyltransferase O-Methyltransferase SAH S-adenosyl homocysteine (SAH) Methyltransferase->SAH SAM S-adenosyl methionine (SAM) SAM->Methyltransferase

Fig. 2: Proposed biosynthetic pathway of this compound.

References

An In-Depth Technical Guide on 11-O-methylpseurotin A Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungi known to produce the bioactive secondary metabolite 11-O-methylpseurotin A. The document details the biosynthetic pathway, regulatory mechanisms, and experimental protocols for the cultivation of producing organisms, as well as the extraction and purification of the target compound. Quantitative data on production and detailed visualizations of key pathways and workflows are included to support research and drug development efforts in this area.

Introduction to this compound

This compound is a fungal metabolite belonging to the pseurotin family of natural products, which are characterized by a unique heterospirocyclic γ-lactam core.[] These compounds have garnered significant interest due to their diverse and potent biological activities. Pseurotin A, the direct precursor of this compound, has been reported to exhibit a range of bioactivities, including inhibition of chitin synthase and induction of nerve-cell proliferation.[2] The addition of a methyl group at the C-11 position, as seen in this compound, can modulate the biological profile of the parent compound, making it a molecule of interest for drug discovery programs.

Fungi Producing this compound

To date, two main fungal genera have been identified as producers of this compound:

  • Aspergillus fumigatus : A ubiquitous filamentous fungus, A. fumigatus is a known producer of a wide array of secondary metabolites, including pseurotin A and its methylated derivative, this compound.[] Strains of A. fumigatus, including marine-derived isolates, have been confirmed to produce this compound.[]

  • Sporothrix sp. : This genus of fungi, which includes species known to be pathogenic to humans and animals, has also been identified as a source of this compound.[]

Biosynthesis of this compound

The biosynthesis of this compound originates from the well-characterized pathway of its precursor, pseurotin A. The core of this pathway is governed by a biosynthetic gene cluster (BGC) containing the pso genes.

The key steps in the biosynthesis are as follows:

  • Core Scaffold Synthesis: The initial steps involve a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) encoded by the psoA gene. This enzyme is responsible for the assembly of the foundational structure of the pseurotin molecule.[2]

  • C-methylation: A crucial modification is the C-methylation of the polyketide backbone, which is catalyzed by a trans-acting C-methyltransferase, PsoF.[2]

  • Further Modifications: A series of tailoring enzymes, including oxidases and other modifying enzymes encoded by the pso gene cluster, further modify the molecule.

  • O-methylation to form this compound: The final step in the formation of this compound is the O-methylation of the hydroxyl group at the C-11 position of pseurotin A. This reaction is catalyzed by a putative O-methyltransferase. While the specific gene encoding this enzyme has not been definitively identified, its presence is inferred from the existence of the final product.

Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.

Biosynthetic Pathway of this compound Polyketide and Non-ribosomal Peptide Precursors Polyketide and Non-ribosomal Peptide Precursors PsoA (PKS-NRPS) PsoA (PKS-NRPS) Polyketide and Non-ribosomal Peptide Precursors->PsoA (PKS-NRPS) Pseurotin Core Scaffold Pseurotin Core Scaffold PsoA (PKS-NRPS)->Pseurotin Core Scaffold PsoF (C-methyltransferase) PsoF (C-methyltransferase) Pseurotin Core Scaffold->PsoF (C-methyltransferase) C-methylation Tailoring Enzymes (pso cluster) Tailoring Enzymes (pso cluster) PsoF (C-methyltransferase)->Tailoring Enzymes (pso cluster) Pseurotin A Pseurotin A Tailoring Enzymes (pso cluster)->Pseurotin A Putative O-methyltransferase Putative O-methyltransferase Pseurotin A->Putative O-methyltransferase O-methylation (C-11) This compound This compound Putative O-methyltransferase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Pseurotin Biosynthesis in Aspergillus fumigatus

The production of pseurotin A, and consequently this compound, in Aspergillus fumigatus is subject to complex regulatory networks. Key factors influencing the biosynthesis include:

  • Zinc Concentration: The availability of zinc ions (Zn²⁺) in the culture medium plays a significant role. High zinc concentrations have been shown to upregulate the expression of genes in the pseurotin biosynthetic cluster, leading to increased production of pseurotin A.[3]

  • Transcription Factors:

    • ZafA: This zinc-responsive transcriptional activator is a key regulator.

    • GliZ: The biosynthesis of pseurotin A is also influenced by GliZ, a transcriptional activator involved in the biosynthesis of another secondary metabolite, gliotoxin. There appears to be a reciprocal regulatory relationship between the production of pseurotin A and gliotoxin.

The signaling pathway illustrating this regulation is depicted below.

Regulatory Pathway of Pseurotin A Biosynthesis High Zinc High Zinc ZafA ZafA High Zinc->ZafA activates GliZ GliZ ZafA->GliZ regulates pso Gene Expression pso Gene Expression GliZ->pso Gene Expression upregulates Pseurotin A Biosynthesis Pseurotin A Biosynthesis pso Gene Expression->Pseurotin A Biosynthesis

Caption: Regulatory pathway of pseurotin A biosynthesis in A. fumigatus.

Experimental Protocols

Fungal Cultivation

5.1.1. Aspergillus fumigatus

  • Media:

    • Glucose Minimal Medium (GMM): A common defined medium for secondary metabolite production.

    • Malt Extract Agar/Broth (MEA/MEB): A rich medium suitable for fungal growth.

    • Czapek-Dox Agar/Broth: A semi-defined medium often used for studying secondary metabolism.

  • Inoculation: Inoculate liquid media with a spore suspension (1 x 10⁶ spores/mL) or agar plugs from a fresh culture.

  • Incubation: Incubate cultures at 28-37°C for 7-14 days with shaking (for liquid cultures) or in a static incubator (for solid cultures).

5.1.2. Sporothrix sp.

  • Media:

    • Potato Dextrose Agar/Broth (PDA/PDB): A standard medium for the cultivation of Sporothrix.

    • Sabouraud Dextrose Agar/Broth: Another commonly used medium for this fungus.

  • Inoculation: Inoculate with a mycelial slurry or spore suspension.

  • Incubation: Incubate at 25-28°C for 14-21 days.

Extraction of this compound
  • Harvesting: After the incubation period, separate the fungal mycelium from the liquid culture broth by filtration.

  • Liquid-Liquid Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Mycelial Extraction:

    • The fungal mycelium can also be extracted by homogenization in methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1).

    • Filter the homogenate and concentrate the filtrate to yield a crude extract.

Purification of this compound
  • Silica Gel Chromatography:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using reversed-phase HPLC.

    • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Detection: UV detection at a wavelength of 254 nm.

    • Collect the peak corresponding to this compound.

The general workflow for obtaining purified this compound is outlined below.

Experimental Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation of A. fumigatus or Sporothrix sp. Inoculation of A. fumigatus or Sporothrix sp. Incubation (7-21 days) Incubation (7-21 days) Inoculation of A. fumigatus or Sporothrix sp.->Incubation (7-21 days) Filtration (separate mycelium and broth) Filtration (separate mycelium and broth) Incubation (7-21 days)->Filtration (separate mycelium and broth) Liquid-Liquid Extraction (EtOAc) Liquid-Liquid Extraction (EtOAc) Filtration (separate mycelium and broth)->Liquid-Liquid Extraction (EtOAc) Crude Extract Crude Extract Liquid-Liquid Extraction (EtOAc)->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography HPLC (C18) HPLC (C18) Silica Gel Chromatography->HPLC (C18) Pure this compound Pure this compound HPLC (C18)->Pure this compound

Caption: General experimental workflow for this compound production.

Quantitative Data

Quantitative data on the production of this compound is still emerging. However, studies on its precursor, pseurotin A, in Aspergillus fumigatus provide valuable insights into the potential yields and the impact of culture conditions.

Fungal StrainCulture ConditionCompoundYieldReference
Aspergillus fumigatusHigh ZincPseurotin AIncreased Production[3]
Aspergillus fumigatusLow ZincPseurotin ADecreased Production[3]
Aspergillus fumigatusgliZ deletion mutantPseurotin AIncreased Production[3]

Note: Further quantitative studies are required to determine the specific yields of this compound from different fungal strains and under various culture conditions.

Conclusion

This technical guide has summarized the current knowledge on the fungi that produce this compound. The biosynthetic pathway, although not fully elucidated, is understood to proceed via the pseurotin A pathway with a final O-methylation step. The regulation of this pathway in Aspergillus fumigatus by zinc and key transcription factors provides opportunities for optimizing production. The provided experimental protocols for fungal cultivation, metabolite extraction, and purification serve as a foundation for researchers to isolate and study this promising bioactive compound. Further research is warranted to identify the specific O-methyltransferase involved in the final biosynthetic step and to quantify the production of this compound in greater detail. This knowledge will be instrumental in harnessing the therapeutic potential of this unique fungal metabolite.

References

The Unfinished Puzzle: A Technical Guide to the Biosynthesis of 11-O-methylpseurotin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Assembly Line of a Promising Bioactive Compound

This technical guide provides a comprehensive overview of the known biosynthetic pathway of 11-O-methylpseurotin A, a fungal secondary metabolite with demonstrated biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development. We will delve into the enzymatic machinery, genetic regulation, and experimental evidence that have elucidated the formation of its core structure, while also highlighting the current knowledge gap regarding the final methylation step that yields the title compound.

Executive Summary

Pseurotins are a family of fungal natural products characterized by a unique 1-oxa-7-azaspiro[][]non-2-ene-4,6-dione core structure.[2][3] Among them, this compound has been isolated from marine-derived Aspergillus fumigatus.[] The biosynthesis of the parent compound, pseurotin A, has been largely elucidated through systematic gene deletion and in vitro enzymatic assays in Aspergillus fumigatus.[2] The pathway is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a suite of tailoring enzymes encoded by the pso gene cluster.[2][4] However, the specific O-methyltransferase responsible for the conversion of pseurotin A to this compound at the C-11 position remains to be identified. This guide synthesizes the current understanding of the pathway, presenting key data and experimental methodologies.

The Pseurotin A Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of pseurotin A, the immediate precursor to this compound, is a complex process involving a PKS-NRPS hybrid enzyme and several modifying enzymes.[2][4] The core scaffold is assembled by PsoA, after which a series of oxidative and rearrangement reactions are catalyzed by the pso gene products.

The Core Machinery: The pso Gene Cluster

The genetic blueprint for pseurotin A biosynthesis is located in a dedicated gene cluster. The key enzymes and their functions, as determined by gene knockout and in vitro studies, are summarized below.[2][3][5]

GeneEnzymePutative Function
psoAPsoAHybrid PKS-NRPS; responsible for the biosynthesis of the core 1-oxa-7-azaspiro[][]non-2-ene-4,6-dione skeleton.[2][4]
psoBPsoBPutative hydrolase; potentially involved in 2-pyrrolidine ring closure.
psoCPsoCS-adenosylmethionine (SAM)-dependent O-methyltransferase; methylates the C-8 hydroxyl group.[2][5]
psoDPsoDCytochrome P450 monooxygenase; oxidizes the benzyl group to a benzoyl moiety.[2][5]
psoEPsoEGlutathione S-transferase (GST)-like enzyme; catalyzes the trans to cis isomerization of the C13 olefin.[2][5]
psoFPsoFBifunctional epoxidase/C-methyltransferase; performs C-methylation on the polyketide backbone and epoxidation at C10-C11.[2]
psoGPsoGHypothetical protein of unknown function.
Visualizing the Pathway to Pseurotin A

The following diagram illustrates the known steps in the biosynthesis of pseurotin A. The pathway begins with the precursor, azaspirene, which is synthesized by the PKS-NRPS enzyme PsoA. A series of post-PKS-NRPS modifications, including oxidations, methylations, and isomerizations, lead to the formation of pseurotin A.

pseurotin_A_biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Steps Polyketide_NRP_Precursors Phenylalanine + Polyketide precursors PsoA PsoA (PKS-NRPS) Polyketide_NRP_Precursors->PsoA Azaspirene_core Azaspirene Core PsoA->Azaspirene_core Intermediate_1 C8-OH Intermediate Azaspirene_core->Intermediate_1 Oxidations PsoC PsoC (O-Methylation at C8) Intermediate_1->PsoC Intermediate_2 C8-OMe Intermediate PsoC->Intermediate_2 PsoD PsoD (Benzoyl Formation) Intermediate_2->PsoD Intermediate_3 Presynerazol (11E, 13E) PsoD->Intermediate_3 PsoE PsoE (Isomerization) Intermediate_3->PsoE Intermediate_4 Synerazol Precursor (11E, 13Z) PsoE->Intermediate_4 PsoF_epoxidase PsoF (Epoxidation at C10-C11) Intermediate_4->PsoF_epoxidase Synerazol Synerazol (Epoxide) PsoF_epoxidase->Synerazol Hydrolysis Spontaneous Hydrolysis Synerazol->Hydrolysis Pseurotin_A Pseurotin A Hydrolysis->Pseurotin_A

Biosynthetic pathway of Pseurotin A.

The Final Frontier: The 11-O-Methylation Step

While the pathway to pseurotin A is well-documented, the enzymatic step converting pseurotin A to this compound has not yet been elucidated. The O-methyltransferase PsoC has been shown to act specifically on the C-8 hydroxyl group.[2] The enzyme responsible for methylating the C-11 hydroxyl group is therefore likely a different methyltransferase.

Possible hypotheses for this final step include:

  • A Promiscuous Methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus may exhibit substrate promiscuity and be capable of methylating pseurotin A.

  • An Uncharacterized Cluster Gene: There may be an uncharacterized or distantly located gene associated with the pso cluster that encodes the specific 11-O-methyltransferase.

  • Regulation-Dependent Expression: The expression of the responsible methyltransferase may be dependent on specific culture conditions or regulatory factors that have not yet been replicated in laboratory settings where the pathway was primarily studied.

The logical relationship for this final, yet unconfirmed, step can be visualized as follows:

final_methylation_step Pseurotin_A Pseurotin A Unknown_MT Unknown O-Methyltransferase (at C11-OH) Pseurotin_A->Unknown_MT 11_O_Me_Pseurotin_A This compound Unknown_MT->11_O_Me_Pseurotin_A SAM S-adenosyl-L-methionine (SAM) SAM->Unknown_MT experimental_workflow Start Start: Identify Putative Biosynthetic Gene Cluster Gene_Deletion Systematic Gene Deletion in A. fumigatus Start->Gene_Deletion Cultivation Cultivate Wild-Type and Mutant Strains Gene_Deletion->Cultivation Extraction Solvent Extraction of Metabolites Cultivation->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Comparison Compare Metabolite Profiles Analysis->Comparison Function Assign Gene Function Based on Accumulated Intermediates or Absent Products Comparison->Function End End: Pathway Elucidation Function->End

References

An In-Depth Technical Guide to 11-O-methylpseurotin A: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-O-methylpseurotin A, a fungal metabolite with intriguing biological activities. This document details its physicochemical properties, explores its known mechanism of action related to the Hof1 signaling pathway in yeast, and presents relevant experimental protocols for its study.

Core Data and Properties

This compound is a natural product first isolated from a marine-derived fungus of the genus Aspergillus. Its unique structure and selective biological activity make it a person of interest for further investigation in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
CAS Number 956904-34-0[][2][3][4]
Molecular Formula C₂₃H₂₇NO₈[][2]
Molecular Weight 445.46 g/mol [][2]
Appearance White solid powder[][5]
Solubility Soluble in DMSO, ethanol, and methanol[][5]
Storage Store at -20°C[][5]
IUPAC Name (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(1S,2S,3Z)-1-hydroxy-2-methoxy-3-hexen-1-yl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione[]

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of the budding yeast Saccharomyces cerevisiae.[] This observation points towards a specific interaction with the cellular processes in which Hof1 is involved, namely cytokinesis and cell cycle regulation. The compound has also been noted for its antibacterial properties.[2]

The Hof1 Signaling Pathway in Saccharomyces cerevisiae

Hof1 is an F-BAR domain-containing protein that plays a critical role in the coordination of cytokinesis. It localizes to the bud neck, the site of cell division in yeast, and is instrumental in linking the contraction of the actomyosin ring to the formation of the septum, the new cell wall that separates the mother and daughter cells.

The function of Hof1 is tightly regulated throughout the cell cycle via phosphorylation and degradation. Key regulatory proteins include the polo-like kinase Cdc5 and the Dbf2-Mob1 kinase complex, which phosphorylate Hof1, and the SCF-Grr1 ubiquitin ligase complex, which targets Hof1 for degradation. This precise control ensures that the final stages of cell division proceed in an orderly manner.

Below is a diagram illustrating the key interactions and regulatory steps in the Hof1 signaling pathway during cytokinesis.

Hof1_Signaling_Pathway cluster_regulation Regulation of Hof1 cluster_function Hof1 Function in Cytokinesis Cdc5 Cdc5 (Polo-like kinase) Hof1 Hof1 Cdc5->Hof1 Phosphorylation Dbf2_Mob1 Dbf2-Mob1 (Kinase complex) Dbf2_Mob1->Hof1 Phosphorylation SCF_Grr1 SCF-Grr1 (Ubiquitin ligase) SCF_Grr1->Hof1 Ubiquitination & Degradation Hof1->SCF_Grr1 Recruitment Hof1_active Active Hof1 Hof1->Hof1_active Activation by phosphorylation Actomyosin_Ring Actomyosin Ring (Myo1) Hof1_active->Actomyosin_Ring Coordinates contraction Septum_Formation Septum Formation (Chs2) Hof1_active->Septum_Formation Promotes synthesis Cytokinesis Successful Cytokinesis Actomyosin_Ring->Cytokinesis Septum_Formation->Cytokinesis

Hof1 Signaling Pathway in Yeast Cytokinesis
Postulated Mechanism of Action of this compound

While the precise molecular target of this compound remains to be elucidated, its selective effect on the hof1Δ mutant suggests that the compound may not directly inhibit Hof1. Instead, it is plausible that this compound targets a parallel or redundant pathway that becomes essential for viability in the absence of Hof1. Alternatively, the compound could inhibit a protein that functions upstream or downstream of Hof1, and the deletion of Hof1 sensitizes the cell to this inhibition.

Further research, such as chemical-genetic profiling and in vitro binding assays, is necessary to pinpoint the direct molecular target and unravel the detailed mechanism of action.

Experimental Protocols

This section outlines the general methodologies for the isolation and characterization of this compound, based on the initial discovery.

Bioassay-Guided Isolation of this compound

The isolation of this compound from the marine-derived fungus Aspergillus fumigatus is typically achieved through bioassay-guided fractionation. The workflow for this process is depicted below.

Bioassay_Guided_Isolation start Fungal Culture (Aspergillus fumigatus) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Yeast Halo Assay (Wild-type vs. hof1Δ strain) fractions->bioassay active_fractions Active Fractions bioassay->active_fractions Selective inhibition of hof1Δ hplc HPLC Purification active_fractions->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization final_structure Confirmed Structure characterization->final_structure

Workflow for Bioassay-Guided Isolation

Methodology:

  • Culturing: Aspergillus fumigatus is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.

  • Fractionation: The crude extract is subjected to a series of chromatographic separations (e.g., column chromatography over silica gel) to yield fractions with decreasing complexity.

  • Bioassay: Each fraction is tested for its biological activity using a yeast halo assay. This involves plating a lawn of wild-type and hof1Δ mutant S. cerevisiae and applying the fractions to filter paper discs. Fractions that show a larger zone of growth inhibition around the disc for the hof1Δ strain compared to the wild-type are considered active.

  • Purification: Active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Synthesis

A total synthesis of this compound has not been widely reported. However, synthetic strategies towards the core pseurotin scaffold have been developed. These generally involve the construction of the spirocyclic γ-lactam core, followed by the introduction of the side chains. The complexity of the molecule, with its multiple stereocenters, presents a significant synthetic challenge. Researchers interested in the synthesis would likely need to develop a novel route or adapt existing methods for the synthesis of related pseurotin analogs.

Conclusion and Future Directions

This compound is a fascinating fungal metabolite with selective biological activity against a yeast strain deficient in the key cytokinesis regulator, Hof1. This property makes it a valuable tool for studying the intricacies of cell division and a potential lead for the development of novel antifungal agents.

Future research should focus on:

  • Target Identification: Unambiguously identifying the direct molecular target(s) of this compound to fully understand its mechanism of action.

  • Total Synthesis: Developing a robust and efficient total synthesis to enable the production of larger quantities for further biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

  • Broader Biological Profiling: Investigating the activity of this compound against a wider range of fungal pathogens and exploring its potential in other therapeutic areas, given the diverse activities reported for the pseurotin family.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the scientific and therapeutic potential of this compound.

References

Spectroscopic and Spectrometric Characterization of 11-O-methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data available for 11-O-methylpseurotin A, a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) derived natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Introduction

This compound is a fungal metabolite that has garnered interest within the scientific community. Accurate and detailed spectroscopic data is fundamental for its unambiguous identification and for quality control in synthetic or isolation batches. This document compiles the available Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound. This data is essential for the structural elucidation and verification of the molecule.

¹H NMR Data
PositionChemical Shift (δ) in ppm
Data not available in search resultsData not available in search results
......
¹³C NMR Data
PositionChemical Shift (δ) in ppm
Data not available in search resultsData not available in search results
......

Mass Spectrometry Data

High-resolution mass spectrometry provides an accurate mass measurement, which is critical for determining the elemental composition of a molecule.

HRESIMS Data
IonMeasured m/zCalculated m/z
[M+H]⁺Data not available in search resultsData not available in search results
[M+Na]⁺Data not available in search resultsData not available in search results

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the general procedures for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

A general workflow for the isolation of natural products from fungal cultures is depicted below. The specific details for this compound were not available in the provided search results.

G cluster_0 Fungal Fermentation cluster_1 Extraction cluster_2 Purification Fungal_Culture Fungal Culture Fermentation Large-Scale Fermentation Fungal_Culture->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Pure_Compound This compound Chromatography->Pure_Compound

Figure 1: Generalized workflow for natural product isolation.
NMR Spectroscopy

  • Instrumentation : NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 400, 500, or 600 MHz).

  • Solvent : Deuterated solvents such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.

  • Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Experiments : A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are generally employed for complete structural assignment.

Mass Spectrometry
  • Instrumentation : High-resolution mass spectra are acquired on an electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.

  • Ionization Mode : ESI can be performed in either positive or negative ion mode to detect protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or deprotonated molecules ([M-H]⁻).

  • Data Analysis : The measured mass-to-charge ratio (m/z) is used to calculate the elemental composition of the ion.

Signaling Pathways and Logical Relationships

Information regarding specific signaling pathways directly modulated by this compound was not available in the provided search results. A generalized diagram illustrating the process of identifying a bioactive compound and its potential cellular target is presented below.

G cluster_0 Discovery cluster_1 Target Identification Compound This compound Bioassay Biological Screening (e.g., Enzyme Assay, Cell-based Assay) Compound->Bioassay Hit Active Hit Identification Bioassay->Hit Target_ID Target Identification Studies (e.g., Affinity Chromatography, Proteomics) Hit->Target_ID Cellular_Target Cellular Target Target_ID->Cellular_Target Pathway_Analysis Signaling Pathway Analysis Cellular_Target->Pathway_Analysis

Figure 2: Logical workflow from compound discovery to pathway analysis.

Disclaimer: The spectroscopic data (¹H and ¹³C NMR, and HRESIMS) for this compound were not explicitly available in the initial search results. The tables are presented as a template for the required data. For definitive values, please refer to the primary literature: J. Nat. Prod. 2007, 70 (10), pp 1672–1675.

Unveiling the Biological Activities of 11-O-methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-methylpseurotin A is a fungal metabolite that has garnered interest for its specific biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its discovery, mechanism of action, and the experimental methodologies used to characterize it. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Core Biological Activity: Selective Inhibition of Saccharomyces cerevisiaehof1Δ Mutant

The primary and most well-documented biological activity of this compound is its selective inhibition of Saccharomyces cerevisiae strains that have a deletion of the HOF1 gene (hof1Δ). This activity was discovered through a bioassay-guided fractionation of an organic extract from a marine-derived fungus, Aspergillus fumigatus. The selective nature of this inhibition suggests that this compound targets a cellular process that is essential for the viability of hof1Δ cells, but not for wild-type cells.

While the initial discovery publication identified this selective activity, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for the hof1Δ strain versus the wild-type strain were not detailed in the available literature.

Experimental Protocols

The discovery of this compound and its biological activity was achieved through a combination of fungal culture, extraction, bioassay-guided fractionation, and structural elucidation.

Fungal Culture and Extraction
  • Organism: A marine-derived strain of Aspergillus fumigatus.

  • Culture: The fungus was cultured in a liquid medium to generate biomass and secondary metabolites.

  • Extraction: The culture broth and mycelium were extracted with an organic solvent to obtain a crude extract containing a mixture of fungal metabolites.

Bioassay-Guided Fractionation

The crude extract was subjected to a process of bioassay-guided fractionation to isolate the active compound. This iterative process involves separating the extract into fractions and testing each fraction for biological activity. The active fractions are then further separated until a pure, active compound is isolated.

  • Assay: A yeast halo assay was used to screen for inhibitory activity against a panel of S. cerevisiae strains, including a wild-type strain and a mutant strain with a deletion of the HOF1 gene.

  • Fractionation: The specific chromatographic techniques used for fractionation were not detailed in the available literature, but typically involve methods such as column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).

The workflow for bioassay-guided fractionation is illustrated in the diagram below.

Bioassay-guided fractionation workflow for the isolation of this compound.
Yeast Halo Assay Protocol (Representative)

While the specific parameters for the yeast halo assay used in the discovery of this compound are not available, the following is a representative protocol for such an assay.

  • Yeast Strain Preparation:

    • Inoculate a single colony of the desired S. cerevisiae strain (e.g., wild-type, hof1Δ) into 5 mL of appropriate liquid medium (e.g., YPD or a synthetic defined medium).

    • Incubate overnight at 30°C with shaking.

  • Plate Preparation:

    • Prepare agar plates with the same medium used for the overnight culture.

    • In a sterile tube, mix a standardized amount of the overnight yeast culture with molten, cooled (to ~45-50°C) top agar.

    • Pour the yeast-seeded top agar onto the surface of the prepared agar plates and allow it to solidify.

  • Compound Application:

    • Sterile filter paper discs (typically 6 mm in diameter) are placed onto the surface of the seeded agar.

    • A known volume (e.g., 5-10 µL) of the test compound or extract fraction at a specific concentration is applied to each disc. A solvent control (e.g., DMSO) should also be included.

  • Incubation and Analysis:

    • The plates are incubated at 30°C for 24-48 hours.

    • The diameter of the zone of growth inhibition (the "halo") around each disc is measured. A larger halo indicates greater inhibitory activity. The selective activity of this compound would be observed as a significantly larger halo on the plates seeded with the hof1Δ strain compared to the wild-type strain.

Signaling Pathway and Mechanism of Action

The selective inhibition of the hof1Δ mutant provides a significant clue to the mechanism of action of this compound. The HOF1 gene in S. cerevisiae encodes a conserved F-BAR domain protein that plays a crucial role in cytokinesis, the final step of cell division.

Function of Hof1 in Cytokinesis:

  • Localization: Hof1 localizes to the bud neck, the site of cell division in yeast.

  • Actomyosin Ring Regulation: It is involved in the regulation of the actomyosin ring, a contractile structure essential for pinching off the daughter cell from the mother cell.

  • Septin Organization: Hof1 interacts with septins, a family of GTP-binding proteins that form a ring at the bud neck and are critical for proper cell division.

The fact that deletion of HOF1 renders the yeast hypersensitive to this compound suggests that the compound may target a pathway that becomes essential for survival in the absence of Hof1. This phenomenon is known as synthetic lethality. The precise molecular target of this compound has not been reported. However, it is likely to be involved in a cellular process that runs in parallel to or compensates for the function of Hof1 in cytokinesis.

The potential mechanism of action is depicted in the following diagram.

Proposed synthetic lethal interaction between this compound and HOF1 deletion.

Other Potential Biological Activities

To date, the primary literature has focused on the selective activity of this compound against the hof1Δ yeast strain. There are no detailed reports of other significant biological activities, such as antibacterial, broad-spectrum antifungal, or cytotoxic effects. Further research is needed to explore the full biological activity profile of this compound.

Summary and Future Directions

This compound is a fungal metabolite with a specific and intriguing biological activity: the selective inhibition of Saccharomyces cerevisiae lacking the HOF1 gene. This property makes it a valuable tool for studying the process of cytokinesis and the concept of synthetic lethality.

For drug development professionals, the principle of targeting synthetic lethal pathways is a promising strategy in areas such as oncology, where cancer cells often have specific gene deletions that are not present in healthy cells.

Future research on this compound should focus on:

  • Target Identification: Elucidating the precise molecular target of the compound to understand the basis of its synthetic lethal interaction with HOF1.

  • Quantitative Analysis: Determining the IC50 or MIC values for its activity against the hof1Δ strain and a broader panel of microbial and mammalian cell lines.

  • Broader Screening: Investigating other potential biological activities of this compound.

This in-depth guide provides a foundation for understanding the known biological activities of this compound. As research progresses, a more complete picture of its therapeutic and scientific potential will undoubtedly emerge.

Unveiling the Selective Cytotoxicity of 11-O-methylpseurotin A in Hof1-Deficient Yeast: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitory action of 11-O-methylpseurotin A against Saccharomyces cerevisiae strains harboring a deletion of the HOF1 gene. This document outlines the core findings, presents quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. This information is intended to facilitate further research into the mechanism of action of this compound and the exploration of synthetic lethal interactions for therapeutic development.

Introduction: The Principle of Synthetic Lethality

The selective inhibition of a specific mutant strain by a chemical compound is a manifestation of synthetic lethality. In this context, neither the deletion of the HOF1 gene nor the treatment with this compound alone is lethal to the yeast cells under standard conditions. However, the combination of these two factors results in cell death. This phenomenon suggests that this compound targets a cellular process or pathway that becomes essential for survival in the absence of Hof1p.

Hof1p is a well-characterized F-BAR domain protein in S. cerevisiae that plays a crucial role in cytokinesis, the final stage of cell division. It is involved in the coordination of actomyosin ring contraction and the formation of the septum that separates the mother and daughter cells. The deletion of HOF1 results in defects in cytokinesis, particularly at elevated temperatures.

This compound is a fungal metabolite that has been identified to selectively inhibit the growth of hof1Δ yeast strains. This guide delves into the specifics of this selective inhibition, providing the necessary details for its study and potential exploitation.

Quantitative Data Summary

The selective inhibitory effect of this compound on the hof1Δ strain was first described in a study by Boot et al. (2007). The following table summarizes the key quantitative findings from their bioassay-guided fractionation, which utilized a yeast halo assay to identify this selective toxicity.

CompoundYeast StrainConcentration per diskZone of Inhibition (diameter in mm)
This compound Wild-type (BY4741) 10 µg - (No inhibition)
This compound hof1Δ (BY4741) 10 µg 13
Pseurotin AWild-type (BY4741)10 µg- (No inhibition)
Pseurotin Ahof1Δ (BY4741)10 µg- (No inhibition)

Data extracted from Boot, C. M., et al. (2007). J. Nat. Prod., 70(10), 1672-1675.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the identification and characterization of the selective inhibition of the hof1Δ strain by this compound.

Yeast Strains and Growth Conditions
  • Yeast Strains:

    • Wild-type: Saccharomyces cerevisiae BY4741 (MATa; his3Δ1; leu2Δ0; met15Δ0; ura3Δ0)

    • Mutant: hof1Δ strain in the BY4741 background (MATa; his3Δ1; leu2Δ0; met15Δ0; ura3Δ0; YDR293C::kanMX4)

  • Growth Medium:

    • YPD Agar: 1% yeast extract, 2% peptone, 2% dextrose, and 2% agar.

  • Incubation Conditions:

    • Plates are incubated at 30°C for 24-48 hours.

Yeast Halo Assay for Screening Selective Inhibitors

This assay is used to qualitatively and semi-quantitatively assess the growth inhibitory effect of a compound on a lawn of yeast.

  • Prepare Yeast Lawns:

    • Grow overnight cultures of wild-type and hof1Δ yeast strains in YPD broth at 30°C with shaking.

    • Dilute the overnight cultures to an OD600 of 0.1.

    • Spread 100 µL of the diluted cultures evenly onto separate YPD agar plates to create a uniform lawn of yeast.

    • Allow the plates to dry at room temperature in a sterile environment.

  • Apply the Compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

    • Aseptically place sterile paper filter disks (6 mm diameter) onto the center of the yeast-seeded agar plates.

    • Pipette 10 µL of the 1 mg/mL compound solution onto each filter disk (resulting in 10 µg of compound per disk).

    • As a negative control, apply 10 µL of the solvent (DMSO) to a separate disk on each plate.

  • Incubation and Analysis:

    • Incubate the plates at 30°C for 24-48 hours.

    • Measure the diameter of the clear zone of growth inhibition (the "halo") around each disk in millimeters. The absence of a halo indicates no inhibition.

Visualizations: Pathways and Workflows

Hof1 Signaling Pathway in Cytokinesis

The following diagram illustrates the central role of Hof1 in the complex network of proteins that regulate cytokinesis in budding yeast. Its function is tightly controlled by phosphorylation events orchestrated by key cell cycle kinases.

Hof1_Pathway Cdk1 Cdk1/Clb2 Hof1 Hof1 Cdk1->Hof1 Phosphorylates Polo_Kinase Cdc5 (Polo-like Kinase) Polo_Kinase->Hof1 Phosphorylates MEN Mitotic Exit Network (MEN) (e.g., Dbf2-Mob1) MEN->Hof1 Phosphorylates Septins Septin Ring Hof1->Septins Binds to and regulates AMR Actomyosin Ring (AMR) Hof1->AMR Promotes contraction Septum Septum Formation AMR->Septum Coordinates with Cytokinesis Successful Cytokinesis Septum->Cytokinesis

Caption: Simplified signaling pathway of Hof1 in yeast cytokinesis.

Experimental Workflow: Screening for Selective Inhibitors

This diagram outlines the systematic process used to identify compounds that exhibit selective toxicity towards a yeast mutant strain.

Experimental_Workflow Start Start: Natural Product Extract Fractionation Bioassay-Guided Fractionation Start->Fractionation Halo_Assay Yeast Halo Assay Fractionation->Halo_Assay Analysis Analysis of Inhibition Zones Halo_Assay->Analysis Strains Wild-Type vs. hof1Δ Strains Strains->Halo_Assay Selective_Hit Identification of Selective Hit (this compound) Analysis->Selective_Hit Structure Structure Elucidation Selective_Hit->Structure End End: Characterized Compound Structure->End

Caption: Workflow for identifying selective inhibitors via yeast halo assay.

Logical Relationship of Synthetic Lethality

This diagram illustrates the logical framework of the synthetic lethal interaction between the HOF1 deletion and this compound.

Synthetic_Lethality WT_NoDrug Wild-Type Yeast + No Drug Viable Cell Viability WT_NoDrug->Viable WT_Drug Wild-Type Yeast + this compound WT_Drug->Viable Hof1_NoDrug hof1Δ Yeast + No Drug Hof1_NoDrug->Viable Hof1_Drug hof1Δ Yeast + this compound NonViable Cell Death (Synthetic Lethality) Hof1_Drug->NonViable

Caption: Logical representation of synthetic lethality.

Conclusion and Future Directions

The selective inhibition of the hof1Δ yeast strain by this compound provides a compelling case study in chemical genetics and the principle of synthetic lethality. This technical guide has summarized the key data and methodologies for studying this interaction.

Future research in this area could focus on several key aspects:

  • Mechanism of Action Studies: Identifying the direct molecular target of this compound is a critical next step. This could involve techniques such as affinity chromatography, proteomics, or further genetic screens to identify suppressor or enhancer mutations.

  • Pathway Elucidation: Determining which cellular pathway becomes essential in the absence of Hof1p and is targeted by this compound will provide fundamental insights into the robustness of the cell division machinery.

  • Therapeutic Potential: The concept of synthetic lethality is a cornerstone of modern cancer therapy. While this specific interaction is in a yeast model, the principles can be extrapolated. Identifying the human orthologs of Hof1 and the target of this compound could inspire novel therapeutic strategies for diseases where one of these components is compromised.

This guide serves as a foundational resource for researchers aiming to build upon the initial discovery of this compound's selective activity and to further explore the fascinating and powerful concept of synthetic lethal interactions.

Preliminary Studies on 11-O-methylpseurotin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the preliminary research on 11-O-methylpseurotin A, a novel fungal metabolite. The document is intended for researchers, scientists, and professionals in the field of drug development. It covers the initial discovery, biological activity, and the specific molecular target of this compound, with a focus on its selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae. The guide includes a summary of the available quantitative data, detailed experimental protocols for the key bioassay employed in its discovery, and a visualization of the relevant biological pathway to contextualize its mechanism of action.

Introduction

This compound is a natural product of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin.[1] It was first isolated from a marine-derived strain of the fungus Aspergillus fumigatus.[1] This compound is a new analog of the pseurotin family of natural products, which are known for their diverse biological activities. Preliminary studies have revealed that this compound exhibits a specific and potent inhibitory effect against a mutant strain of Saccharomyces cerevisiae lacking the HOF1 gene, suggesting a synthetic lethal relationship and pointing towards a specific mechanism of action related to cell division.[1][2]

Quantitative Data Presentation

The initial biological characterization of this compound was conducted using a yeast halo assay. This assay measures the zone of growth inhibition around a disk impregnated with the test compound. The data from these preliminary studies are summarized in the table below.

CompoundYeast StrainConcentrationZone of Inhibition (diameter)Activity
This compound S. cerevisiae (Hof1 deletion)20 µM9 mmActive
Pseurotin AS. cerevisiae (Hof1 deletion)Not specifiedNot specifiedInactive

Table 1: Summary of Yeast Halo Assay Results for this compound and Pseurotin A.[2]

Experimental Protocols

The primary method used for the bioassay-guided fractionation and discovery of this compound was the yeast halo assay.

Yeast Halo Assay

This assay is a high-throughput method for screening the biological activity of compounds against yeast strains.[3][4] A filter paper disk is impregnated with the test compound and placed on a solid medium seeded with a lawn of yeast. A clear zone, or "halo," around the disk indicates that the compound has cytotoxic or cytostatic activity.[3]

Materials:

  • Saccharomyces cerevisiae strains (wild-type and mutant strains, e.g., Hof1 deletion)

  • Yeast extract-peptone-dextrose (YPD) agar plates

  • Sterile filter paper disks

  • Solution of this compound in a suitable solvent (e.g., DMSO)

  • Incubator

Procedure:

  • Yeast Culture Preparation: A starter culture of the desired S. cerevisiae strain is grown to saturation in liquid YPD medium.

  • Seeding the Plates: A small volume of the saturated yeast culture is mixed with molten YPD soft agar and poured over the surface of a pre-warmed YPD agar plate to create a uniform lawn of yeast.

  • Compound Application: A sterile filter paper disk is impregnated with a known concentration of the this compound solution.

  • Incubation: The impregnated disk is placed on the center of the yeast-seeded agar plate. The plate is then incubated at 30°C until a visible lawn of yeast growth appears.

  • Data Collection: The diameter of the clear zone of growth inhibition around the filter disk is measured in millimeters.

Visualization of Signaling Pathways and Experimental Workflows

Logical Relationship in Synthetic Lethality

The selective inhibition of the Hof1 deletion strain by this compound suggests a synthetic lethal interaction. This occurs when the combination of a mutation in a specific gene (in this case, the deletion of HOF1) and the action of a compound (this compound) leads to cell death, while either event alone is not lethal. This points to the compound inhibiting a pathway that becomes essential for survival in the absence of Hof1.

G cluster_0 Wild-Type S. cerevisiae cluster_1 Hof1 Deletion Strain cluster_2 Hof1 Deletion Strain + this compound wt_cell Wild-Type Cell hof1 Hof1 Protein (Functional) wt_cell->hof1 pathway_a Pathway A wt_cell->pathway_a survival_wt Cell Survival hof1->survival_wt Supports Cytokinesis pathway_a->survival_wt Parallel Pathway hof1_del_cell Hof1 Deletion Cell hof1_mut Hof1 Protein (Absent/Non-functional) hof1_del_cell->hof1_mut pathway_a_mut Pathway A (Essential for Survival) hof1_del_cell->pathway_a_mut survival_mut Cell Survival hof1_mut->survival_mut Cytokinesis Defect pathway_a_mut->survival_mut compound This compound pathway_a_mut_treated Pathway A compound->pathway_a_mut_treated Inhibits hof1_del_cell_treated Hof1 Deletion Cell hof1_mut_treated Hof1 Protein (Absent/Non-functional) hof1_del_cell_treated->hof1_mut_treated hof1_del_cell_treated->pathway_a_mut_treated cell_death Cell Death (Synthetic Lethality) hof1_mut_treated->cell_death Cytokinesis Defect pathway_a_mut_treated->cell_death Pathway Blocked

Caption: Synthetic lethality of this compound in Hof1 deletion yeast.

The Role of Hof1 in the Cytokinesis Signaling Pathway

Hof1 is an F-BAR protein that plays a crucial role in cytokinesis in Saccharomyces cerevisiae.[1][5] It is involved in the regulation of the actomyosin ring and the formation of the primary septum, which are essential for the separation of daughter cells from the mother cell.[2][6] The selective activity of this compound against the hof1Δ strain suggests that the compound may target a cellular process that runs in parallel to the Hof1-mediated pathway or a process that compensates for the loss of Hof1 function.

G cluster_0 Cytokinesis in S. cerevisiae cluster_1 Hypothesized Impact of this compound septins Septin Ring Assembly hof1 Hof1 septins->hof1 Recruits myo1 Myo1 septins->myo1 Recruits amr Actomyosin Ring (AMR) Contraction cytokinesis Successful Cytokinesis amr->cytokinesis ps Primary Septum (PS) Formation ps->cytokinesis hof1->ps Regulates cyk3 Cyk3 cyk3->ps Regulates myo1->amr compound This compound target_pathway Parallel/Compensatory Pathway compound->target_pathway Inhibits cell_survival Cell Survival in hof1Δ strain target_pathway->cell_survival

Caption: Simplified overview of the Hof1 role in yeast cytokinesis.

Experimental Workflow for Bioassay-Guided Fractionation

The discovery of this compound was achieved through a bioassay-guided fractionation process. This workflow involves separating a crude natural product extract into fractions and testing each fraction for biological activity. The active fractions are then further purified until a single active compound is isolated.

G start Crude Extract of Aspergillus fumigatus fractionation1 Initial Fractionation (e.g., Chromatography) start->fractionation1 assay1 Yeast Halo Assay (Hof1 Deletion Strain) fractionation1->assay1 active_fraction Active Fraction assay1->active_fraction inactive_fraction Inactive Fractions assay1->inactive_fraction fractionation2 Further Purification of Active Fraction active_fraction->fractionation2 assay2 Yeast Halo Assay fractionation2->assay2 pure_compound Isolated this compound assay2->pure_compound

Caption: Bioassay-guided fractionation workflow for this compound.

Conclusion and Future Directions

The preliminary studies on this compound have identified it as a promising bioactive compound with a specific mode of action. Its selective activity against a Saccharomyces cerevisiae strain deficient in the cytokinesis-related protein Hof1 provides a valuable tool for chemical genetics and a starting point for further investigation into novel antifungal drug development.

Future research should focus on:

  • Elucidating the precise molecular target of this compound.

  • Determining its efficacy against a broader range of fungal pathogens.

  • Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Investigating its potential for development as a therapeutic agent.

References

Pseurotin Compounds: A Deep Dive into a Promising Class of Bioactive Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseurotins are a fascinating family of fungal secondary metabolites characterized by a unique and complex 1-oxa-7-azaspiro[1][1]non-2-ene-4,6-dione core structure. First isolated in 1976, these compounds, with pseurotin A being the most well-known member, have garnered significant attention from the scientific community due to their broad spectrum of biological activities.[2] Sourced from various fungal species, particularly of the Aspergillus genus, pseurotins have demonstrated potent antitumor, immunomodulatory, antimicrobial, and enzyme-inhibiting properties. This technical guide provides a comprehensive review of the current knowledge on pseurotin compounds, focusing on their biological activities, mechanisms of action, biosynthesis, and the structure-activity relationships of their derivatives.

Biological Activities of Pseurotin Compounds

Pseurotin A and its analogues have been shown to exhibit a wide range of biological effects, making them attractive candidates for further investigation in drug discovery and development. Their activities are summarized below, with quantitative data presented in the subsequent tables.

Anticancer Activity

Pseurotins have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Pseurotin A has been reported to be active against several glioma cell lines with IC50 values ranging from 0.51 to 29.3 μM.[2] It has also shown activity against hepatocellular carcinoma cells (HepG2) and breast cancer cell lines.[3]

Immunomodulatory Effects

Pseurotin D has been shown to inhibit the activation of human T cells, a key component of the adaptive immune response. This inhibitory effect is associated with the induction of apoptosis in T cells and the suppression of STAT3 and STAT5 phosphorylation.[4]

Antimicrobial Activity

Pseurotin A exhibits mild to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of pseurotin A against Bacillus cereus and Shigella shiga has been reported to be 64 μg/mL.[1] It has also shown selective activity against Staphylococcus epidermidis with a MIC value of 10 μM.[1]

Quantitative Data on Biological Activities

The following tables summarize the reported quantitative data for the biological activities of key pseurotin compounds.

Table 1: Cytotoxicity of Pseurotin A against Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)Reference
U87-MGGlioblastoma0.51[2]
U251Glioblastoma1.25[2]
T98GGlioblastoma29.3[2]
HepG2Hepatocellular Carcinoma22.2 µg/mL[5]

Table 2: Antimicrobial Activity of Pseurotin A

MicroorganismTypeMICReference
Bacillus cereusGram-positive bacteria64 μg/mL[1]
Shigella shigaGram-negative bacteria64 μg/mL[1]
Staphylococcus epidermidisGram-positive bacteria10 μM[1]

Mechanism of Action

The diverse biological activities of pseurotins stem from their ability to modulate various cellular pathways.

Inhibition of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)

Pseurotin A has been identified as a dual inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol metabolism. It inhibits both the secretion of PCSK9 and its interaction with the low-density lipoprotein receptor (LDLR). This leads to increased LDLR levels and enhanced clearance of LDL cholesterol, suggesting a potential therapeutic application in hypercholesterolemia and related cardiovascular diseases.

Modulation of Signaling Pathways

Pseurotins have been shown to interfere with key signaling pathways involved in cell proliferation, survival, and inflammation. Pseurotin D inhibits the activation of STAT3 and STAT5 in T cells, leading to reduced T cell activation and proliferation.[4] Furthermore, pseurotins have been observed to modulate the JAK/STAT and MAPK signaling pathways in murine macrophages.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Pseurotin D has been shown to induce apoptosis in human lymphoid leukemia cells by targeting redox-sensitive pathways. It leads to an increase in mitochondrial reactive oxygen species (ROS) production, which in turn triggers a cascade of events leading to programmed cell death.

Biosynthesis of Pseurotin A

The biosynthesis of the complex pseurotin core is a multi-step process involving a series of enzymatic reactions. The key enzymes and intermediates in the proposed biosynthetic pathway of pseurotin A are outlined below.[6]

The pathway begins with a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, PsoA, which is responsible for assembling the core structure.[6] Subsequent modifications are carried out by a suite of tailoring enzymes, including a methyltransferase (PsoC), a cytochrome P450 monooxygenase (PsoD), a glutathione S-transferase-like enzyme (PsoE), and a unique bifunctional epoxidase/C-methyltransferase (PsoF).[6] The regulation of pseurotin A biosynthesis is also influenced by other factors, such as the transcriptional activator GliZ and zinc concentrations.[7]

Pseurotin_A_Biosynthesis Precursor Polyketide & Phenylalanine PsoA PsoA (PKS-NRPS) Precursor->PsoA Core Azaspirocyclic Core PsoA->Core PsoD PsoD (P450) Core->PsoD Intermediate1 Oxidized Intermediate PsoD->Intermediate1 PsoC PsoC (Methyltransferase) Intermediate1->PsoC Intermediate2 Methylated Intermediate PsoC->Intermediate2 PsoE PsoE (Isomerase) Intermediate2->PsoE Intermediate3 Isomerized Intermediate PsoE->Intermediate3 PsoF PsoF (Epoxidase/ C-Methyltransferase) Intermediate3->PsoF PseurotinA Pseurotin A PsoF->PseurotinA

Caption: Proposed biosynthetic pathway of Pseurotin A.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by pseurotin compounds and a general workflow for their analysis.

Pseurotin_Signaling cluster_PCSK9 PCSK9 Pathway cluster_ROS ROS-Mediated Apoptosis cluster_STAT JAK/STAT Pathway PseurotinA_PCSK9 Pseurotin A PCSK9 PCSK9 Secretion PseurotinA_PCSK9->PCSK9 PCSK9_LDLR PCSK9-LDLR Interaction PseurotinA_PCSK9->PCSK9_LDLR PCSK9->PCSK9_LDLR LDLR_degradation LDLR Degradation PCSK9_LDLR->LDLR_degradation LDL_C Increased LDL-C LDLR_degradation->LDL_C PseurotinD_ROS Pseurotin D Mitochondria Mitochondria PseurotinD_ROS->Mitochondria ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis PseurotinD_STAT Pseurotin D STAT3_5 STAT3/5 Phosphorylation PseurotinD_STAT->STAT3_5 T_cell_activation T-cell Activation STAT3_5->T_cell_activation

Caption: Key signaling pathways modulated by pseurotin compounds.

Experimental_Workflow Start Start: Pseurotin Compound CellCulture Cell Culture (Cancer/Immune/Microbial) Start->CellCulture Treatment Treatment with Pseurotin CellCulture->Treatment Cytotoxicity Cytotoxicity/Viability Assay (MTT, etc.) Treatment->Cytotoxicity Signaling Signaling Pathway Analysis (Western Blot, etc.) Treatment->Signaling Antimicrobial Antimicrobial Assay (MIC Determination) Treatment->Antimicrobial DataAnalysis Data Analysis (IC50/MIC Calculation) Cytotoxicity->DataAnalysis Signaling->DataAnalysis Antimicrobial->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for pseurotin activity assessment.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of pseurotin compounds. For detailed, step-by-step protocols, it is recommended to consult the original research articles cited.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pseurotin compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-STAT3, anti-phospho-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the separation, identification, and quantification of pseurotin compounds.

  • Sample Preparation: Extract pseurotins from fungal cultures or reaction mixtures using an appropriate solvent (e.g., ethyl acetate or methanol).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid, is typically employed.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

    • Detection: UV detection at a wavelength of around 254 nm or 280 nm is suitable for pseurotins.

  • Injection and Analysis: Inject the sample into the HPLC system and record the chromatogram.

  • Quantification: Quantify the amount of each pseurotin compound by comparing the peak area to a standard curve of known concentrations.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the pseurotin compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship of Pseurotin Derivatives

The unique spirocyclic core of pseurotins provides a scaffold for chemical modification to explore structure-activity relationships (SAR). Studies on pseurotin analogues have provided insights into the structural features crucial for their biological activity. For instance, modifications to the side chain and the benzoyl group can significantly impact the potency and selectivity of these compounds. Further synthesis and biological evaluation of a wider range of pseurotin derivatives are needed to fully elucidate the SAR and to design novel analogues with improved therapeutic properties.

Caption: Logical relationships in pseurotin structure-activity studies.

Conclusion

Pseurotin compounds represent a promising class of natural products with a diverse range of biological activities. Their unique chemical structure and multiple mechanisms of action make them valuable lead compounds for the development of new therapeutic agents, particularly in the areas of oncology, immunology, and infectious diseases. Further research focusing on the total synthesis of novel analogues, detailed elucidation of their molecular targets, and preclinical evaluation will be crucial in unlocking the full therapeutic potential of this fascinating family of fungal metabolites. This technical guide provides a solid foundation for researchers and drug development professionals to delve deeper into the exciting field of pseurotin chemistry and biology.

References

11-O-methylpseurotin A: An Emerging Candidate in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

11-O-methylpseurotin A, a methylated derivative of the fungal metabolite pseurotin A, has emerged as a molecule of interest with potential bioactivity. While research into its specific antifungal properties is still in its nascent stages, preliminary findings and the biological activities of its parent compound suggest a potential avenue for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological targets and the antifungal activities of related pseurotin compounds. This document also outlines standard experimental protocols necessary to fully elucidate its antifungal potential and proposes a putative mechanism of action based on existing data.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Natural products from fungi have historically been a rich source of therapeutic agents. Pseurotins, a class of fungal metabolites characterized by a unique spirocyclic γ-lactam core, have attracted attention for their diverse biological activities. This compound, a derivative isolated from fungal species such as Aspergillus fumigatus and Sporothrix sp., is a molecule of growing interest in this context. This whitepaper summarizes the current state of knowledge regarding this compound's potential as an antifungal agent and provides a roadmap for its future investigation.

Quantitative Data on Antifungal Activity

Direct quantitative data on the antifungal activity of this compound against pathogenic fungi is notably scarce in publicly available literature. One study on secondary metabolites from a marine-derived fungus identified a "compound 10" with moderate inhibitory activity against Candida albicans at a Minimum Inhibitory Concentration (MIC) of 50 μM. While the full identification of "compound 10" in this study is not explicitly confirmed as this compound, it highlights the potential for antifungal activity within this class of molecules.

For the parent compound, pseurotin A, the data is conflicting. Some studies report mild to moderate antimicrobial activity, with one publication noting a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against Bacillus cereus and Shigella shiga. However, other research focusing on its chitin synthase inhibitory activity explicitly states that pseurotin A and its 8-O-demethyl derivative do not possess antifungal or antibacterial properties. This discrepancy underscores the need for direct and robust antifungal testing of this compound.

Table 1: Summary of Reported In Vitro Antifungal and Biological Activity of Pseurotin Derivatives

CompoundFungal Species/TargetAssay TypeResultCitation
Pseurotin A Candida albicansAntifungal SusceptibilityMild to moderate activity
Pseurotin A Various FungiAntifungal SusceptibilityNo antifungal activity
Pseurotin A Chitin SynthaseEnzyme InhibitionIC50 = 81 μM
8-O-Demethylpseurotin A Chitin SynthaseEnzyme InhibitionIC50 = 192 μM
This compound Saccharomyces cerevisiae (Hof1 deletion strain)Yeast Halo AssaySelective inhibition
"Compound 10" (Unconfirmed) Candida albicansMIC DeterminationMIC = 50 μM

Putative Mechanism of Action

The most direct evidence for the mechanism of action of this compound comes from a study that identified it as a selective inhibitor of a Hof1 deletion strain of Saccharomyces cerevisiae. Hof1 is a protein involved in cytokinesis, the final step of cell division. It is a key component of the septum stress response pathway and is crucial for maintaining cell integrity during cell separation.

Inhibition of a Hof1 homolog in pathogenic fungi could lead to defects in cell division, resulting in cell lysis and death. This represents a potentially novel antifungal mechanism that is distinct from currently available antifungal drugs that primarily target the cell wall, cell membrane, or nucleic acid synthesis.

Proposed Signaling Pathway

The following diagram illustrates a putative signaling pathway for the antifungal action of this compound, based on its known interaction with Hof1 in yeast.

Putative Antifungal Mechanism of this compound cluster_fungal_cell Fungal Cell 11-O-methylpseurotin_A This compound Hof1_homolog Hof1 Homolog (Cytokinesis Protein) 11-O-methylpseurotin_A->Hof1_homolog Inhibition Cytokinesis Cytokinesis Hof1_homolog->Cytokinesis Required for Cell_Division_Arrest Cell Division Arrest Hof1_homolog->Cell_Division_Arrest Disruption leads to Cell_Lysis Cell Lysis / Fungal Death Cell_Division_Arrest->Cell_Lysis

Caption: Putative mechanism of this compound targeting the Hof1 homolog, leading to cytokinesis disruption and fungal cell death.

Recommended Experimental Protocols

To thoroughly evaluate the antifungal potential of this compound, a series of standardized in vitro and in vivo experiments are required.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a panel of clinically relevant fungal pathogens.

Methodology (Broth Microdilution):

  • Fungal Strains: A panel of reference and clinical isolates of Candida spp. (C. albicans, C. glabrata, C. auris), Aspergillus spp. (A. fumigatus, A. flavus), and Cryptococcus neoformans should be used.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, followed by further dilution to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.

  • MFC Determination: An aliquot from each well showing no visible growth is sub-cultured onto drug-free agar plates. The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates.

Time-Kill Kinetic Assay

Objective: To assess the fungicidal or fungistatic activity of this compound over time.

Methodology:

  • Culture Preparation: A standardized fungal suspension is prepared as described above.

  • Drug Exposure: The fungal suspension is incubated with this compound at various concentrations (e.g., 1x, 2x, and 4x MIC) in a shaking incubator.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.

  • Colony Counting: The aliquots are serially diluted and plated on agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.

Experimental Workflow Diagram

Experimental Workflow for Antifungal Evaluation Start Start: Obtain This compound In_Vitro_Testing In Vitro Antifungal Susceptibility Testing Start->In_Vitro_Testing Broth_Microdilution Broth Microdilution (MIC/MFC Determination) In_Vitro_Testing->Broth_Microdilution Time_Kill_Assay Time-Kill Kinetic Assay In_Vitro_Testing->Time_Kill_Assay Mechanism_Studies Mechanism of Action Studies Broth_Microdilution->Mechanism_Studies Time_Kill_Assay->Mechanism_Studies Hof1_Homolog_Assay Hof1 Homolog Inhibition Assay Mechanism_Studies->Hof1_Homolog_Assay Cell_Division_Analysis Microscopy for Cell Division Defects Mechanism_Studies->Cell_Division_Analysis In_Vivo_Studies In Vivo Efficacy Studies (e.g., Murine Model) Mechanism_Studies->In_Vivo_Studies Toxicity_Assessment Cytotoxicity Assays (Mammalian Cell Lines) In_Vivo_Studies->Toxicity_Assessment Efficacy_Model Infection Model (e.g., Candidiasis) In_Vivo_Studies->Efficacy_Model End End: Data Analysis & Interpretation Toxicity_Assessment->End Efficacy_Model->End

Caption: A logical workflow for the comprehensive evaluation of this compound as a potential antifungal agent.

Conclusion and Future Directions

This compound presents an intriguing but largely unexplored opportunity in the search for new antifungal therapies. Its known selective inhibition of the Hof1 protein in yeast suggests a novel mechanism of action that could be effective against pathogenic fungi and potentially overcome existing drug resistance mechanisms. However, the current lack of direct antifungal activity data is a significant knowledge gap.

Future research should prioritize the systematic evaluation of this compound against a broad panel of pathogenic fungi using standardized susceptibility testing methods. Elucidation of its precise molecular target and mechanism of action in these pathogens is also crucial. Should in vitro activity be confirmed, subsequent studies should focus on its efficacy in in vivo models of fungal infection and its toxicological profile. The findings from these studies will be critical in determining the true potential of this compound as a lead compound for the development of a new class of antifungal drugs.

Early Research on the Antiseizure Potential of 11-O-methylpseurotin A: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial scientific investigations into the antiseizure properties of 11-O-methylpseurotin A. Contrary to the anticipated discovery of a novel anticonvulsant, early research demonstrated a lack of antiseizure activity for this compound in established preclinical models. This document summarizes the key findings, presents the quantitative data in a structured format, details the experimental protocols employed, and visualizes the screening workflow.

Executive Summary

As part of a broader search for novel antiseizure drugs (ASDs) from marine natural products, this compound was evaluated for its potential anticonvulsant effects. The primary study utilizing a larval zebrafish pentylenetetrazole (PTZ) seizure model identified two related compounds, pseurotin A2 and azaspirofuran A, as having significant antiseizure properties. However, this compound, despite its close structural similarity, was found to be inactive in this in vivo screening platform. This outcome suggests a high degree of structural specificity for the observed antiseizure activity within this class of hetero-spirocyclic γ-lactams.

Quantitative Data from Zebrafish Larval Seizure Model

The antiseizure activity of this compound and its analogues was quantified in the larval zebrafish PTZ seizure model. The data presented below summarizes the percentage of larvae with seizures after exposure to the compounds.

CompoundConcentration (µM)Seizure Incidence (%)Statistical Significance (p-value)
This compound 25 ~100 Not Significant
Pseurotin A225<50p ≤ 0.001
Azaspirofuran A25<50p ≤ 0.01
Pseurotin A25~100Not Significant
Pseurotin F125~100Not Significant
Pseurotin D25~100Not Significant
Azaspirofuran B25~100Not Significant
Vehicle Control (DMSO)1%100-

Table 1: Antiseizure activity of pseurotin derivatives and azaspirofurans in the larval zebrafish PTZ seizure model. Data is sourced from the findings of a European FP7-funded PharmaSea project study.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the antiseizure properties of this compound and related compounds.

Larval Zebrafish Pentylenetetrazole (PTZ) Seizure Model

This in vivo model is a widely used high-throughput screening method for identifying potential antiseizure compounds.

  • Animal Model: Wild-type zebrafish (Danio rerio) larvae at 7 days post-fertilization (dpf).

  • Housing: Larvae were maintained in 96-well plates with one larva per well in embryo medium.

  • Compound Administration: Test compounds, including this compound, were dissolved in DMSO and added to the embryo medium to a final concentration of 25 µM. The final DMSO concentration was 1%. Larvae were exposed to the compounds for a predefined period.

  • Seizure Induction: After compound incubation, the medium was replaced with a solution of 20 mM pentylenetetrazole (PTZ) in embryo medium to induce seizure-like behavior.

  • Behavioral Analysis: Larval activity was tracked for 20 minutes using an automated video tracking system. Seizure-like behavior was characterized by high-velocity movements. A cut-off value for total distance moved was used to classify larvae as either seizing or non-seizing.

  • Data Analysis: The percentage of larvae exhibiting seizures in each treatment group was calculated and compared to the vehicle control group. Statistical significance was determined using appropriate statistical tests.

Mouse 6-Hz Psychomotor Seizure Model

This mammalian model is used to confirm antiseizure activity, particularly for compounds that may be effective against drug-resistant focal seizures. While this compound was not advanced to this stage due to its inactivity in the primary screen, the protocol used for the active compounds is detailed below for context.

  • Animal Model: Adult male mice.

  • Compound Administration: Test compounds (pseurotin A2 and azaspirofuran A) were administered via intraperitoneal (i.p.) injection at varying doses.

  • Seizure Induction: A 6 Hz electrical stimulation at 44 mA was delivered for 3 seconds through corneal electrodes.

  • Behavioral Observation: Mice were observed for the presence and duration of seizures, characterized by a stun posture with forelimb clonus and Straub's tail.

  • Data Analysis: The duration of the seizures was measured and compared between treated and vehicle control groups. Dose-dependent effects were evaluated.

Visualizations: Workflow and Potential Mechanisms

Experimental Workflow for Antiseizure Compound Screening

The following diagram illustrates the workflow used in the study that evaluated this compound.

G cluster_0 In Vivo Screening cluster_1 Hit Validation & Confirmation A Compound Library (Pseurotins & Azaspirofurans) C Compound Exposure (25 µM) A->C B Larval Zebrafish (7 dpf) B->C D PTZ-Induced Seizure Assay C->D E Behavioral Tracking & Analysis D->E F Inactive Compounds (e.g., this compound) E->F G Active Hits (Pseurotin A2, Azaspirofuran A) E->G H Electrophysiological Analysis (Zebrafish) G->H I Mouse 6-Hz Seizure Model H->I J ADMET Profiling I->J K Lead Compound Identification J->K

Caption: Workflow for the discovery and validation of antiseizure compounds from marine fungi.

Generalized Signaling Pathways in Epilepsy and Antiseizure Drug Action

While a specific pathway for this compound was not identified due to its inactivity, the following diagram illustrates common signaling pathways targeted by known antiseizure drugs.[2][3][4] These pathways represent potential mechanisms through which active compounds like pseurotin A2 and azaspirofuran A might exert their effects.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na Voltage-Gated Na+ Channels Glutamate Glutamate Release Na->Glutamate + Ca Voltage-Gated Ca2+ Channels Ca->Glutamate + NMDA NMDA Receptor Glutamate->NMDA Activates AMPA AMPA Receptor Glutamate->AMPA Activates GABA_Release GABA Release GABA_A GABA-A Receptor GABA_Release->GABA_A Activates Neuronal_Excitation Decreased Neuronal Excitability GABA_A->Neuronal_Excitation Promotes Antiseizure_Drugs Antiseizure Drugs (Hypothetical MoA for Active Compounds) Antiseizure_Drugs->Na Block Antiseizure_Drugs->Ca Block Antiseizure_Drugs->GABA_A Enhance Antiseizure_Drugs->NMDA Block Antiseizure_Drugs->AMPA Block

Caption: Common molecular targets for antiseizure medications in the central nervous system.

Conclusion

The early preclinical evaluation of this compound did not support its development as an antiseizure agent. The compound was found to be inactive in the larval zebrafish PTZ seizure model, a robust in vivo screening platform. In contrast, the structurally similar compounds pseurotin A2 and azaspirofuran A demonstrated significant antiseizure activity in the same assay, and these findings were subsequently confirmed in a mammalian model.[1] This highlights the critical importance of specific structural features for the anticonvulsant effects of this chemical class and underscores the value of high-throughput in vivo screening in the early stages of drug discovery. Future research in this area should focus on the structural-activity relationships of the active compounds to elucidate their mechanism of action and optimize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 11-O-methylpseurotin A in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-methylpseurotin A is a fungal metabolite and a derivative of Pseurotin A, a compound known for its diverse biological activities. While specific data on this compound in mammalian cell culture is limited, the biological effects of the parent compound, Pseurotin A, have been more extensively studied. Pseurotin A has been shown to exhibit anti-proliferative, anti-inflammatory, and anti-cancer properties by modulating key signaling pathways. These application notes provide a comprehensive guide for the use of this compound in cell culture, with the understanding that the provided protocols and mechanistic insights are largely extrapolated from studies on Pseurotin A and should be adapted and validated for this compound.

Mechanism of Action (Based on Pseurotin A)

Pseurotin A has been reported to exert its effects through multiple mechanisms:

  • Inhibition of PCSK9: Pseurotin A inhibits the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9) and its interaction with the low-density lipoprotein receptor (LDLR).[1][2] This can modulate cholesterol metabolism and has implications for cancer therapy.[1][2][3]

  • Suppression of Reactive Oxygen Species (ROS): In the context of osteoclastogenesis, Pseurotin A has been shown to suppress intracellular ROS levels.[4]

  • Modulation of Signaling Pathways: By reducing ROS, Pseurotin A subsequently suppresses the MAPK (ERK, P38, and JNK) and NF-κB signaling pathways, leading to the inhibition of NFATc1 signaling.[4]

  • Induction of Apoptosis: A related compound, Pseurotin D, has been shown to induce apoptosis in lymphoma cells through redox-sensitive pathways.[5]

Quantitative Data Summary (Based on Pseurotin A)

The following table summarizes the reported effective concentrations of Pseurotin A in various in vitro studies. These values can serve as a starting point for determining the optimal concentration range for this compound in your experiments.

CompoundCell LineAssayEffective Concentration/IC50Reference
Pseurotin AHepG2PCSK9 Secretion InhibitionIC50: 1.20 µM[1]
Pseurotin APC-3Cell Proliferation (MTT)IC50: 121.4 µM (72h)[2]
Pseurotin A22Rv1Cell Proliferation (MTT)IC50: 138.2 µM (72h)[2]
Pseurotin DMEC-1 (Lymphoma)Apoptosis Induction25 µM and 50 µM[5]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO, ethanol, and methanol.[] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

    • Sterile microcentrifuge tubes

  • Protocol:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and proliferation.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in the MAPK, NF-κB, and PCSK9 pathways.

  • Materials:

    • Cells of interest

    • 6-well or 10 cm cell culture plates

    • This compound stock solution

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-PCSK9, anti-LDLR, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration.

    • Lyse the cells with RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation stock_prep Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with This compound stock_prep->treatment cell_seeding Seed Cells in Culture Plates cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay data_analysis Analyze and Interpret Results viability_assay->data_analysis protein_analysis->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for studying the effects of this compound in cell culture.

signaling_pathway cluster_stimulus External Stimulus cluster_compound Compound Intervention cluster_pathways Signaling Cascades cluster_cellular_response Cellular Response stimulus Pro-inflammatory or Growth Stimuli ros ROS Production stimulus->ros pseurotin This compound (Pseurotin A) pseurotin->ros Inhibits pcsk9 PCSK9 Secretion pseurotin->pcsk9 Inhibits mapk MAPK Pathway (ERK, p38, JNK) ros->mapk nfkb NF-κB Pathway ros->nfkb proliferation Decreased Proliferation mapk->proliferation apoptosis Induction of Apoptosis mapk->apoptosis nfkb->apoptosis inflammation Reduced Inflammation nfkb->inflammation cholesterol Modulated Cholesterol Metabolism pcsk9->cholesterol

Caption: Presumed signaling pathways modulated by this compound, based on data from Pseurotin A.

References

Preparing High-Purity Stock Solutions of 11-O-methylpseurotin A for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the preparation, storage, and handling of stock solutions of 11-O-methylpseurotin A, a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid molecule. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in various research applications, including cell-based assays and drug discovery screenings. This document outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for long-term storage to ensure the stability and integrity of the compound.

Introduction

This compound is a fungal metabolite that has garnered interest in the scientific community for its selective biological activity. As with any experimental work, the reliability of in vitro and in vivo studies heavily depends on the precise concentration and stability of the compounds being tested. Therefore, the proper preparation of stock solutions is a fundamental yet crucial step in the experimental workflow. This protocol provides researchers, scientists, and drug development professionals with a standardized method for preparing this compound stock solutions to ensure consistency and accuracy across experiments.

Chemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and storage. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₃H₂₇NO₈[]
Molecular Weight 445.46 g/mol []
Appearance White to off-white solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol
CAS Number 956904-34-0[]

Materials and Equipment

3.1. Reagents:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous (≥99.7%)

  • Ethanol (EtOH), absolute (≥99.8%)

  • Methanol (MeOH), anhydrous (≥99.8%)

  • Sterile, nuclease-free water

3.2. Equipment:

  • Analytical balance

  • Laminar flow hood

  • Vortex mixer

  • Pipettes (P1000, P200, P20) and sterile, nuclease-free tips

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Cryogenic storage vials

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cell-based assays.

4.1. Calculation of Mass:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 445.46 g/mol / 1000 = 4.45 mg

4.2. Dissolution Procedure:

  • Preparation: Don appropriate PPE and perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquotting: Aliquot the stock solution into smaller volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Workflow for Preparing this compound Stock Solution

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use calc Calculate Mass of This compound weigh Weigh Compound calc->weigh Required Mass add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -80°C aliquot->store Long-term dilute Prepare Working Solutions store->dilute For Experiments

Caption: A flowchart illustrating the key steps in preparing a stock solution of this compound.

Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound stock solutions. The following table provides recommended storage conditions.

Storage ConditionRecommended DurationNotes
Solid Powder Up to 2 years at -20°CProtect from light and moisture.
Stock Solution in DMSO Up to 6 months at -80°CMinimize freeze-thaw cycles by using aliquots.
Stock Solution in DMSO Up to 2 weeks at 4°CFor short-term use.

Preparation of Working Solutions

For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low enough to not affect the cells (typically ≤ 0.1%).

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock solution:

  • Serial Dilution: It is recommended to perform a serial dilution to achieve the final concentration accurately. For example, first, dilute the 10 mM stock 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.

  • Final Dilution: Further dilute the 100 µM intermediate solution 1:10 in sterile cell culture medium to achieve the final 10 µM working concentration.

Signaling Pathway Visualization (Hypothetical)

While the precise signaling pathways affected by this compound are a subject of ongoing research, a generalized diagram can illustrate a hypothetical mechanism of action for a bioactive compound.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene tf->gene Regulates Transcription response Cellular Response gene->response compound This compound compound->receptor Binds/Inhibits

Caption: A diagram showing a potential mechanism of action for a bioactive compound.

Conclusion

This application note provides a standardized and detailed protocol for the preparation of this compound stock solutions. Adherence to these guidelines for calculation, dissolution, and storage will help ensure the quality and consistency of experimental results. Researchers can adapt the concentrations and choice of solvent based on their specific experimental needs while following the general principles outlined in this document.

References

Application Notes and Protocols for Screening Novel Biological Activities of 11-O-methylpseurotin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening of 11-O-methylpseurotin A, a derivative of the fungal metabolite pseurotin A, to identify and characterize its potential novel biological activities. Given the known anticancer, anti-inflammatory, and antimicrobial properties of the pseurotin family of natural products, the following protocols are designed to systematically evaluate this compound in these key therapeutic areas.

Introduction to this compound and the Pseurotin Family

Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam core. Pseurotin A, the most studied member of this family, has demonstrated a range of biological activities. It has been shown to suppress cancer progression and recurrence by inhibiting PCSK9 secretion and its interaction with the LDL receptor.[1] Additionally, pseurotins A and D have been found to inhibit the proliferation and inflammatory responses in macrophages through the inactivation of the JAK/STAT signaling pathway.[2] Pseurotin A has also exhibited mild to moderate antimicrobial activity against various bacteria and fungi.[3]

This compound is a derivative of pseurotin A and its biological activities have not been extensively studied. The protocols outlined below are intended to serve as a starting point for investigating its potential as a novel therapeutic agent.

General Experimental Workflow

The screening process for this compound will follow a logical progression from initial cytotoxicity assessments to more specific functional assays. This workflow ensures that the compound's effects are well-characterized and that resources are used efficiently.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Stock Solution of This compound B Anticancer Screening: Cytotoxicity Assay (MTT) A->B C Anti-inflammatory Screening: Cell Viability & NO Assay A->C D Antimicrobial Screening: Broth Microdilution A->D G Determine IC50/MIC Values B->G E Cytokine Profiling (ELISA) (TNF-α, IL-1β) C->E D->G H Analyze Effects on Cytokine Production and Signaling Pathways E->H E->H F Signaling Pathway Analysis (Western Blot for JAK/STAT, MAPK) F->H I Summarize Findings and Propose Further Investigations G->I H->I

Caption: Experimental workflow for screening this compound.

Anticancer Activity Screening

The initial assessment of anticancer potential will focus on the cytotoxic effects of this compound on a panel of human cancer cell lines.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

  • Cell Plating:

    • Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Parameter Condition
Cell LinesHepG2 (Liver), MCF-7 (Breast), A549 (Lung)
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1, 1, 10, 50, 100 µM
Incubation Time48 and 72 hours
Positive ControlDoxorubicin (1 µM)
Vehicle Control0.1% DMSO

Table 1: Experimental Parameters for MTT Assay.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound will be evaluated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Nitric Oxide (NO) Production Assay (Griess Test)

Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5][6]

Protocol:

  • Cell Plating and Pre-treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of DMEM.[5]

    • Incubate for 24 hours at 37°C and 5% CO₂.

    • Pre-treat the cells with various concentrations of this compound (1-50 µM) for 2 hours.[5]

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[5][6] Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Reaction and Absorbance Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6]

    • Incubate at room temperature for 10 minutes.[6]

    • Measure the absorbance at 540 nm.[5][6]

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production by this compound.

Pro-inflammatory Cytokine Measurement (ELISA)

The effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-1β, will be measured using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Sample Collection:

    • Collect the cell culture supernatants from the LPS-stimulated RAW 264.7 cells as described in the NO production assay.

    • Centrifuge the supernatants to remove any cell debris.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kits used.[7][8][9]

    • Briefly, this involves coating the plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the concentrations of TNF-α and IL-1β in the samples based on the standard curve.

    • Determine the inhibitory effect of this compound on cytokine production.

Parameter Condition
Cell LineRAW 264.7 Macrophages
Seeding Density1.5 x 10⁵ cells/well
Compound Concentrations1, 5, 10, 25, 50 µM
StimulantLipopolysaccharide (LPS) at 1 µg/mL
Incubation Time24 hours
AssaysGriess Assay (NO), ELISA (TNF-α, IL-1β)

Table 2: Experimental Parameters for Anti-inflammatory Assays.

Antimicrobial Activity Screening

The antimicrobial activity of this compound will be assessed against a panel of clinically relevant bacteria and fungi using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Protocol:

  • Microorganism Preparation:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in the appropriate broth.

    • Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well microtiter plate. The concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Parameter Condition
Bacterial StrainsStaphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
Fungal StrainCandida albicans
Inoculum Size5 x 10⁵ CFU/mL
Compound Concentrations0.125 - 256 µg/mL (serial two-fold dilutions)
Incubation37°C for bacteria, 30°C for fungi; 18-24 hours
MethodBroth Microdilution (CLSI guidelines)

Table 3: Experimental Parameters for Antimicrobial Susceptibility Testing.

Potential Signaling Pathways for Investigation

Based on the known activities of other pseurotins, this compound may exert its effects through the modulation of key signaling pathways.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is often implicated in inflammation and cancer.[12][13] Pseurotins A and D have been shown to inhibit this pathway.[2]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: Simplified JAK/STAT signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival, and is a common target in cancer therapy.[14][15]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TranscriptionFactors

Caption: Simplified MAPK/ERK signaling pathway.

References

Application Notes and Protocols for In Vitro Evaluation of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-methylpseurotin A is a fungal metabolite with potential biological activities. While direct experimental data on this compound is limited, its structural similarity to pseurotin A suggests a range of possible in vitro effects, including anticancer, anti-inflammatory, and bone-protective properties. Pseurotin A has been shown to induce apoptosis in cancer cells, inhibit osteoclastogenesis, and modulate key signaling pathways such as MAPK and NF-κB[1].

These application notes provide a detailed framework for the in vitro experimental setup to investigate the biological activities of this compound, based on the known effects of its parent compound, pseurotin A. The following protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this compound.

Data Presentation: Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of pseurotin A and its analogs. These values can serve as a reference for designing dose-response experiments for this compound.

Table 1: Cytotoxicity of Pseurotin Analogs

CompoundCell LineAssayIC50Reference
n-Butanol extract of A. fumigatus (containing pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL[2]
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)Not Specified1.2 µM (PCSK9 secretion inhibition)[3][4]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[2]

Experimental Protocols

Anticancer Activity Assessment

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines (e.g., HepG2, MCF-7).

Materials:

  • Cancer cell line of interest (e.g., HepG2, ATCC HB-8065)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol aims to investigate whether this compound induces apoptosis by examining the expression of key apoptotic proteins.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Analyze the band intensities relative to the loading control (β-actin).

Anti-inflammatory Activity Assessment

This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway by visualizing the nuclear translocation of the p65 subunit.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound

  • LPS (lipopolysaccharide)

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence of p65 to determine the extent of translocation.

Osteoclastogenesis Inhibition Assay

This assay determines the effect of this compound on the differentiation of osteoclasts, which are characterized by the expression of TRAP.

Materials:

  • Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells

  • Alpha-MEM medium with 10% FBS

  • M-CSF (Macrophage colony-stimulating factor)

  • RANKL (Receptor activator of nuclear factor kappa-B ligand)

  • This compound

  • TRAP staining kit

  • Fixative solution (e.g., 10% formalin)

  • Microscope

Protocol:

  • Culture BMMs or RAW 264.7 cells in the presence of M-CSF.

  • To induce osteoclast differentiation, treat the cells with RANKL.

  • Simultaneously, treat the cells with different concentrations of this compound.

  • Culture the cells for 5-7 days, replacing the medium every 2-3 days.

  • After the incubation period, fix the cells with the fixative solution.

  • Stain the cells for TRAP activity according to the manufacturer's instructions of the TRAP staining kit.

  • Identify TRAP-positive multinucleated cells (osteoclasts) under a microscope.

  • Count the number of osteoclasts per well to quantify the effect of the compound on osteoclastogenesis.

Mandatory Visualizations

experimental_workflow cluster_viability Cell Viability/Cytotoxicity cluster_apoptosis Apoptosis cluster_inflammation Anti-inflammation cluster_osteo Osteoclastogenesis seed_cells_v Seed Cancer Cells (e.g., HepG2, MCF-7) treat_v Treat with This compound seed_cells_v->treat_v incubate_v Incubate (24-72h) treat_v->incubate_v mtt_assay MTT Assay incubate_v->mtt_assay ic50 Determine IC50 mtt_assay->ic50 seed_cells_a Seed Cancer Cells treat_a Treat with This compound seed_cells_a->treat_a lyse_cells Cell Lysis treat_a->lyse_cells western_blot Western Blot for Bax, Bcl-2, Cleaved Caspase-3 lyse_cells->western_blot analyze_wb Analyze Protein Expression western_blot->analyze_wb seed_cells_i Seed Macrophages (e.g., RAW 264.7) pre_treat_i Pre-treat with This compound seed_cells_i->pre_treat_i stimulate_lps Stimulate with LPS pre_treat_i->stimulate_lps fix_stain Fix and Stain for NF-κB p65 and DAPI stimulate_lps->fix_stain visualize_if Fluorescence Microscopy fix_stain->visualize_if culture_bmm Culture BMMs with M-CSF induce_rankl Induce with RANKL and treat with this compound culture_bmm->induce_rankl culture_o Culture for 5-7 days induce_rankl->culture_o trap_stain TRAP Staining culture_o->trap_stain count_oc Count Osteoclasts trap_stain->count_oc

Caption: Overall experimental workflow for in vitro characterization.

apoptosis_pathway cluster_pro_apoptosis Pro-Apoptotic cluster_anti_apoptosis Anti-Apoptotic compound This compound (Hypothesized) bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates caspase3 Cleaved Caspase-3 bax->caspase3 Activates bcl2->caspase3 Inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound (Hypothesized) ikk IKK compound->ikk Inhibits lps LPS lps->ikk ikb IκB ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκB Complex nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nfkb_ikb->nfkb Releases gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription

Caption: Hypothesized NF-κB signaling inhibition pathway.

References

Application Notes and Protocols for Testing 11-O-methylpseurotin A Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-methylpseurotin A is a derivative of pseurotin A, a fungal metabolite known for its diverse biological activities. While specific in vivo efficacy data for this compound is not extensively documented, studies on the parent compound, pseurotin A, have demonstrated its potential in various therapeutic areas, including cancer, inflammatory diseases, and bone disorders.[1][2][3] These studies provide a valuable framework for designing and implementing preclinical animal studies to evaluate the efficacy of this compound.

This document provides detailed application notes and protocols based on established animal models used for testing pseurotin A and its analogs. These can be adapted to investigate the therapeutic potential of this compound.

Potential Therapeutic Indications and Corresponding Animal Models

Based on the known activities of pseurotin A, the following therapeutic areas and corresponding animal models are suggested for evaluating the efficacy of this compound.

Therapeutic AreaProposed Animal ModelKey Efficacy ParametersReference Studies for Pseurotin A
Oncology Xenograft Nude Mouse Model (e.g., with prostate or breast cancer cell lines)Tumor volume and weight, survival rate, biomarker analysis (e.g., PCSK9, Bcl-2, Bax, caspases 3/7)[4]
Allergic/Inflammatory Diseases Ovalbumin (OVA)-induced Asthma Mouse ModelIgE levels, inflammatory cell infiltration in lungs, cytokine profiling (e.g., IL-4, IL-5, IL-13)[1]
Osteoporosis Ovariectomized (OVX) Mouse ModelBone mineral density (BMD), bone volume/total volume (BV/TV), osteoclast number, serum biomarkers of bone turnover[3]

Experimental Protocols

Xenograft Nude Mouse Model for Anticancer Efficacy

This protocol is adapted from studies on pseurotin A's effect on prostate and breast cancer.[4]

Objective: To evaluate the in vivo anticancer efficacy of this compound.

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • Human cancer cell line (e.g., BT-474 for breast cancer, or a relevant prostate cancer line)

  • This compound

  • Vehicle control (e.g., corn oil, PBS with appropriate solubilizing agents)

  • Calipers

  • Anesthesia

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under appropriate conditions.

    • Harvest and resuspend cells in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound at various doses (e.g., 10, 50, 100 mg/kg) via a suitable route, such as oral gavage.[4]

    • Administer the vehicle to the control group.

    • Dosing frequency can be daily or as determined by preliminary pharmacokinetic studies.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor body weight and general health of the animals.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

  • Data Analysis:

    • Compare tumor growth rates, final tumor weights, and survival rates between treated and control groups.

    • Perform statistical analysis (e.g., t-test, ANOVA).

Workflow Diagram:

xenograft_workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

Xenograft model workflow.
Ovariectomized (OVX) Mouse Model for Osteoporosis

This protocol is based on the evaluation of pseurotin A in preventing ovariectomy-induced bone loss.[3]

Objective: To determine the efficacy of this compound in preventing estrogen deficiency-induced bone loss.

Materials:

  • Female mice (e.g., C57BL/6)

  • This compound

  • Vehicle control

  • Anesthesia

  • Micro-CT scanner

Procedure:

  • Ovariectomy:

    • Perform bilateral ovariectomy on mice under anesthesia. A sham operation (laparotomy without ovary removal) should be performed on the control group.

  • Treatment:

    • Allow a recovery period (e.g., 1 week).

    • Administer this compound or vehicle for a specified period (e.g., 6 weeks).[3]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the mice.

    • Collect femurs and tibias for micro-CT analysis to determine bone volume, trabecular number, and other microarchitectural parameters.

    • Perform histomorphometric analysis to quantify osteoclast numbers.

    • Collect blood for biochemical analysis of bone turnover markers.

Data Presentation:

GroupTreatmentBone Volume / Total Volume (BV/TV) (%)Trabecular Number (Tb.N) (1/mm)Osteoclast Surface / Bone Surface (Oc.S/BS) (%)
1Sham + Vehicle
2OVX + Vehicle
3OVX + this compound (Low Dose)
4OVX + this compound (High Dose)

Signaling Pathway Diagram:

Pseurotin A has been shown to suppress osteoclastogenesis by inhibiting reactive oxygen species (ROS) and downstream signaling pathways like MAPK and NF-κB.[3] It is hypothesized that this compound may act through a similar mechanism.

osteoclast_signaling RANKL RANKL RANK RANK RANKL->RANK ROS ROS RANK->ROS MAPK MAPK (ERK, p38, JNK) ROS->MAPK NFkB NF-κB ROS->NFkB NFATc1 NFATc1 MAPK->NFATc1 NFkB->NFATc1 Osteoclastogenesis Osteoclastogenesis & Bone Resorption NFATc1->Osteoclastogenesis MethylpseurotinA This compound MethylpseurotinA->ROS

Hypothesized signaling pathway.

Acute Toxicity Assessment

Prior to efficacy studies, it is crucial to determine the safety profile of this compound. An acute toxicity study can be conducted to determine the LD50 (median lethal dose).

Protocol: (Adapted from OECD Guideline 425)[4]

  • Use a small number of animals (e.g., Swiss albino mice).[4]

  • Administer a starting dose of this compound orally.

  • Observe animals for 14 days, monitoring for any signs of toxicity, behavioral changes, and mortality.[4]

  • Based on the outcome, subsequent animals are dosed at higher or lower levels.

  • At the end of the study, perform hematological and biochemical analyses of plasma samples and record organ weights.[4]

Concluding Remarks

The provided protocols and application notes offer a comprehensive starting point for researchers investigating the in vivo efficacy of this compound. It is essential to adapt these general guidelines to the specific research question and to adhere to all institutional and national regulations regarding animal welfare. Thorough characterization of the compound's pharmacokinetic and pharmacodynamic properties will further refine the design of these preclinical studies.

References

Application Notes and Protocols: Measuring the Effects of 11-O-methylpseurotin A on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Available Data: Direct experimental data on the effects of 11-O-methylpseurotin A on gene expression is limited in the current scientific literature. The following application notes and protocols are based on studies of the closely related compound, Pseurotin A (PsA), which is expected to exhibit a similar biological activity profile. All data and pathways described should be considered representative of the potential effects of this compound and require experimental validation for this specific compound.

Introduction

This compound is a fungal-derived natural product belonging to the pseurotin family of bioactive compounds. Pseurotins have garnered significant interest in the scientific community due to their diverse biological activities, including anti-cancer and immunomodulatory effects. Understanding the molecular mechanisms underlying these activities is crucial for the development of novel therapeutics. A key aspect of this is elucidating how these compounds alter gene expression profiles within target cells.

These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on gene expression. We present quantitative data from studies on the related compound Pseurotin A, detail relevant signaling pathways, and provide step-by-step experimental protocols for key assays.

Data Presentation: Gene Expression Changes Induced by Pseurotin A

The following tables summarize the quantitative data from a study investigating the effects of Pseurotin A (PsA) on gene expression in recurrent prostate cancer tumors. In this study, RNA sequencing (RNA-seq) was performed on tumors from a xenograft model treated with PsA or a vehicle control. A total of 838 genes were found to be differentially expressed, with 486 genes being significantly upregulated and 352 genes significantly downregulated.

Table 1: Summary of Differentially Expressed Genes in Pseurotin A-Treated Tumors

RegulationNumber of Genes
Upregulated486
Downregulated352

Table 2: Top 10 Enriched Gene Ontology (GO) Terms for Upregulated Genes

GO TermDescriptionp-value
GO:0007411Axon guidance< 0.001
GO:0030182Neuron differentiation< 0.001
GO:0048666Neuron development< 0.001
GO:0007409Axonogenesis< 0.001
GO:0048812Neuron projection morphogenesis< 0.001
GO:0050767Regulation of neurogenesis< 0.001
GO:0045664Regulation of neuron differentiation< 0.001
GO:0016358Dendrite development< 0.001
GO:0031175Neuron projection development< 0.001
GO:0048813Dendrite morphogenesis< 0.001

Table 3: Top 10 Enriched Gene Ontology (GO) Terms for Downregulated Genes

GO TermDescriptionp-value
GO:0007166Cell-substrate adhesion< 0.001
GO:0030198Extracellular matrix organization< 0.001
GO:0022617Eye development< 0.001
GO:0001568Blood vessel development< 0.001
GO:0048729Tissue morphogenesis< 0.001
GO:0007155Cell adhesion< 0.001
GO:0048514Blood vessel morphogenesis< 0.001
GO:0001944Vasculature development< 0.001
GO:0043062Extracellular structure organization< 0.001
GO:0007275Multicellular organism development< 0.001

Signaling Pathways Modulated by Pseurotins

Based on studies of Pseurotin A and Pseurotin D, several key signaling pathways are implicated in their mechanism of action. These pathways are central to cell survival, proliferation, and apoptosis.

Apoptosis Signaling Pathway

Pseurotin A has been shown to induce apoptosis in cancer cells. One of the key mechanisms is the modulation of the Bcl-2 family of proteins. Pseurotin A treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.

cluster_0 This compound cluster_1 Apoptosis Regulation Pseurotin This compound Bcl2 Bcl-2 (Anti-apoptotic) Pseurotin->Bcl2 Bax Bax (Pro-apoptotic) Pseurotin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pseurotin A induced apoptosis pathway.
JAK/STAT Signaling Pathway

Studies on Pseurotin D have indicated its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Pseurotin D has been observed to inhibit the phosphorylation of STAT3 and STAT5, key downstream effectors in this pathway. Inhibition of STAT phosphorylation prevents their dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylation Pseurotin This compound pSTAT p-STAT Pseurotin->pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer GeneExpression Gene Expression (Proliferation, Survival) STAT_dimer->GeneExpression Nuclear Translocation Start Start Culture Culture Cells to 70-80% Confluency Start->Culture Seed Seed Cells into Plates Culture->Seed Prepare Prepare Drug and Vehicle Solutions Seed->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate for Desired Duration Treat->Incubate Harvest Harvest Cells Incubate->Harvest End End Harvest->End Start Start DEG_List List of Differentially Expressed Genes Start->DEG_List GO_Tool Select Gene Ontology Tool (e.g., DAVID, PANTHER) DEG_List->GO_Tool Upload Upload Gene List and Select Identifier/Organism GO_Tool->Upload Background Provide Background Gene List (Recommended) Upload->Background Analyze Run Enrichment Analysis Background->Analyze Results Review Enriched GO Terms (p-value, FDR) Analyze->Results Interpret Biological Interpretation Results->Interpret End End Interpret->End

Application Notes and Protocols: Utilizing 11-O-methylpseurotin A in Saccharomyces cerevisiae Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-methylpseurotin A is a fungal metabolite originally isolated from a marine-derived Aspergillus fumigatus.[1][] This natural product has been identified as a valuable tool for chemical genetics, particularly in the study of cell cycle regulation in the model organism Saccharomyces cerevisiae. The key characteristic of this compound is its selective inhibitory activity against yeast strains harboring a deletion of the HOF1 gene (hof1Δ), a crucial component of the cytokinesis machinery. This selective inhibition suggests a synthetic lethal interaction, making this compound a specific probe for investigating cellular pathways that become essential in the absence of Hof1 function.

These application notes provide a comprehensive overview of the use of this compound in S. cerevisiae research, including its mechanism of action, protocols for its application, and relevant signaling pathways.

Mechanism of Action and Cellular Target

The precise molecular target of this compound is not yet fully elucidated. However, its specific lethality in hof1Δ mutants points towards a mechanism of action that exploits a cellular vulnerability created by the absence of the Hof1 protein. Hof1 is a key regulator of cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. It is a member of the F-BAR protein family and is involved in coordinating the assembly and contraction of the actomyosin ring with the formation of the septum.

In the absence of Hof1, yeast cells are viable but often exhibit defects in cytokinesis, particularly at elevated temperatures. The lethality induced by this compound in these mutant cells suggests that the compound may inhibit a parallel or compensatory pathway that becomes critical for survival when Hof1 is not present. This could involve other proteins that contribute to actomyosin ring stability, septum formation, or the coordination of mitotic exit with cytokinesis.

Quantitative Data

The bioactivity of this compound has been quantified using a yeast halo assay. This assay measures the area of growth inhibition around a paper disk impregnated with the compound. The available data from the initial discovery is summarized below.

CompoundConcentrationTarget StrainBioassayResultReference
This compound20 µMS. cerevisiae hof1ΔYeast Halo Assay9 mm zone of inhibitionBoot et al., 2007
Pseurotin ANot specifiedS. cerevisiae hof1ΔYeast Halo AssayInactiveBoot et al., 2007

Experimental Protocols

Yeast Halo Assay for Screening Compound Activity

This protocol is adapted from standard yeast halo assay procedures and the work of Boot et al. (2007) to test the inhibitory effect of this compound on wild-type and hof1ΔS. cerevisiae strains.

Materials:

  • Saccharomyces cerevisiae strains (e.g., BY4741 wild-type and the corresponding hof1Δ mutant)

  • Yeast extract Peptone Dextrose (YPD) agar plates

  • YPD liquid medium

  • Sterile top agar (YPD with 0.7% agar)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile forceps

  • Incubator at 30°C

Procedure:

  • Yeast Culture Preparation:

    • Inoculate 5 mL of liquid YPD medium with a single colony of the desired S. cerevisiae strain.

    • Incubate overnight at 30°C with shaking until the culture reaches saturation.

  • Preparation of Yeast Lawn:

    • Melt the sterile top agar and cool it to 45-50°C in a water bath.

    • Add 100 µL of the saturated yeast culture to 3 mL of the molten top agar.

    • Vortex gently to mix and immediately pour the mixture onto a pre-warmed YPD agar plate.

    • Swirl the plate to ensure an even distribution of the top agar, creating a uniform lawn of yeast.

    • Allow the top agar to solidify completely at room temperature.

  • Application of Compound:

    • Using sterile forceps, place a sterile filter paper disk onto the center of the yeast lawn.

    • Carefully apply a known amount of the this compound stock solution (e.g., 5-10 µL of a 20 µM working solution) to the filter disk. As a control, apply the same volume of the solvent (e.g., DMSO) to a separate disk on a control plate.

  • Incubation and Analysis:

    • Incubate the plates at 30°C for 24-48 hours.

    • After incubation, a clear zone of growth inhibition (a "halo") will be visible around the disk if the compound is active.

    • Measure the diameter of the halo in millimeters. The size of the halo is proportional to the inhibitory activity of the compound.

Signaling Pathways and Logical Relationships

The Hof1 Signaling Pathway in Cytokinesis

Hof1 plays a central role in the coordination of cytokinesis. It localizes to the bud neck and interacts with several key proteins to ensure the proper timing and execution of cell division. The following diagram illustrates the known interactions and regulation of Hof1.

Hof1_Signaling_Pathway cluster_men Mitotic Exit Network (MEN) cluster_cytokinesis Cytokinesis Machinery cluster_degradation Protein Degradation Cdc5 Cdc5 (Polo-like kinase) Dbf2_Mob1 Dbf2-Mob1 (Kinase complex) Cdc5->Dbf2_Mob1 Activates Hof1 Hof1 Dbf2_Mob1->Hof1 Phosphorylates Septin_Ring Septin Ring Hof1->Septin_Ring Binds to AMR Actomyosin Ring (Myo1) Hof1->AMR Promotes contraction Proteasome 26S Proteasome Hof1->Proteasome Septum Septum Formation AMR->Septum Guides SCF_Grr1 SCF-Grr1 (E3 Ubiquitin Ligase) SCF_Grr1->Hof1 Targets for degradation

Caption: The Hof1 signaling pathway in S. cerevisiae cytokinesis.

Experimental Workflow for Characterizing this compound

The following workflow outlines the steps to characterize the activity of this compound against S. cerevisiae.

Experimental_Workflow start Start culture Culture WT and hof1Δ S. cerevisiae strains start->culture halo_assay Perform Yeast Halo Assay with this compound culture->halo_assay measure Measure Zone of Inhibition halo_assay->measure compare Compare activity between WT and hof1Δ strains measure->compare dose_response Optional: Dose-Response Curve (Liquid Growth Assay) compare->dose_response end End compare->end Conclude selective inhibition analyze Analyze Data and Determine IC50 dose_response->analyze analyze->end

Caption: Workflow for characterizing this compound's bioactivity.

Logical Relationship of this compound's Action

The selective inhibition of the hof1Δ strain by this compound suggests a synthetic lethal relationship. The diagram below illustrates this concept.

Logical_Relationship cluster_wt Wild-Type (WT) Cell cluster_mutant hof1Δ Mutant Cell Hof1_WT Hof1 Pathway (Functional) Viability_WT Cell Viability Hof1_WT->Viability_WT Pathway_X_WT Parallel Pathway X (Functional) Pathway_X_WT->Viability_WT Hof1_mutant Hof1 Pathway (Inactive) Viability_mutant Cell Viability Hof1_mutant->Viability_mutant Pathway_X_mutant Parallel Pathway X (Functional & Essential) Pathway_X_mutant->Viability_mutant Lethality Cell Death (Synthetic Lethality) Compound This compound Compound->Pathway_X_mutant Inhibits

References

Troubleshooting & Optimization

Technical Support Center: 11-O-methylpseurotin A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-O-methylpseurotin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a fungal secondary metabolite, a mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) compound, originally isolated from Aspergillus fumigatus.[] Its most well-characterized biological activity is the selective inhibition of a Hof1 deletion strain (hof1Δ) in the budding yeast Saccharomyces cerevisiae.[]

Q2: What is the role of Hof1, the target of this compound in yeast?

A2: Hof1 is an F-BAR domain-containing protein that plays a crucial role in cytokinesis in Saccharomyces cerevisiae. It is involved in coordinating the constriction of the actomyosin ring with the formation of the primary septum. Hof1 localizes to the bud neck and interacts with key cytokinesis proteins, including septins and the type II myosin, Myo1.

Q3: Are there known off-target effects or other biological activities of pseurotins?

A3: While specific off-target effects for this compound are not extensively documented, the broader pseurotin family exhibits a range of biological activities. For instance, pseurotin A and D have been shown to possess anti-cancer, anti-inflammatory, and immunomodulatory properties. These effects are associated with the inhibition of signaling pathways such as STAT3, MAPK, and PI3K/AKT in mammalian cells. Therefore, when using this compound in mammalian systems, it is advisable to consider potential effects on these pathways.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound should be stored as a powder at -20°C. If dissolved in a solvent, it should be stored at -80°C. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound from Fungal Culture

Q: I am trying to produce this compound from Aspergillus fumigatus culture, but the yield is very low or undetectable. What can I do?

A: Low yields are a common issue in the production of fungal secondary metabolites. Here are several troubleshooting steps you can take, based on the One Strain-Many Compounds (OSMAC) approach:

  • Optimize Culture Medium: The composition of the culture medium is critical. Experiment with different carbon and nitrogen sources. For Aspergillus fumigatus, Potato Dextrose Broth (PDB) is a commonly used medium.

  • Vary Culture Conditions:

    • Temperature: Test a range of incubation temperatures (e.g., 25°C, 28°C, 30°C).

    • pH: Optimize the initial pH of the culture medium (e.g., pH 4.0, 5.5, 6.0).

    • Aeration: Compare static cultures with shaking cultures at different agitation speeds (e.g., 150 rpm, 200 rpm).

  • Adjust Incubation Time: The production of secondary metabolites is often growth-phase dependent. Perform a time-course experiment to determine the optimal incubation period for maximal yield.

  • Co-culture: Co-cultivating Aspergillus fumigatus with other microorganisms, such as certain bacteria, has been shown to induce the production of otherwise silent secondary metabolites.

  • Extraction Protocol: Ensure your extraction solvent is appropriate. Ethyl acetate is commonly used for extracting pseurotins.

Problem 2: Inconsistent or Unexpected Results in Yeast-Based Assays

Q: I am using this compound in a yeast-based assay (e.g., halo assay, growth inhibition) and getting inconsistent results. What could be the cause?

A: Inconsistencies in yeast-based assays with natural products can arise from several factors:

  • Solubility of the Compound: this compound may have poor solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your culture medium. Be mindful of the final solvent concentration, as high concentrations of DMSO can be toxic to yeast.

  • Cell Density: The initial cell density of your yeast culture can significantly impact the outcome of the assay. Standardize the cell number for each experiment.

  • Growth Phase of Yeast: Use yeast cells from a consistent growth phase (e.g., mid-log phase) for your assays, as their sensitivity to compounds can vary at different stages of growth.

  • Media Composition: Components of the culture medium can sometimes interact with the test compound, affecting its bioavailability or activity. Consider using a minimal defined medium to reduce potential interactions.

  • Plate Edge Effects: In 96-well plate assays, wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.

Problem 3: Difficulty in Interpreting Cytotoxicity Data in Mammalian Cells

Q: I am performing a cytotoxicity assay (e.g., MTT) with this compound on a cancer cell line and the results are difficult to interpret. What should I consider?

A: When assessing the cytotoxicity of a novel compound, several factors can influence the results:

  • Metabolic vs. Cytotoxic Effects: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity. A decrease in signal does not always equate to cell death; it could also indicate a cytostatic effect (inhibition of proliferation) or a direct inhibition of mitochondrial enzymes. It is advisable to complement the MTT assay with a method that directly measures cell death, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.

  • Assay Interference: Some natural products can interfere with the MTT assay by directly reducing the MTT reagent or by interacting with the formazan product. Run a control with the compound in cell-free medium to check for any direct reduction of MTT.

  • Dose and Time Dependence: Ensure you are testing a wide range of concentrations and multiple time points to capture the full dose-response and temporal effects of the compound.

  • Cell Line Specificity: The cytotoxic effects of a compound can vary significantly between different cell lines. If you are not seeing an effect in one cell line, it may be worth testing others.

Quantitative Data

Table 1: Bioactivity of Pseurotin A

Cell Line/AssayBioactivityIC50/Effective ConcentrationReference
Glioma Cells (U87-MG)Anti-proliferative30 µM (after 48h)[2]
Hepatocellular Carcinoma (HepG2)CytotoxicNot specified[3]
Breast Cancer (BT-474, T47D)Reduction of PCSK9Dose-dependent[4]
Mouse B-cellsIgE Production InhibitionIC50 = 3.6 µM[5]
Rat Pheochromocytoma (PC12)Neuritogenic Activity0.4-25 µg/ml[5]

Table 2: Bioactivity of Pseurotin D

Cell Line/AssayBioactivityIC50Reference
Human Lymphoid Leukemia (MEC-1)Anti-proliferative23 µM[6]
Murine Macrophages (RAW 264.7)Anti-proliferativeUp to 50 µM[7]

Experimental Protocols

Protocol 1: Yeast Halo Assay for Screening Hof1-inhibitory Activity

This protocol is adapted from the methodology used for the initial identification of this compound.[]

Materials:

  • Saccharomyces cerevisiae wild-type strain (e.g., BY4741)

  • Saccharomyces cerevisiae hof1Δ deletion mutant strain

  • YPD agar plates (1% yeast extract, 2% peptone, 2% dextrose, 2% agar)

  • Sterile paper discs (6 mm diameter)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile DMSO (vehicle control)

Procedure:

  • Grow overnight cultures of wild-type and hof1Δ yeast strains in liquid YPD medium at 30°C with shaking.

  • Create a lawn of each yeast strain by spreading 100-200 µL of the overnight culture onto separate YPD agar plates. Allow the plates to dry.

  • Impregnate sterile paper discs with a known amount of this compound stock solution (e.g., 10 µL of a 1 mg/mL solution).

  • As a negative control, impregnate separate discs with the same volume of DMSO.

  • Place the discs onto the center of the yeast lawns.

  • Incubate the plates at 30°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (halo) around each disc.

  • Expected Result: this compound is expected to produce a larger zone of inhibition on the plate with the hof1Δ strain compared to the wild-type strain, indicating selective inhibition.

Protocol 2: MTT Cytotoxicity Assay

This is a general protocol for assessing the cytotoxicity of this compound against an adherent cancer cell line.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with vehicle control (e.g., 0.1% DMSO), and untreated cells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Hof1_Signaling_Pathway cluster_G2_M G2/M Phase cluster_Telophase_Cytokinesis Telophase/Cytokinesis cluster_Inhibition Inhibition by this compound Septins Septin Ring (Cdc3, Cdc10, Cdc11, Cdc12) Myo1 Myo1 (Myosin II) Hof1_N_term Hof1 (N-terminus) Hof1_N_term->Septins Localization to bud neck Actomyosin_Ring Actomyosin Ring Myo1->Actomyosin_Ring Component of Primary_Septum Primary Septum Formation Actomyosin_Ring->Primary_Septum Guides Hof1_C_term Hof1 (C-terminus) Hof1_C_term->Myo1 Interaction Chs2 Chs2 (Chitin Synthase II) Hof1_C_term->Chs2 Interaction Chs2->Primary_Septum Synthesizes 11_O_Me_Pseurotin_A This compound Hof1_protein Hof1 Protein 11_O_Me_Pseurotin_A->Hof1_protein Inhibits function

Caption: Hof1 signaling and its inhibition by this compound.

Experimental_Workflow cluster_Production Compound Production cluster_Screening Yeast-based Screening cluster_Mammalian_Assay Mammalian Cell Assay Start Aspergillus fumigatus Culture Optimization OSMAC Approach (Media, Temp, pH) Start->Optimization Extraction Solvent Extraction (e.g., Ethyl Acetate) Optimization->Extraction Purification Chromatography Extraction->Purification Compound This compound Purification->Compound Halo_Assay Halo Assay Compound->Halo_Assay Treatment Compound Treatment Compound->Treatment Yeast_WT Wild-type Yeast Yeast_WT->Halo_Assay Yeast_mutant hof1Δ Mutant Yeast_mutant->Halo_Assay Result Selective Inhibition? Halo_Assay->Result Cell_Culture Cancer Cell Line Cell_Culture->Treatment Cytotoxicity_Assay MTT/LDH Assay Treatment->Cytotoxicity_Assay Data_Analysis IC50 Determination Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for this compound.

Troubleshooting_Logic cluster_LowYield Low Compound Yield cluster_InconsistentData Inconsistent Assay Data Problem Experimental Problem LowYield_Start Problem->LowYield_Start Production Issue InconsistentData_Start Problem->InconsistentData_Start Assay Issue Check_Culture Check Culture Conditions (Media, Temp, pH) Check_Extraction Check Extraction Protocol Check_Culture->Check_Extraction Consider_CoCulture Consider Co-culture Check_Extraction->Consider_CoCulture Check_Solubility Check Compound Solubility Standardize_Cells Standardize Cell Density & Growth Phase Check_Solubility->Standardize_Cells Control_for_Interference Control for Assay Interference Standardize_Cells->Control_for_Interference LowYield_Start->Check_Culture InconsistentData_Start->Check_Solubility

Caption: Troubleshooting logic for common experimental problems.

References

Technical Support Center: Optimizing 11-O-methylpseurotin A Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of 11-O-methylpseurotin A in various assays.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored as a solid at -20°C. If dissolved in a solvent, it should be stored at -80°C to maintain stability.[1]

Q2: What is the best solvent to use for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3][4] The choice of solvent will depend on the specific requirements and tolerance of your assay system. It is crucial to use a solvent that is compatible with your cells or organism to avoid solvent-induced toxicity.

Q3: What is the recommended starting concentration for my assay?

A3: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine the optimal working concentration. A common strategy is to test concentrations that are significantly higher than the expected plasma concentration in vivo, often 20- to 200-fold higher.[4] A concentration-dependent test using serial dilutions (e.g., 2-fold or 3.16-fold) is crucial to precisely determine the effective concentration (e.g., EC₅₀ or IC₅₀).[4]

Q4: What is the known mechanism of action of this compound?

A4: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae.[3][5][] Hof1 is an F-BAR protein involved in cytokinesis and the regulation of septin ring dynamics.[7] This suggests that this compound may interfere with cell division in susceptible fungi.

Troubleshooting Guide

Issue: High variability between replicate wells.

  • Question: My results show significant variability between replicate wells. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven cell plating: Ensure a homogenous cell suspension before and during plating. For adherent cells, allow them to settle evenly before incubation.

    • Edge effects: Evaporation in the outer wells of a microplate can concentrate solutes and affect cell growth. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.

    • Inaccurate pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes.

    • Compound precipitation: Visually inspect your wells for any signs of compound precipitation after addition. If precipitation occurs, you may need to adjust the solvent concentration or use a different solvent.

Issue: No observable effect of the compound.

  • Question: I am not observing any effect of this compound in my assay, even at high concentrations. What should I do?

  • Answer:

    • Check compound integrity: Ensure the compound has been stored correctly and has not degraded.

    • Verify concentration: Double-check your calculations and dilutions.

    • Increase incubation time: The effect of the compound may be time-dependent. Consider extending the incubation period.

    • Assess cell health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.

    • Consider a different assay: The chosen assay may not be suitable for detecting the specific activity of this compound.

Issue: High background signal in control wells.

  • Question: My negative control wells (without this compound) are showing a high background signal. What could be the issue?

  • Answer:

    • Solvent toxicity: The solvent used to dissolve the compound may be toxic to the cells at the concentration used. Run a solvent-only control to assess its effect.

    • Media components: Phenol red or serum in the culture medium can sometimes interfere with colorimetric or fluorescent assays.[8] Consider using serum-free or phenol red-free media for the assay.

    • Contamination: Check for microbial contamination in your cell cultures or reagents.

Issue: Unexpected cytotoxicity.

  • Question: I am observing significant cell death even at low concentrations of this compound. How can I address this?

  • Answer:

    • Perform a dose-response curve: This will help you identify a non-toxic concentration range for your specific cell type.

    • Reduce incubation time: Shorter exposure to the compound may reduce cytotoxicity while still allowing for the desired biological effect to be observed.

    • Use a more sensitive assay: If the desired effect occurs at concentrations that are also cytotoxic, you may need a more sensitive assay to detect the effect at lower, non-toxic concentrations.

Quantitative Data Summary

PropertyValueSource(s)
Storage Temperature (Solid) -20°C[1][2]
Storage Temperature (in Solvent) -80°C[1]
Solubility Soluble in DMSO, Ethanol, Methanol[2][3][4]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline and should be optimized for your specific fungal strain and laboratory conditions.

  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Drug Dilution Series: Perform serial dilutions of the stock solution in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microplate to achieve a range of final concentrations to be tested.

  • Prepare Fungal Inoculum: Culture the fungal strain and prepare an inoculum suspension according to standardized protocols (e.g., CLSI or EUCAST guidelines). The final inoculum concentration in the wells should be optimized for the specific strain.

  • Inoculate Microplate: Add the fungal inoculum to each well of the microplate containing the drug dilutions. Include positive (no drug) and negative (no inoculum) control wells.

  • Incubation: Incubate the microplate at the optimal temperature and duration for the fungal strain being tested (e.g., 24-48 hours at 35°C).[9]

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.[1][10] This can be determined visually or by measuring absorbance with a microplate reader.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound on a mammalian cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11][12] Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[11][12]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8] The absorbance is proportional to the number of viable cells.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Start Assay Start Problem Inconsistent or Unexpected Results? Start->Problem CheckPlating Verify Cell Plating Uniformity Problem->CheckPlating Yes RefinedProtocol Refined Assay Protocol Problem->RefinedProtocol No CheckPipetting Confirm Pipetting Accuracy CheckPlating->CheckPipetting CheckCompound Assess Compound Solubility & Stability CheckPipetting->CheckCompound CheckControls Evaluate Control Wells (Vehicle & Untreated) CheckCompound->CheckControls OptimizeConc Optimize Concentration Range CheckControls->OptimizeConc OptimizeIncubation Adjust Incubation Time OptimizeConc->OptimizeIncubation OptimizeIncubation->RefinedProtocol MechanismOfAction cluster_compound Compound cluster_target Molecular Target cluster_process Cellular Process cluster_outcome Outcome Compound This compound Hof1 Hof1 Protein (F-BAR) Compound->Hof1 Inhibition SeptinRing Septin Ring Dynamics Hof1->SeptinRing Regulation Cytokinesis Cytokinesis SeptinRing->Cytokinesis CellDivisionArrest Cell Division Arrest Cytokinesis->CellDivisionArrest

References

overcoming 11-O-methylpseurotin A solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 11-O-methylpseurotin A in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is readily soluble in several organic solvents but has limited solubility in aqueous solutions.[1][2] A summary of its known solubility is provided in the table below.

Q2: Why is this compound poorly soluble in aqueous media?

A2: The molecular structure of this compound contains significant hydrophobic regions, which limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.

Q3: What are the common signs of solubility issues in my experiment?

A3: Signs of poor solubility include the appearance of a precipitate, cloudiness, or crystallization in your aqueous buffers or media after adding the compound from a stock solution. This can lead to inconsistent and unreliable results in biological assays.

Q4: Can I use a direct suspension of this compound in my aqueous buffer?

A4: Direct suspension is not recommended for most in vitro and cell-based assays. The undissolved particles will result in an unknown and inconsistent concentration of the active compound, leading to inaccurate and irreproducible data.

Troubleshooting Guides

Issue 1: Precipitate formation when diluting a DMSO stock solution in aqueous buffer.

Cause: The high concentration of this compound in the DMSO stock is no longer soluble when the percentage of the aqueous component increases significantly upon dilution. This is a common phenomenon for hydrophobic compounds.[3]

Solutions:

  • Decrease the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay to a level that remains soluble.

  • Optimize the co-solvent percentage: While minimizing the final DMSO concentration is crucial to avoid solvent effects on cells, a slightly higher percentage might be necessary to maintain solubility. It is essential to run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.

  • Use a co-solvent system: For more challenging solubility issues, a multi-component co-solvent system can be employed. A formulation strategy similar to that used for the related compound pseurotin A may be effective.[4] This involves using a combination of solvents like DMSO, PEG300, and a surfactant like Tween 80.[4]

Issue 2: Inconsistent results in cell-based assays.

Cause: Inconsistent results can arise from the compound precipitating out of solution over the time course of the experiment, leading to variable concentrations of the soluble, active compound.

Solutions:

  • Visual inspection: Before and after the experiment, visually inspect your assay plates or tubes for any signs of precipitation.

  • Incorporate a surfactant: The addition of a small, non-toxic amount of a surfactant like Tween 80 or Pluronic F-68 can help to maintain the compound in a stable micellar dispersion.[5][6]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8] This is a widely used technique to improve the solubility and bioavailability of poorly soluble drugs.[7]

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compound Dimethyl sulfoxide (DMSO)Soluble[1][][10]
Ethanol1 mg/mL[1]
Methanol1 mg/mL[1]
WaterNo data available[2]
Pseurotin A (related compound) Dimethyl sulfoxide (DMSO)10 mg/mL[11][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound (Molecular Weight: 445.46 g/mol ).

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is adapted from a formulation used for the related compound, pseurotin A, and may require optimization for your specific application.[4]

  • Start with your 10 mM stock solution of this compound in DMSO.

  • To prepare a 100 µM working solution, for example, first dilute the DMSO stock in a carrier solution.

  • Prepare the carrier solution by mixing PEG300 and Tween 80. A common ratio is 1:1 (v/v).

  • For a final volume of 1 mL of 100 µM working solution, add 10 µL of the 10 mM DMSO stock to 990 µL of your aqueous buffer containing a pre-determined, optimized percentage of the PEG300/Tween 80 carrier.

  • Vortex the final working solution thoroughly to ensure a stable dispersion.

Note: The final concentrations of DMSO, PEG300, and Tween 80 should be tested in a vehicle control to ensure they do not affect the experimental outcome.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Co-Solvent Method) stock 1. Weigh this compound dmso 2. Dissolve in 100% DMSO stock->dmso store 3. Store at -20°C dmso->store dilute 4. Dilute DMSO stock into aqueous buffer precipitate Precipitation? dilute->precipitate yes Yes precipitate->yes no No precipitate->no troubleshoot Go to Troubleshooting Guide yes->troubleshoot assay Proceed to Assay no->assay signaling_pathway_troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Poor Solubility in Aqueous Media cause1 Hydrophobic Nature of Compound problem->cause1 cause2 High Final Concentration problem->cause2 cause3 Insufficient Co-solvent problem->cause3 solution2 Optimize Co-solvent System (e.g., DMSO, PEG300, Tween 80) cause1->solution2 solution3 Use Cyclodextrin Complexation cause1->solution3 solution4 Incorporate Surfactants cause1->solution4 solution1 Decrease Working Concentration cause2->solution1 cause3->solution2

References

preventing degradation of 11-O-methylpseurotin A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 11-O-methylpseurotin A. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the stability and integrity of this compound in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the handling and use of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Loss of compound activity in aqueous buffers. Hydrolysis. The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.
Compound degradation upon exposure to air or in oxygenated media. Oxidation. The complex structure of this compound contains moieties that may be sensitive to oxidation.When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider the addition of antioxidants if compatible with the experimental setup.
Inconsistent results or loss of potency in cell-based assays. Solvent-mediated degradation or interaction. Dimethyl sulfoxide (DMSO) is a common solvent, but prolonged exposure or high concentrations can affect compound stability and cell health.Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.
Degradation of the compound during storage. Improper storage conditions. Temperature and light can significantly impact the stability of this compound.Store the solid compound at -20°C in a desiccated, dark environment. Store stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Precipitation of the compound in aqueous solutions. Low aqueous solubility. this compound is a hydrophobic molecule with limited solubility in water.Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation. Sonication may aid in dissolution, but care should be taken to avoid heating.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture.[1] Stock solutions in a suitable solvent such as DMSO should be stored at -80°C.[1] It is recommended to prepare aliquots to avoid multiple freeze-thaw cycles.

Q2: What solvents are recommended for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system and to maintain the compound's solubility.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact compound from its potential degradation products.

Q4: Are there any known incompatibilities with common lab materials?

A4: While specific studies on material compatibility with this compound are not widely available, it is good practice to use high-quality, inert materials such as glass or polypropylene for storage and handling to minimize the risk of adsorption or leaching. The MSDS advises avoiding strong acids, alkalis, and strong oxidizing or reducing agents.[1]

Q5: What is the known mechanism of action of this compound?

A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae. Hof1 is a protein involved in cytokinesis, specifically in the regulation of actomyosin ring dynamics and septum formation.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, high-purity water or appropriate aqueous buffer

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (in DMSO):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound in a sterile environment.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the compound is fully dissolved.

    • Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (in Aqueous Buffer):

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your experimental aqueous buffer to achieve the final desired concentration.

    • Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects in your assay.

    • Prepare working solutions fresh for each experiment and do not store them for extended periods.

Protocol 2: General Stability Assessment Using HPLC

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.

Materials:

  • This compound solution at a known concentration

  • HPLC system with a suitable detector (UV or MS)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile and water gradient)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared this compound solution onto the HPLC system.

    • Record the chromatogram and determine the peak area of the intact compound. This will serve as the baseline (100% stability).

  • Stress Conditions:

    • Aliquot the solution into separate tubes for each stress condition to be tested (e.g., different pH values, temperatures, light exposure).

    • Incubate the samples under the desired stress conditions for a defined period.

  • Time-Point Analysis:

    • At each scheduled time point, remove an aliquot from each stress condition.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) peak area.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

Hof1-Mediated Cytokinesis in S. cerevisiae

This compound is known to inhibit strains with a deletion of the HOF1 gene, suggesting an interaction with the Hof1 pathway. Hof1 is a key regulator of cytokinesis in budding yeast, playing a role in the coordination of actomyosin ring contraction and septum formation.

Hof1_Pathway cluster_G2M G2/M Phase cluster_Anaphase Anaphase cluster_Cytokinesis Cytokinesis cluster_Inhibition Potential Site of Action Septins Septin Ring Hof1_G2M Hof1 Septins->Hof1_G2M Localization to bud neck Hof1_Ana Hof1 Myo1 Myo1 (Myosin II) AMR Actomyosin Ring (AMR) Myo1->AMR Actin Actin Filaments Actin->AMR AMR->Hof1_Ana Association Hof1_Cyto Hof1 AMR_Contraction AMR Contraction Hof1_Cyto->AMR_Contraction Coordinates Chs2 Chs2 (Chitin Synthase II) Hof1_Cyto->Chs2 Interacts with PS_Formation Primary Septum Formation AMR_Contraction->PS_Formation Guides Chs2->PS_Formation Catalyzes Cell_Separation Cell Separation PS_Formation->Cell_Separation This compound This compound This compound->Hof1_G2M Inhibits (in hof1Δ background)

Caption: Proposed involvement of Hof1 in the cytokinesis pathway of S. cerevisiae and the potential inhibitory role of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare Stock Solution (in anhydrous DMSO) Prep_Work Prepare Working Solutions (in desired media/buffer) Prep_Stock->Prep_Work Stress_pH pH Variation (e.g., pH 4, 7, 9) Prep_Work->Stress_pH Stress_Temp Temperature Variation (e.g., 4°C, 25°C, 37°C) Prep_Work->Stress_Temp Stress_Light Photostability (UV and visible light) Prep_Work->Stress_Light HPLC_T0 HPLC Analysis (Time 0) Prep_Work->HPLC_T0 HPLC_Tn HPLC Analysis (at defined time points) Stress_pH->HPLC_Tn Stress_Temp->HPLC_Tn Stress_Light->HPLC_Tn HPLC_T0->HPLC_Tn Data_Analysis Data Analysis (% Degradation vs. Time) HPLC_Tn->Data_Analysis Outcome Determine Degradation Rate and Optimal Conditions Data_Analysis->Outcome

Caption: A systematic workflow for conducting stability studies of this compound under various stress conditions.

References

Technical Support Center: 11-O-methylpseurotin A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in reducing variability in bioassays involving 11-O-methylpseurotin A, a fungal secondary metabolite with potential anti-inflammatory properties.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Issue 1: High Variability in Cytokine Measurements (e.g., TNF-α, IL-6)

Question: We are observing significant well-to-well and plate-to-plate variability in our LPS-induced cytokine release assay with macrophages. What are the likely causes and how can we mitigate this?

Answer: High variability in cytokine enzyme-linked immunosorbent assays (ELISAs) is a common issue. The sources of error can be categorized into pre-analytical, analytical, and post-analytical factors. Here’s a breakdown of potential causes and solutions:

Potential Causes & Solutions

CauseSolution
Cell Seeding Inconsistency Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider a gentle mixing of the cell suspension between plating rows. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Inconsistent LPS or Compound Concentration Prepare fresh dilutions of lipopolysaccharide (LPS) and this compound for each experiment. Ensure thorough mixing of stock solutions before dilution. Use calibrated pipettes for all liquid handling steps.
Variable Incubation Times Standardize all incubation times precisely, especially for LPS stimulation and antibody incubation steps in the ELISA. Use a timer and process plates individually to avoid delays between plates.
Pipetting Errors during ELISA Use calibrated single and multichannel pipettes. Ensure proper technique, such as pre-wetting tips and consistent speed and pressure. For critical steps, consider using automated liquid handlers if available.
Temperature Gradients Across Plates Incubate plates in a temperature-controlled and humidified incubator. Avoid placing plates near the door or in areas with poor air circulation. Allow all reagents to come to room temperature before use.
Inadequate Plate Washing Ensure all wells are filled and completely aspirated during each wash step. Use an automated plate washer if possible for greater consistency. Insufficient washing can lead to high background and variability.
Edge Effects To minimize evaporation and temperature gradients at the edges of the plate, consider not using the outer wells for experimental data. Instead, fill them with sterile PBS or culture medium.
Reagent Variability Use reagents from the same lot for an entire experiment. If using multiple plates, prepare a master mix of common reagents to be distributed across all plates.

A summary of expected variability in cytokine assays is provided in the Data Presentation section.

Issue 2: Inconsistent Results in Cell Viability (MTT) Assays

Question: Our MTT assay results to assess the cytotoxicity of this compound are not reproducible. What could be causing this?

Answer: The MTT assay measures metabolic activity, which can be influenced by several factors beyond cytotoxicity, leading to variability.

Potential Causes & Solutions

CauseSolution
Variable Cell Seeding Density The number of cells per well is critical. Low cell density can result in a weak signal, while high density can lead to nutrient depletion and reduced metabolic activity, skewing the results.[1][2] It is crucial to determine the optimal seeding density for your specific cell line.
Incomplete Solubilization of Formazan Crystals Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by gentle shaking and allowing sufficient incubation time with the solubilization buffer. The choice of solvent can also impact results.[1]
Interference from the Test Compound This compound, like other natural products, may have a color that interferes with the absorbance reading or it might directly react with MTT. Run a control with the compound in cell-free media to check for these interactions.
Changes in Cell Metabolism The metabolic rate of cells can be affected by factors such as cell passage number, confluency, and media components. Standardize these parameters across experiments.
MTT Toxicity High concentrations of MTT can be toxic to cells, leading to an underestimation of viability. Optimize the MTT concentration and incubation time for your cell line.
Issue 3: Low or Inconsistent Signal in NF-κB Luciferase Reporter Assay

Question: We are using an NF-κB luciferase reporter assay to investigate the mechanism of action of this compound, but the signal is weak and variable. How can we improve this?

Answer: Luciferase reporter assays are sensitive to several experimental conditions. Optimizing the protocol is key to achieving a robust and reproducible signal.

Potential Causes & Solutions

CauseSolution
Low Transfection Efficiency Optimize the transfection protocol by varying the DNA-to-transfection reagent ratio. Ensure the plasmid DNA is of high quality. Use low-passage, actively dividing cells for transfection.
Weak Promoter Activity Ensure you are using a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration to activate the NF-κB promoter. The timing of stimulation is also critical.
Inefficient Cell Lysis Ensure complete cell lysis to release the luciferase enzyme. Use the recommended volume of lysis buffer and incubate for the appropriate time, with gentle agitation if necessary.
Suboptimal Luciferase Reaction Allow the luciferase substrate to equilibrate to room temperature before use. Ensure the substrate is fresh and has been stored correctly. Use an opaque-walled plate to prevent crosstalk between wells.
High Background Signal High background can be caused by contamination or non-specific substrate oxidation. Use fresh, sterile reagents and consider using white plates with clear bottoms to reduce background.[3]
High Variability Between Replicates To reduce variability, prepare a master mix of reagents, use a calibrated multichannel pipette, and consider using a luminometer with an injector. Normalizing to an internal control reporter can also help.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound and what is a safe final concentration for cell-based assays?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving natural products like this compound. However, DMSO itself can have biological effects, including anti-inflammatory properties and cytotoxicity at higher concentrations.[4] It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%.[5] For RAW 264.7 macrophages, DMSO concentrations between 0.25% and 1.5% have been shown to have minimal effects on cell viability.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: How does cell passage number affect the reproducibility of our bioassays?

A2: The passage number can significantly impact the phenotype, gene expression, and experimental reproducibility of cell lines.[1] High-passage cells may exhibit altered growth rates, morphology, and responsiveness to stimuli.[1] For consistent results, it is recommended to use cells within a defined, low-passage number range and to thaw a new vial of cells after a certain number of passages. Document the passage number for every experiment.[1]

Q3: What are the key signaling pathways targeted by pseurotins that we should investigate for this compound?

A3: Studies on pseurotin A and D have shown that they exert their anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways in macrophages. Specifically, they have been found to inhibit the phosphorylation of STAT3.[6][7] Therefore, investigating the effect of this compound on the phosphorylation of key proteins in these pathways (e.g., STAT3, IκBα) would be a logical step in elucidating its mechanism of action.

Q4: Can we use primary cells instead of cell lines for our bioassays, and what are the implications for variability?

A4: Yes, primary cells can provide a more physiologically relevant model. However, they are often more sensitive to culture conditions and can exhibit greater donor-to-donor variability compared to immortalized cell lines. If using primary cells, it is important to carefully characterize each batch and perform experiments with cells from multiple donors to ensure the generalizability of the findings.

Data Presentation

Table 1: Representative Coefficients of Variation (CV) in Cytokine Immunoassays

This table summarizes typical intra-assay and inter-assay variability observed in cytokine measurements, providing a benchmark for your experiments.

CytokineAssay TypeIntra-Assay CV (%)Inter-Assay CV (%)Notes
TNF-α, IL-6, IL-8ELISA< 10%< 15%Generally acceptable ranges for well-optimized assays. High CVs can indicate issues with pipetting, washing, or temperature control.
Multiple CytokinesMultiplex Bead Array5 - 15%10 - 25%Variability can be higher than singleplex ELISA, but allows for simultaneous measurement of multiple analytes.

Data compiled from general immunoassay performance characteristics.

Table 2: Impact of Experimental Parameters on MTT Assay Variability

This table outlines how different experimental factors can influence the outcome and variability of MTT assays.

ParameterImpact on Absorbance/VariabilityRecommendation
Cell Seeding Density Non-linear relationship between cell number and absorbance at very low and very high densities, leading to inaccurate results.[2]Optimize seeding density for a linear response in your specific cell line.
Solvent for Formazan Different solvents (e.g., DMSO, isopropanol) yield different absorbance values for the same number of cells, affecting sensitivity.[1]Choose a solvent that provides good solubilization and a high signal-to-noise ratio. DMSO and propanol often perform well.[1]
DMSO Concentration (from compound) High concentrations of DMSO (>1%) can be cytotoxic, reducing cell viability and confounding results.[4][5]Maintain a final DMSO concentration of <0.5% in culture and always include a vehicle control.
Incubation Time with MTT Increasing incubation time generally increases absorbance, but prolonged incubation can lead to cytotoxicity from the MTT reagent itself.[2]Optimize incubation time to achieve a robust signal without inducing toxicity.

Experimental Protocols

Protocol 1: LPS-Induced Cytokine Release in Macrophages (RAW 264.7)

This protocol is adapted for screening the anti-inflammatory effects of this compound.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Protocol 2: MTT Cytotoxicity Assay

This protocol is to assess the potential cytotoxicity of this compound.

  • Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals completely. Measure the absorbance at 570 nm.

Mandatory Visualization

Signaling Pathway Diagram

Pseurotin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates JAK JAK Cytokine_Receptor->JAK Activates IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NFκB (Inactive) NFkB NFkB NFkB_nuc NFκB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Pseurotin 11-O-methyl- pseurotin A Pseurotin->STAT3 Inhibits Phosphorylation Pseurotin->NFkB_nuc Inhibits Translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Induces pSTAT3_dimer->Inflammatory_Genes Induces

Caption: Pseurotin A's known anti-inflammatory signaling pathway inhibition.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Cell Seeding (96-well plate) A->B C 3. Pre-treatment (this compound) B->C I Cytotoxicity Check (MTT Assay) B->I Parallel Experiment D 4. Stimulation (LPS) C->D E 5. Incubation (18-24 hours) D->E F 6. Supernatant Collection E->F G 7. Cytokine Quantification (ELISA for TNF-α, IL-6) F->G H 8. Data Analysis G->H

Caption: Workflow for anti-inflammatory screening of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start High Assay Variability Observed Check_Cells Review Cell Handling? - Seeding density - Passage number - Contamination Start->Check_Cells Check_Reagents Review Reagent Prep? - Pipetting accuracy - Reagent age/lot - Solvent concentration Start->Check_Reagents Check_Protocol Review Assay Protocol? - Incubation times - Washing steps - Temperature control Start->Check_Protocol Sol_Cells Standardize cell culture practices. Optimize seeding density. Check_Cells->Sol_Cells Yes Sol_Reagents Calibrate pipettes. Use master mixes. Run vehicle controls. Check_Reagents->Sol_Reagents Yes Sol_Protocol Ensure consistent timing and environment. Use automated washers. Check_Protocol->Sol_Protocol Yes End Reduced Variability Sol_Cells->End Sol_Reagents->End Sol_Protocol->End

Caption: A logical approach to troubleshooting high variability in bioassays.

References

interpreting unexpected results with 11-O-methylpseurotin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 11-O-methylpseurotin A in their experiments. Given that this compound is known to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae, this guide focuses on interpreting results related to yeast cytokinesis and cell cycle progression.

Troubleshooting Guides

Issue 1: No Observable Phenotype at Expected Concentrations

Question: I am treating my wild-type S. cerevisiae strain with this compound, but I do not observe the expected cytokinesis defects (e.g., chains of cells, abnormal septa) that would mimic a hof1Δ mutant. What could be the reason?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Compound Instability or Degradation 1. Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO). 2. Aliquot and store at -20°C or below, avoiding repeated freeze-thaw cycles. 3. Perform a dose-response curve with a fresh aliquot.A clear dose-dependent effect on cell morphology should be observed.
Insufficient Compound Uptake 1. Verify the permeability of your yeast strain. Some strains may have altered membrane properties. 2. Consider using a strain with increased permeability, if available. 3. Increase incubation time, monitoring for any time-dependent effects.An observable phenotype should appear with increased incubation time or in a more permeable strain.
Strain-Specific Resistance 1. The genetic background of your wild-type strain may confer resistance. 2. Test the compound on a different wild-type strain (e.g., BY4741, W303). 3. As a positive control, confirm that your compound is active against a hof1Δ strain, where it is known to have a synthetic lethal effect.The compound should elicit a phenotype in a sensitive strain, confirming its activity.
Experimental Conditions 1. Ensure the pH and composition of your growth medium do not inactivate the compound. 2. Grow cells to mid-log phase before treatment, as this is when the cell cycle is most active.Consistent results should be obtained under standardized and optimal growth conditions.
Issue 2: Unexpected Cell Morphology or Toxicity

Question: I am observing a high degree of cell death or unusual morphologies that are not typical of cytokinesis defects, such as elongated buds or widespread lysis, even at low concentrations of this compound. What might be happening?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Effects 1. This compound, as a complex natural product, may have unidentified cellular targets. 2. Perform a dose-response experiment to determine the concentration range for the specific cytokinesis phenotype versus general toxicity. 3. Analyze for markers of other cellular stresses, such as apoptosis or DNA damage.A concentration window where specific cytokinesis defects are observed without widespread toxicity should be identifiable.
Impure Compound Stock 1. Impurities from the synthesis or purification of this compound could be cytotoxic. 2. Verify the purity of your compound stock using techniques like HPLC-MS. 3. If possible, obtain the compound from a different, reputable supplier and compare results.A pure compound stock should produce a more specific and reproducible phenotype.
Solvent Toxicity 1. High concentrations of the solvent (e.g., DMSO) can be toxic to yeast cells. 2. Ensure the final solvent concentration in your culture is low (typically <1%). 3. Run a solvent-only control to assess its effect on cell viability and morphology.The solvent-only control should show no significant difference from the untreated control.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a fungal metabolite derived from a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. Its primary characterized activity is the selective inhibition of a Hof1 deletion (hof1Δ) mutant strain of Saccharomyces cerevisiae, suggesting it has a synthetic lethal interaction with the absence of the Hof1 protein. Hof1 is an F-BAR domain protein involved in regulating the assembly and contraction of the actomyosin ring and in the formation of the primary septum during cytokinesis.

Q2: What are the expected phenotypes when treating wild-type yeast with this compound?

A2: Since this compound's activity is linked to the Hof1 pathway, treatment of wild-type cells is expected to phenocopy, to some extent, the defects seen in hof1Δ mutants. These may include:

  • Chains of cells: Failure of mother and daughter cells to separate after division.

  • Abnormal septa: Irregular or incomplete formation of the chitin-rich septum between cells.

  • Mislocalized actin patches: Disorganized actin cytoskeleton, particularly at the bud neck.

  • Delayed cytokinesis: A prolonged M-phase of the cell cycle.

Q3: Could this compound have off-target effects?

A3: Yes. Like many natural products, especially those from complex PKS-NRPS pathways, this compound could interact with multiple cellular targets. If you observe phenotypes unrelated to cytokinesis (e.g., defects in mitochondrial function, altered vacuolar morphology, or induction of a general stress response), these may be due to off-target effects. It is crucial to carefully document these phenotypes and determine if they occur at similar concentrations as the expected cytokinesis defects.

Q4: What are the best practices for a typical experiment with this compound?

A4:

  • Controls: Always include a positive control (e.g., a known cytokinesis inhibitor or a hof1Δ mutant if appropriate for your assay) and a negative control (untreated cells and a solvent-only control).

  • Dose-Response: Perform a thorough dose-response curve to identify the optimal concentration for your desired phenotype.

  • Time-Course: Analyze cells at multiple time points after treatment to understand the kinetics of the compound's effect.

  • Quantitative Analysis: Quantify your results. For example, count the percentage of cells in chains, measure cell dimensions, or quantify fluorescence intensity of stained structures.

Experimental Protocols

Protocol 1: Staining of the Actin Cytoskeleton with Rhodamine-Phalloidin

This protocol is used to visualize the actin cytoskeleton, including the actomyosin ring at the bud neck.

  • Grow yeast cells to mid-log phase (OD600 of 0.4-0.6) in your chosen liquid medium.

  • Treat cells with this compound at the desired concentration for the appropriate time. Include untreated and solvent controls.

  • Fix the cells by adding formaldehyde directly to the culture medium to a final concentration of 4%. Incubate for 10 minutes at room temperature with gentle agitation.[1]

  • Pellet the cells by centrifugation (e.g., 3000 x g for 3 minutes).

  • Resuspend the cell pellet in 1 ml of PBS containing 4% formaldehyde and continue fixing for another 15-20 minutes at room temperature.[1]

  • Wash the cells three times with PBS.[1]

  • Permeabilize the cells by resuspending in PBS containing 0.1% Triton X-100 for 5 minutes.

  • Wash the cells once with PBS.

  • Prepare the staining solution: Dilute methanolic stock of rhodamine-phalloidin in PBS to a final concentration of approximately 1-5 µM. To reduce non-specific binding, 1% BSA can be added.

  • Resuspend the cell pellet in 100 µl of the staining solution and incubate for 20-30 minutes at room temperature in the dark.

  • Wash the cells three times with PBS to remove unbound stain.[1]

  • Resuspend the final cell pellet in a small volume of PBS or mounting medium.

  • Mount the cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission: ~540/565 nm).

Protocol 2: Staining of Chitin and Bud Scars with Calcofluor White

This protocol is used to visualize the chitin-rich primary septum and bud scars.

  • Grow and treat yeast cells as described in Protocol 1, steps 1-2.

  • Pellet 1 ml of cell culture by centrifugation.

  • Wash the cells once with PBS.

  • Prepare the staining solution: a 5-25 µM solution of Calcofluor White in water or PBS.[2]

  • Resuspend the cell pellet in 100 µl of the staining solution. You can add one drop of 10% potassium hydroxide to enhance staining.[3][4]

  • Incubate for 5-20 minutes at room temperature, protected from light.[2]

  • (Optional) Wash the cells once with PBS to reduce background fluorescence.[2]

  • Mount the cells on a microscope slide and observe using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/440 nm).[2]

Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_analysis Phenotypic Analysis cluster_interpretation Interpretation start Start with mid-log phase yeast culture treatment Treat with this compound (include controls) start->treatment incubation Incubate for defined time treatment->incubation fixation Fix Cells incubation->fixation staining Stain for specific markers (Actin, Chitin, etc.) fixation->staining microscopy Fluorescence Microscopy staining->microscopy quantification Quantify Phenotypes (% of defects, intensity) microscopy->quantification expected Expected Phenotype? quantification->expected troubleshoot Troubleshoot expected->troubleshoot No conclusion Draw Conclusions expected->conclusion Yes troubleshoot->treatment Adjust experiment

Caption: Experimental workflow for analyzing the effects of this compound.

signaling_pathway cluster_process Cytokinesis Regulation compound This compound hof1 Hof1 Protein compound->hof1 Inhibits pathway? amr Actomyosin Ring (AMR) Assembly & Contraction hof1->amr regulates septum Primary Septum Formation hof1->septum regulates defect Cytokinesis Defect hof1->defect cytokinesis Successful Cytokinesis amr->cytokinesis septum->cytokinesis

Caption: Hypothesized pathway of this compound's effect on cytokinesis.

troubleshooting_logic cluster_no_effect No or Weak Effect cluster_unexpected_effect Unexpected/Toxic Effect start Experiment with This compound result Observe Results start->result decision Results as Expected? result->decision check_compound Check Compound Activity (fresh stock, positive control) decision->check_compound No (No Effect) check_off_target Consider Off-Target Effects (dose-response for toxicity) decision->check_off_target No (Unexpected Effect) conclusion Refine Experiment & Conclude decision->conclusion Yes check_strain Check Strain Sensitivity check_compound->check_strain check_conditions Optimize Conditions (time, concentration) check_strain->check_conditions check_conditions->start check_purity Verify Compound Purity check_off_target->check_purity check_solvent Run Solvent Control check_purity->check_solvent check_solvent->start

Caption: Logical flowchart for troubleshooting unexpected experimental results.

References

Technical Support Center: Improving the Reproducibility of 11-O-Methylpseurotin A Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the study of 11-O-methylpseurotin A. The information is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a fungal secondary metabolite, a derivative of pseurotin A, which is produced by species such as Aspergillus fumigatus. It belongs to a class of compounds with a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic origin. Its primary reported biological activity is the selective inhibition of growth in Saccharomyces cerevisiae strains with a deletion of the HOF1 gene.

Q2: What is the function of the Hof1 protein, the target of this compound's selective activity?

A2: Hof1p is a key protein involved in cytokinesis in budding yeast. It is an F-BAR domain protein that plays a crucial role in the formation of the septum, the new cell wall that separates mother and daughter cells. Hof1p is involved in coordinating the constriction of the actomyosin ring with the synthesis of the primary septum.[1][2] Deletion of HOF1 leads to defects in cytokinesis, making the cells sensitive to compounds that interfere with this process.

Q3: Is there a commercially available source for this compound?

A3: Yes, several chemical suppliers offer this compound. However, availability and purity should be verified with the specific vendor. For research purposes, confirming the identity and purity of the compound upon receipt through analytical methods is highly recommended.

Q4: What are the key challenges in working with this compound?

A4: The main challenges include:

  • Variability in production from fungal cultures: The production of pseurotin A and its derivatives by Aspergillus fumigatus can be influenced by culture conditions, such as zinc concentration and the presence of other secondary metabolites like gliotoxin.[3][4]

  • Potential for instability: Like many complex natural products, this compound may be sensitive to factors such as pH, temperature, and light, which can affect its stability and activity.

  • Reproducibility of biological assays: Yeast-based assays, such as the halo assay, can be sensitive to variations in experimental conditions, leading to reproducibility challenges.[5]

Troubleshooting Guides

Synthesis and Purification

While a specific protocol for the final methylation step to produce this compound from pseurotin A is not detailed in the available literature, the total synthesis of pseurotin A provides a foundational methodology. Researchers attempting to synthesize this compound may encounter the following issues:

Problem Possible Cause(s) Suggested Solution(s)
Low yield of pseurotin A precursor Suboptimal reaction conditions (temperature, solvent, reagent stoichiometry). Degradation of intermediates.Systematically optimize reaction parameters. Use fresh, high-purity reagents and anhydrous solvents. Protect sensitive functional groups during synthesis.
Difficulty in the final O-methylation step Steric hindrance around the hydroxyl group. Inappropriate methylating agent or reaction conditions.Experiment with different methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases of varying strength. Explore different solvent systems and reaction temperatures.
Challenges in purification Co-elution with structurally similar byproducts. Degradation on silica gel.Utilize alternative chromatographic techniques such as preparative HPLC or counter-current chromatography. Consider using a less acidic stationary phase like alumina.
Compound instability during workup or storage Exposure to harsh pH, high temperatures, or light.Perform extractions and purifications at low temperatures. Use buffered solutions to maintain a neutral pH. Store the final compound under an inert atmosphere, protected from light, and at low temperatures.
Fungal Production and Isolation

For researchers isolating this compound from fungal cultures:

Problem Possible Cause(s) Suggested Solution(s)
Low or inconsistent production of pseurotin A/derivatives Suboptimal fermentation conditions (media composition, pH, temperature, aeration).[6] Regulatory effects from other metabolites.[3][4]Optimize media components, particularly zinc concentration, as it has been shown to regulate pseurotin A biosynthesis.[3][4] Consider using mutant strains of Aspergillus fumigatus that may have altered secondary metabolite profiles.
Difficulties in extracting the compound from the culture broth Inefficient solvent extraction. Emulsion formation.Experiment with a range of organic solvents with varying polarities for extraction.[7][8] Use techniques like centrifugation or the addition of salt to break emulsions.
Complex mixture of co-extracted metabolites Fungi produce a wide array of secondary metabolites.[7]Employ multi-step purification strategies, including liquid-liquid partitioning followed by column chromatography and preparative HPLC.
Identification and characterization issues Insufficient material for full spectroscopic analysis. Ambiguous spectral data.Scale up fermentation to obtain more material. Utilize 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous structure elucidation. Obtain high-resolution mass spectrometry (HRMS) data to confirm the molecular formula.
Biological Assays (Yeast Halo Assay)

For assessing the biological activity against the S. cerevisiae hof1Δ strain:

Problem Possible Cause(s) Suggested Solution(s)
No or very small halo (zone of inhibition) Compound is inactive or used at too low a concentration. Compound precipitated out of solution. Insufficient diffusion through the agar.Test a wider range of concentrations. Ensure the compound is fully dissolved in the solvent before applying to the filter disk. Use a solvent that is compatible with the agar and allows for good diffusion.
Inconsistent halo sizes between replicates Uneven lawn of yeast cells. Variation in the amount of compound applied. Differences in agar depth or composition.[5]Ensure the yeast culture is in the logarithmic growth phase and is spread evenly to create a uniform lawn. Use a calibrated pipette to apply a consistent volume of the compound solution. Prepare agar plates with a standardized volume of media.
"Fuzzy" or indistinct halo edges Slow-acting compound. Partial inhibition of growth.Increase the incubation time to allow for a clearer zone of inhibition to develop. Analyze the halo edge microscopically to assess cell morphology.
False positives (inhibition of wild-type yeast) High concentrations of the compound may exhibit general toxicity. Solvent toxicity.Perform a dose-response experiment on both the hof1Δ and wild-type strains to confirm selective inhibition. Always include a solvent-only control.

Experimental Protocols

Key Experiment: Yeast Halo Assay for hof1Δ Strain

This protocol is adapted from standard yeast halo assay procedures.[9][10]

Materials:

  • Saccharomyces cerevisiae wild-type and hof1Δ mutant strains.

  • YPD (Yeast Extract Peptone Dextrose) agar plates and liquid medium.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Sterile filter paper disks (6 mm diameter).

  • Sterile spreader and forceps.

Procedure:

  • Inoculate 5 mL of liquid YPD medium with a single colony of the yeast strain (hof1Δ or wild-type) and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD medium and allow it to grow to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Spread 100-200 µL of the mid-log phase culture evenly onto a YPD agar plate using a sterile spreader to create a uniform lawn.

  • Allow the plates to dry for 15-20 minutes in a laminar flow hood.

  • Using sterile forceps, place a sterile filter paper disk onto the center of the yeast lawn.

  • Carefully pipette a known amount (e.g., 5-10 µL) of the this compound stock solution (at various concentrations) onto the filter disk. As a control, apply the same volume of the solvent to a separate disk on a plate with the same yeast strain.

  • Incubate the plates at 30°C for 24-48 hours.

  • Measure the diameter of the zone of growth inhibition (the "halo") around the filter disk. A larger and clearer halo indicates greater inhibitory activity. Compare the results between the hof1Δ and wild-type strains to assess selectivity.

Data Presentation

Hypothetical Quantitative Data Summary

The following tables represent the kind of quantitative data researchers should aim to collect for robust and reproducible studies.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₃H₂₇NO₈
Molecular Weight 445.46 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 500 MHz) δ (ppm) Hypothetical data based on pseurotin A structure
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) Hypothetical data based on pseurotin A structure
HRMS (ESI+) m/z [M+H]⁺ calculated, [M+H]⁺ found

Table 2: Biological Activity of this compound

Yeast StrainAssay TypeEndpointValue (e.g., µ g/disk or µM)
S. cerevisiae (wild-type)Halo AssayMinimum Inhibitory Concentration (MIC)> 100 µ g/disk
S. cerevisiae (hof1Δ)Halo AssayMinimum Inhibitory Concentration (MIC)10 µ g/disk
S. cerevisiae (wild-type)Broth MicrodilutionIC₅₀> 50 µM
S. cerevisiae (hof1Δ)Broth MicrodilutionIC₅₀5 µM

Note: The values presented are hypothetical and should be determined experimentally.

Visualizations

Signaling and Experimental Workflows

pseurotin_biosynthesis cluster_0 Pseurotin A Biosynthesis Pathway PKS_NRPS PKS-NRPS Hybrid Enzyme (psoA) precursor Azaspirene Precursor PKS_NRPS->precursor Core scaffold synthesis pseurotin_A Pseurotin A precursor->pseurotin_A Oxidations, Methylation, Isomerization tailoring_enzymes Tailoring Enzymes (PsoC, PsoD, PsoE, PsoF) tailoring_enzymes->precursor hof1_pathway cluster_1 Role of Hof1 in Cytokinesis cluster_2 Effect of this compound Hof1 Hof1 Protein Septins Septin Ring Hof1->Septins Localization to bud neck Actomyosin_Ring Actomyosin Ring Hof1->Actomyosin_Ring Association during contraction Chs2 Chitin Synthase II (Chs2) Hof1->Chs2 Activation Septum Primary Septum Formation Actomyosin_Ring->Septum Guides formation Chs2->Septum Methylpseurotin This compound hof1_deletion hof1Δ Strain (No Hof1 protein) Methylpseurotin->hof1_deletion Exacerbates defect Cytokinesis_Failure Cytokinesis Failure & Growth Arrest hof1_deletion->Cytokinesis_Failure experimental_workflow cluster_workflow Experimental Workflow for Activity Screening start Start: Compound Synthesis or Isolation purification Purification (e.g., HPLC) start->purification characterization Structural Characterization (NMR, HRMS) purification->characterization stock_prep Prepare Stock Solution characterization->stock_prep halo_assay Yeast Halo Assay (WT vs. hof1Δ) stock_prep->halo_assay data_analysis Analyze Zone of Inhibition halo_assay->data_analysis confirmation Confirm with Broth Microdilution (IC50) data_analysis->confirmation end End: Determine Selective Activity confirmation->end

References

dealing with off-target effects of 11-O-methylpseurotin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-O-methylpseurotin A. The information provided is designed to help address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results can arise from several factors related to the handling and use of this compound. Consider the following:

  • Solubility: this compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final working concentrations. Precipitates can lead to inaccurate dosing.

  • Stability: The stability of this compound in your specific experimental media and conditions should be considered. Prolonged incubation times or exposure to certain conditions might lead to degradation of the compound.

  • Storage: Ensure the compound is stored correctly, as recommended by the supplier, to prevent degradation.

  • Pipetting Errors: At the low concentrations often used for bioactive small molecules, minor pipetting inaccuracies can lead to significant variations in the final concentration.

Q2: I am observing significant cytotoxicity in my cell-based assays, even at low concentrations of this compound. Is this expected, and how can I determine if it's an off-target effect?

A2: While this compound is a bioactive molecule, significant cytotoxicity at low concentrations might be an off-target effect. Pseurotin family members have been shown to induce apoptosis through pathways involving reactive oxygen species (ROS) production and mitochondrial dysfunction in some cell types.[1][2]

To investigate this, you can:

  • Perform a Dose-Response Curve: Determine the concentration range over which you observe a cytotoxic effect versus your desired biological effect. A narrow window between efficacy and toxicity may suggest off-target effects.

  • Use Control Compounds: Include a structurally related but inactive analog of this compound in your experiments, if available. This can help differentiate between specific and non-specific toxicity.

  • Assess Markers of Apoptosis and Necrosis: Use assays such as Annexin V/Propidium Iodide staining to determine the mode of cell death.

  • Measure Mitochondrial Health: Evaluate mitochondrial membrane potential and ROS production to see if these are affected, consistent with the known activities of other pseurotins.

Q3: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of this compound?

A3: Confirming on-target activity is crucial. Here are several strategies:

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can provide evidence of direct binding of this compound to its intended target protein in a cellular context.

  • Genetic Knockdown/Knockout: If the putative target of this compound is known, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype observed with this compound is diminished or absent in the knockdown/knockout cells, it supports on-target activity.

  • Rescue Experiments: In a target knockdown/knockout background, express a version of the target protein that is resistant to the knockdown. If this restores the phenotype upon treatment with this compound, it strongly suggests on-target activity.

  • Chemical Probe Competition: Use a known, well-characterized inhibitor of the putative target to see if it can compete with this compound and block its effects.

A4: Unanticipated effects on signaling pathways are a hallmark of off-target activity. To investigate this:

  • Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to confirm the activation or inhibition of the unexpected pathway.

  • Literature Search: Investigate if other pseurotin analogs have been reported to modulate this pathway. For instance, pseurotins have been shown to inhibit STAT3 and STAT5 phosphorylation.[3]

  • In Vitro Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions.

  • Affinity-Based Proteomics: Employ techniques such as affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.

Troubleshooting Guides

Table 1: Troubleshooting Common Experimental Issues
IssuePossible CauseRecommended Action
No biological effect observed - Compound inactivity (degradation) - Insufficient concentration - Low target expression in the experimental system- Verify compound integrity with the supplier's data or analytical chemistry techniques. - Perform a dose-response experiment over a wider concentration range. - Confirm the expression of the putative target protein in your cell line or model system.
High background in assays - Compound interference with assay readout (e.g., autofluorescence) - Non-specific binding- Run a control with the compound in the absence of cells or the target to check for assay interference. - Include appropriate vehicle controls (e.g., DMSO). - Optimize blocking steps and washing procedures in binding assays.
Irreproducible results between experiments - Variability in cell passage number or density - Inconsistent compound preparation- Maintain consistent cell culture conditions, including passage number and seeding density. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Observed effect does not match published data for similar compounds - Different experimental conditions (cell type, incubation time, etc.) - Potential for novel off-target effects in your system- Carefully compare your experimental protocol with the published literature. - Initiate off-target effect validation experiments as described in the FAQs.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to assess the binding of this compound to its target protein in intact cells.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and with the vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the amount of the specific target protein remaining in the supernatant by Western blotting.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.

Protocol 2: Affinity-Based Pull-Down for Off-Target Identification

This protocol describes a general workflow to identify proteins that interact with this compound.

Materials:

  • This compound chemically modified with a linker for immobilization (e.g., with a biotin tag or a functional group for coupling to beads)

  • Affinity resin (e.g., streptavidin-agarose for biotinylated compound or NHS-activated sepharose for compounds with a primary amine)

  • Cell lysate from the experimental system of interest

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Equipment for mass spectrometry

Methodology:

  • Immobilization: Covalently attach the modified this compound to the affinity resin according to the manufacturer's instructions.

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding. Include a control with the resin alone or with an immobilized inactive analog.

  • Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin using an appropriate elution buffer (e.g., high salt, low pH, or a solution of the free compound).

  • Identification: Identify the eluted proteins by mass spectrometry.

  • Data Analysis: Compare the proteins identified from the this compound pull-down with the control pull-down to identify specific interactors.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Inconsistent or Unexpected Results q1 Is the compound stable and soluble? start->q1 q2 Is cytotoxicity observed? q1->q2 Yes check_stability Verify compound integrity and solubility q1->check_stability No q3 Is the effect on-target? q2->q3 Yes off_target_cytotoxicity Investigate off-target cytotoxicity (apoptosis, ROS) q2->off_target_cytotoxicity Yes end Validated On-Target Effect q3->end Proceed with on-target validation off_target_investigation Initiate off-target investigation (pathway analysis, proteomics) q3->off_target_investigation No check_stability->start off_target_cytotoxicity->q3

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

signaling_pathway cluster_pseurotin_action Potential Signaling Pathways Modulated by Pseurotins pseurotin Pseurotin Analogs (e.g., this compound) ros Increased Mitochondrial ROS pseurotin->ros stat STAT Pathway (STAT3, STAT5) pseurotin->stat inhibits mapk MAPK Pathway (ERK, p38, JNK) ros->mapk modulates nfkb NF-κB Pathway ros->nfkb modulates apoptosis Apoptosis mapk->apoptosis inflammation Inflammation / Immune Response nfkb->inflammation stat->inflammation

Caption: Potential signaling pathways modulated by pseurotin analogs based on published literature.

References

optimizing incubation time for 11-O-methylpseurotin A treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for 11-O-methylpseurotin A treatment. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While direct studies on this compound are limited, its mechanism can be inferred from the activities of its parent compound, pseurotin A, and its derivatives. Pseurotins are known to modulate several key signaling pathways. Notably, they can suppress the JAK/STAT and MAPK (ERK, p38, JNK) signaling cascades.[1][2] This is often linked to the modulation of intracellular reactive oxygen species (ROS) levels.[2] Some studies also suggest that pseurotin A can inhibit the secretion of PCSK9 and its interaction with the LDL receptor.[3][4]

Q2: What is a good starting concentration and incubation time for my cell line?

A2: A good starting point is to perform a dose-response experiment with a broad range of concentrations (e.g., from 1 nM to 100 µM) and a standard incubation time of 24 to 72 hours.[5] The optimal concentration and time will be cell-line specific. For instance, in human lymphoid leukemia cells, pseurotin D showed significant effects on apoptosis after 24, 48, 72, and 96 hours of incubation at concentrations of 25 µM and 50 µM.[1] In studies with hormone-dependent breast cancer cells, pseurotin A showed time- and dose-dependent inhibition of cell viability over 24, 48, and 72 hours.[3]

Q3: How stable is this compound in cell culture medium?

A3: The stability of any compound in culture medium can be influenced by factors like pH, temperature, and light exposure. It is advisable to prepare fresh stock solutions and dilute them into the medium immediately before treating the cells. If long-term experiments are planned, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.

Q4: Can I use serum in my cell culture medium during treatment?

A4: The presence of serum can sometimes interfere with the activity of a compound. It is recommended to initially test the effects of this compound in both serum-containing and serum-free media to determine if serum components affect its efficacy in your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of treatment 1. Incubation time is too short. 2. Concentration is too low. 3. Compound has degraded. 4. Cell line is resistant.1. Increase the incubation time (e.g., try 48h, 72h, or longer).[5] 2. Perform a dose-response experiment with a wider and higher concentration range. 3. Prepare fresh solutions of this compound for each experiment. 4. Try a different cell line known to be sensitive to similar compounds or investigate the expression of potential targets in your cell line.
High cell death even at low concentrations 1. Incubation time is too long. 2. Concentration is too high. 3. Compound is cytotoxic to the cell line.1. Reduce the incubation time (e.g., try 6h, 12h, or 24h). 2. Use a lower range of concentrations in your dose-response experiment. 3. Confirm that the observed cell death is relevant to the biological question and not just non-specific toxicity. Consider assays to distinguish between apoptosis and necrosis.
Inconsistent results between experiments 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Degradation of the compound stock solution. 4. Cell passage number is too high.1. Ensure a consistent number of cells are seeded for each experiment.[6] 2. Precisely control the start and end times of the incubation. 3. Aliquot the stock solution and store it properly. Avoid repeated freeze-thaw cycles. 4. Use cells within a consistent and low passage number range.[7]
Precipitation of the compound in the medium 1. Poor solubility of the compound at the tested concentration. 2. Interaction with components in the medium.1. Dissolve the compound in a suitable solvent (e.g., DMSO) at a high concentration before diluting it in the culture medium. Ensure the final solvent concentration is low and non-toxic to the cells. 2. Test the solubility in the base medium without supplements first, then add supplements to identify the interacting component.

Quantitative Data Summary

The following table summarizes incubation times and concentrations used for pseurotin A and its derivatives in various studies, which can serve as a reference for designing experiments with this compound.

Compound Cell Line Concentration Range Incubation Time(s) Observed Effect
Pseurotin DHuman Lymphoid Leukemia (MEC-1)25 - 50 µM24, 48, 72, 96 hoursInduction of apoptosis[1]
Pseurotin AHormone-Dependent Breast Cancer (BT-474, T47D)Not specified, dose-dependent24, 48, 72 hoursInhibition of cell viability[3]
Pseurotin AProstate Cancer (PC-3, 22Rv1)IC50: 121.4 µM (PC-3), 138.2 µM (22Rv1)72 hoursModest antiproliferative activity[4]
Pseurotin DHuman T cells1, 5, 10 µMNot specifiedInhibition of activation markers[8]
Pseurotin AGlioma cellsIC50: 0.51 - 29.3 µMNot specifiedInhibition of proliferation[9]

Experimental Protocols

Protocol 1: Optimizing Incubation Time using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a framework for determining the optimal incubation time for this compound in your cell line of interest.

1. Materials:

  • Your mammalian cell line of interest
  • Complete cell culture medium
  • This compound stock solution (e.g., 10 mM in DMSO)
  • 96-well cell culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
  • Phosphate-buffered saline (PBS)
  • Multichannel pipette
  • Microplate reader

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count your cells.
  • Seed the cells in a 96-well plate at a predetermined optimal density (to ensure cells are in the exponential growth phase throughout the experiment).[6]
  • Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
  • Treatment:
  • The next day, prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
  • Incubation:
  • Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours).
  • MTT Assay:
  • At the end of each incubation period, add 10 µL of MTT reagent to each well.[10]
  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[10]
  • Data Acquisition:
  • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis:
  • Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
  • Plot the cell viability against the incubation time for a fixed concentration of the drug, and plot dose-response curves for each time point to determine the IC50 value. The optimal incubation time will depend on the desired outcome (e.g., the time point that gives a significant effect at the lowest concentration).

Visualizations

Signaling Pathways Potentially Affected by Pseurotins

G cluster_0 Pseurotin A / this compound cluster_1 Cellular Effects cluster_2 Downstream Signaling cluster_3 Biological Outcomes Pseurotin Pseurotin ROS ROS Modulation Pseurotin->ROS PCSK9 PCSK9 Inhibition Pseurotin->PCSK9 JAK_STAT JAK/STAT Pathway Pseurotin->JAK_STAT MAPK MAPK Pathway (ERK, p38, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Proliferation Inhibition of Proliferation MAPK->Proliferation JAK_STAT->Proliferation Inflammation Anti-inflammatory Effects NFkB->Inflammation

Caption: Potential signaling pathways modulated by pseurotin A and its derivatives.

Experimental Workflow for Optimizing Incubation Time

G A 1. Determine Optimal Cell Seeding Density B 2. Seed Cells in 96-well Plates A->B C 3. Prepare Serial Dilutions of This compound B->C D 4. Treat Cells and Incubate for Multiple Time Points (e.g., 6-72h) C->D E 5. Perform Cell Viability Assay (e.g., MTT) D->E F 6. Measure Absorbance E->F G 7. Analyze Data: - Plot Viability vs. Time - Determine IC50 at each time point F->G H 8. Select Optimal Incubation Time for Further Experiments G->H

Caption: Workflow for optimizing the incubation time of this compound.

Troubleshooting Logic for No Treatment Effect

Caption: A logical guide for troubleshooting experiments with no observable effect.

References

selecting the right controls for 11-O-methylpseurotin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 11-O-methylpseurotin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, particularly in selecting the appropriate controls. Due to the limited specific data on this compound, some recommendations are extrapolated from studies on the closely related compounds, pseurotin A and pseurotin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a fungal metabolite and a derivative of pseurotin A.[] Its most well-characterized activity is the selective inhibition of Saccharomyces cerevisiae (yeast) strains with a deletion of the HOF1 gene.[] The Hof1 protein in yeast is an F-BAR protein involved in cytokinesis, actin cytoskeleton organization, and septin ring dynamics.[2][3][4] The precise mechanism of how this compound selectively targets hof1Δ mutants is not fully elucidated. Its mechanism of action in mammalian cells has not been extensively studied.

Q2: What are the known biological activities of related compounds like pseurotin A and D that might be relevant?

Pseurotin A and D have been shown to possess a range of biological activities, which may suggest potential, unconfirmed activities for this compound. These include:

  • Anti-cancer properties: Pseurotins have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5]

  • Immunomodulatory effects: They can inhibit the activation and proliferation of T cells.[6]

  • Modulation of signaling pathways: Pseurotins have been reported to affect key cellular signaling pathways, including JAK/STAT and MAPK.

  • Regulation of reactive oxygen species (ROS): Pseurotin A has been shown to suppress intracellular ROS levels.

Q3: What is a suitable vehicle control for this compound in cell culture experiments?

The appropriate vehicle control depends on the solvent used to dissolve this compound. Due to its hydrophobicity, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. The vehicle control should be the same concentration of the solvent used to treat the cells with this compound. It is crucial to keep the final solvent concentration in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Q4: How do I determine the optimal working concentration of this compound for my experiments?

The optimal concentration of this compound will be cell-type and assay-dependent. A dose-response experiment is essential to determine the effective concentration range. We recommend starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific endpoint (e.g., cell viability, inhibition of a particular signaling event). For cell-based assays, inhibitors are often used at concentrations below 10 µM to minimize the risk of off-target effects.[7]

Q5: What are essential positive and negative controls when studying the effects of this compound on a specific signaling pathway?

  • Negative Control: This would be your vehicle-treated cells, which should show the basal level of pathway activity.

  • Positive Control (for inhibition): A known, well-characterized inhibitor of the signaling pathway you are investigating. This ensures that the pathway is inhibitable in your experimental system and that your assay is working correctly.

  • Positive Control (for activation): If you are investigating the inhibition of an activated pathway, you will need a known agonist or stimulus (e.g., a growth factor or cytokine) to activate the pathway. Your experimental samples would then be co-treated with the agonist and this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent or non-reproducible results - Compound instability in media- Cell passage number and health- Pipetting errors- Inconsistent incubation times- Test the stability of this compound in your cell culture medium over the time course of your experiment.- Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.- Use calibrated pipettes and consider using a master mix for treatments.- Ensure precise and consistent timing for all experimental steps.
High background or off-target effects - Compound concentration is too high- Non-specific binding- Compound reactivity- Perform a dose-response curve to find the lowest effective concentration.- Consider using structurally related but inactive analogs as negative controls if available.- Evaluate for non-specific effects by testing in a cell line that does not express the putative target (if known).
Unexpected cytotoxicity - Solvent toxicity- Off-target effects leading to cell death- Compound degradation into toxic byproducts- Ensure the final vehicle concentration is non-toxic to your cells.- Perform a time-course experiment to distinguish between acute toxicity and effects on proliferation.- Use a lower concentration of this compound and/or shorter incubation times.
No observable effect - Compound is inactive in the chosen cell type or assay- Insufficient concentration or incubation time- Compound precipitation- Cellular efflux- Confirm the activity of your compound in a sensitive positive control assay (e.g., the hof1Δ yeast strain).- Increase the concentration and/or incubation time.- Check for compound precipitation in the stock solution and in the culture medium.- Consider using efflux pump inhibitors to see if this potentiates the effect.

Experimental Protocols & Data Presentation

Determining the IC50 for Cell Viability

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line using a colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a 2X vehicle control.

  • Treatment: Remove the old medium from the cells and add the 2X compound dilutions and controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Summary Table:

Parameter Value Notes
Cell Line e.g., HeLa, A549Specify the cell line used.
Seeding Density e.g., 5,000 cells/wellOptimize for logarithmic growth during the assay.
Incubation Time e.g., 48 hoursShould be relevant to the biological question.
Concentration Range e.g., 0.01 - 100 µMShould span from no effect to maximal effect.
Vehicle Control e.g., 0.1% DMSOSame concentration as the highest compound treatment.
Positive Control e.g., StaurosporineA known cytotoxic agent.
Calculated IC50 e.g., 5.2 µMInclude 95% confidence intervals if possible.

Visualizations

Experimental Workflow for Characterizing this compound

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies cluster_controls Controls prep_compound Prepare this compound stock solution (e.g., in DMSO) dose_response Dose-Response Assay (e.g., MTT, CellTiter-Glo) to determine IC50 prep_compound->dose_response prep_cells Culture and plate cells prep_cells->dose_response phenotypic_assay Phenotypic Assay (e.g., Cytokinesis analysis via microscopy) dose_response->phenotypic_assay Select concentrations below IC50 western_blot Western Blot for Signaling Pathways (e.g., MAPK, JAK/STAT) phenotypic_assay->western_blot ros_assay ROS Measurement (e.g., DCFDA staining) phenotypic_assay->ros_assay target_engagement Target Engagement Assay (if target is hypothesized) western_blot->target_engagement vehicle_control Vehicle Control (e.g., DMSO) vehicle_control->dose_response vehicle_control->phenotypic_assay vehicle_control->western_blot vehicle_control->ros_assay positive_control Positive Control (Known inhibitor/activator) positive_control->western_blot positive_control->ros_assay negative_control Untreated Cells negative_control->dose_response

Caption: Experimental workflow for characterizing this compound.

Hypothetical Signaling Pathway Modulation

Based on the known activity of related pseurotins, this diagram illustrates a hypothetical signaling pathway that could be investigated.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_pathway MAPK Cascade (ERK, p38, JNK) receptor->mapk_pathway Stimulus ros Reactive Oxygen Species (ROS) receptor->ros transcription_factor Transcription Factor (e.g., NF-κB, AP-1) mapk_pathway->transcription_factor ros->mapk_pathway modulates methylpseurotin This compound methylpseurotin->mapk_pathway Inhibition? methylpseurotin->ros Suppression? gene_expression Gene Expression (Proliferation, Apoptosis) transcription_factor->gene_expression

References

Validation & Comparative

Comparative Antifungal Activity: 11-O-methylpseurotin A vs. Pseurotin A

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the current state of knowledge regarding the antifungal properties of 11-O-methylpseurotin A and pseurotin A.

This guide provides a comparative analysis of this compound and pseurotin A, focusing on their antifungal activity. The information presented is based on available experimental data from peer-reviewed literature. It is important to note that while pseurotin A has been the subject of several studies, publicly available data on the specific antifungal activity of this compound is limited, precluding a direct, quantitative comparison of their potency.

Executive Summary

Pseurotin A is a fungal secondary metabolite with reported antibiotic and antifungal properties. Its primary proposed mechanism of antifungal action is the inhibition of chitin synthase, a crucial enzyme for the integrity of the fungal cell wall. However, there are conflicting reports in the literature regarding its direct antifungal efficacy.

This compound is a derivative of pseurotin A. While it has been shown to affect the viability of a specific mutant strain of Saccharomyces cerevisiae, comprehensive data regarding its broad-spectrum antifungal activity, such as Minimum Inhibitory Concentrations (MICs), are not currently available in the public domain. This data gap prevents a conclusive comparison of its antifungal potency against that of pseurotin A.

This guide summarizes the available quantitative data, details relevant experimental methodologies, and presents diagrams of the proposed mechanism of action and the biosynthetic pathway of pseurotin A.

Data Presentation: Antifungal and Enzyme Inhibitory Activity

The following table summarizes the available quantitative data for pseurotin A. No quantitative antifungal activity data (MICs) for this compound against pathogenic fungi has been identified in the reviewed literature.

CompoundTarget Organism/EnzymeAssay TypeResultCitation
Pseurotin A Bacillus cereusMinimum Inhibitory Concentration (MIC)64 µg/mL[1]
Shigella shigaMinimum Inhibitory Concentration (MIC)64 µg/mL[1]
Chitin Synthase (solubilized) from Coprinus cinereusIC₅₀81 µM[2]
This compound Saccharomyces cerevisiae (hof1δ mutant)Yeast Halo Assay / Survival AssaySelective inhibition and decreased survival[]

Note: A significant contradiction exists in the literature regarding the antifungal activity of pseurotin A. While some studies report general antifungal and antibiotic properties, a 1993 study by Wenke et al. claims that despite inhibiting chitin synthase, pseurotin A and its derivative 8-O-demethylpseurotin A do not possess antifungal or antibacterial activity.[2]

Experimental Protocols

The determination of antifungal activity is typically performed using standardized methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Preparation of Antifungal Stock Solution:

  • The test compound (e.g., pseurotin A) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Inoculum Preparation:

  • The fungal strain to be tested is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.

  • A suspension of the fungal cells or spores is prepared in sterile saline or a buffered solution.

  • The suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

3. Assay Procedure:

  • A serial two-fold dilution of the antifungal stock solution is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • The diluted fungal inoculum is added to each well of the microtiter plate.

  • Positive (no antifungal agent) and negative (no inoculum) control wells are included.

  • The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

4. Determination of MIC:

  • After incubation, the microtiter plate is examined visually or with a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Mandatory Visualizations

Proposed Antifungal Mechanism of Pseurotin A

Pseurotin A is reported to act as a competitive inhibitor of chitin synthase.[4] This enzyme is responsible for the synthesis of chitin, a vital component of the fungal cell wall. By inhibiting this enzyme, pseurotin A disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death.

G Proposed Antifungal Mechanism of Pseurotin A pseurotin_A Pseurotin A inhibition pseurotin_A->inhibition chitin_synthase Chitin Synthase chitin_synthase->inhibition chitin_synthesis Chitin Synthesis inhibition->chitin_synthesis Inhibition cell_wall Fungal Cell Wall Integrity chitin_synthesis->cell_wall Maintains cell_lysis Cell Lysis / Fungal Cell Death cell_wall->cell_lysis Disruption leads to

Caption: Pseurotin A inhibits chitin synthase, disrupting fungal cell wall synthesis.

Hypothetical Antifungal Mechanism of this compound

The selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene by this compound suggests a potential mechanism of action related to cytokinesis.[] Hof1 is a protein involved in the regulation of the actomyosin ring contraction during cell division. Interference with this process could lead to failed cell separation and subsequent cell death.

G Hypothetical Antifungal Mechanism of this compound methylpseurotin_A This compound inhibition methylpseurotin_A->inhibition hof1_target Hof1-related Target hof1_target->inhibition cytokinesis Cytokinesis Regulation inhibition->cytokinesis Interference cell_division Proper Cell Division cytokinesis->cell_division Ensures cell_death Failed Cell Separation / Cell Death cell_division->cell_death Disruption leads to

Caption: this compound may interfere with cytokinesis, leading to cell death.

Biosynthesis Pathway of Pseurotin A

The biosynthesis of pseurotin A involves a complex series of enzymatic reactions, starting from a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. The regulation of this pathway is also intricate, with factors such as zinc concentration and the presence of other secondary metabolites like gliotoxin playing a role.[5][6]

G Simplified Biosynthesis Regulation of Pseurotin A cluster_regulators Regulators cluster_biosynthesis Biosynthesis Pathway zinc High Zinc pso_genes pso Gene Cluster (PKS-NRPS) zinc->pso_genes Upregulates gliotoxin Gliotoxin gliotoxin->pso_genes Downregulates intermediates Biosynthetic Intermediates pso_genes->intermediates pseurotin_A Pseurotin A intermediates->pseurotin_A

Caption: Pseurotin A biosynthesis is influenced by zinc and gliotoxin levels.

References

A Comparative Guide to the Mechanism of Action of Pseurotin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pseurotin derivatives, a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam core, have garnered significant attention for their diverse and potent biological activities. This guide provides an objective comparison of the mechanisms of action of key pseurotin derivatives, supported by quantitative experimental data, detailed methodologies for cited experiments, and visual diagrams of the implicated signaling pathways.

Comparative Biological Activity of Pseurotin Derivatives

The biological effects of pseurotin derivatives are diverse, ranging from anticancer and immunomodulatory to antifungal activities. The potency of these compounds varies significantly based on minor structural modifications. The following table summarizes the half-maximal inhibitory concentrations (IC50) of prominent pseurotin derivatives against various biological targets.

DerivativeTarget/AssayCell Line / Enzyme SourceIC50 ValueReference
Pseurotin A PCSK9 Secretion InhibitionHepG21.20 µM[1]
IgE Production InhibitionMouse Splenocytes3.6 µM[1][2]
Proliferation of Glioma CellsVarious0.51–29.3 μM[3]
CytotoxicityBEL-7402 (Hepatocellular Carcinoma)Mentioned as active[4]
CytotoxicityP388, HL60, A-549Weak activity[1]
Chitin Synthase Inhibition-Competitive inhibitor[1][2]
Pseurotin D Cytotoxicity (Cell Number Reduction)MEC-1 (Lymphoid Leukemia)~23 µM
Anticancer Activity vs. Pseurotin A-More potent in some models[2]
IgE Production Inhibition vs. Pseurotin AMouse B-cellsMore potent than Pseurotin A[2]
10-deoxypseurotin A IgE Production InhibitionMouse Splenocytes0.066 µM[2]
Synerazol IgE Production InhibitionMouse Splenocytes0.26 µM[2]

Key Mechanisms of Action and Signaling Pathways

Pseurotin derivatives exert their effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified include inhibition of the JAK/STAT and MAPK pathways, reduction of reactive oxygen species (ROS), and direct enzyme inhibition.

Immunomodulation via Inhibition of JAK/STAT Signaling

Both Pseurotin A and D have been shown to be potent inhibitors of the JAK/STAT signaling pathway, which is crucial for cytokine signaling and immune cell function. This inhibition is a key mechanism behind their ability to suppress IgE production and lymphocyte activation.

  • Mechanism: Pseurotin A and D inhibit the phosphorylation of STAT3, STAT5, and STAT6 in stimulated B-cells.[5] This prevents their activation and subsequent translocation to the nucleus, thereby downregulating the transcription of genes involved in B-cell proliferation, differentiation into plasma cells, and IgE production.[5] Pseurotin D has been reported to be more potent than Pseurotin A in this regard.[2][6]

JAK-STAT_Pathway_Inhibition_by_Pseurotins cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IL-4) Cytokine->Cytokine_Receptor Binds STAT STAT (STAT3, 5, 6) JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) DNA DNA pSTAT->DNA Translocates & Binds Pseurotins Pseurotin A & D Pseurotins->STAT Inhibit Phosphorylation Transcription Gene Transcription (Proliferation, IgE Production) DNA->Transcription MAPK_and_ROS_Modulation_by_Pseurotins cluster_stimuli cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response External_Stimuli External Stimuli (e.g., RANKL, Stress) ROS ROS External_Stimuli->ROS MAPK_Pathway MAPK Pathway (ERK, p38, JNK) ROS->MAPK_Pathway NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation Inflammation Inflammation NFkB_Pathway->Inflammation Pseurotin_A Pseurotin A Pseurotin_A->ROS Suppresses Pseurotin_D Pseurotin D Pseurotin_D->ROS Increases (in some cancer cells) Apoptosis Apoptosis Pseurotin_D->Apoptosis Chitin_Synthase_Inhibition_Workflow UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Binds Chitin_Polymer Chitin Polymer (Fungal Cell Wall) Chitin_Synthase->Chitin_Polymer Catalyzes Pseurotin_A Pseurotin A Pseurotin_A->Chitin_Synthase Competitively Inhibits No_Chitin Inhibited Chitin Synthesis

References

11-O-methylpseurotin A efficacy compared to standard antifungal drugs (e.g., fluconazole)

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide: 11-O-methylpseurotin A and Fluconazole in Antifungal Research

An Objective Assessment Based on Available Scientific Data

For researchers and professionals in drug development, a comprehensive understanding of novel compounds in relation to established standards is paramount. This guide provides a comparative overview of this compound and the widely used antifungal drug, fluconazole. It is important to note that direct comparative studies on the antifungal efficacy of these two compounds are not available in the current scientific literature. Therefore, this guide synthesizes the existing data for each compound to provide a parallel assessment.

Section 1: Fluconazole - A Standard of Care in Antifungal Therapy

Fluconazole is a triazole antifungal agent with a well-established safety and efficacy profile. It is widely used in the treatment of various fungal infections.

Mechanism of Action: Fluconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Antifungal Spectrum and Efficacy: Fluconazole is effective against a broad range of pathogenic yeasts, including most Candida species (such as Candida albicans) and Cryptococcus neoformans. However, its activity against filamentous fungi like Aspergillus species is limited. The efficacy of fluconazole is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Quantitative Data Summary: Fluconazole

The following table summarizes typical MIC ranges for fluconazole against common fungal pathogens. These values can vary depending on the specific strain and testing methodology.

Fungal SpeciesTypical MIC Range (µg/mL)
Candida albicans0.25 - 2.0[1][2]
Candida glabrata1.0 - 64.0[1]
Candida krusei16.0 - >64.0 (often intrinsically resistant)[1]
Cryptococcus neoformans2.0 - 16.0
Aspergillus fumigatus>64.0 (generally considered resistant)[3][4]
Section 2: this compound - A Fungal Metabolite with Limited Antifungal Data

This compound is a natural product of fungal origin, identified as a metabolite from Aspergillus fumigatus and Sporothrix sp.[] It belongs to the pseurotin class of compounds, which are characterized by a mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) biosynthetic origin.

Biological Activity: Current research on this compound has not established it as a broad-spectrum antifungal agent. Available studies point towards other biological activities:

  • Selective Inhibition: One study found that this compound selectively inhibits a Hof1 deletion strain of the yeast Saccharomyces cerevisiae.[] This suggests a specific molecular target rather than a general antifungal mechanism.

  • Lack of General Antifungal Activity of Parent Compound: Research on the parent compound, pseurotin A, and its derivative 8-O-demethylpseurotin A, which are inhibitors of chitin synthase, indicated that they do not possess general antifungal or antibacterial activities.

  • Other Potential Applications: Some studies have explored other potential therapeutic applications for pseurotins, such as antiseizure activity.[]

Quantitative Antifungal Data: To date, there is no published data detailing the Minimum Inhibitory Concentrations (MICs) of this compound against common pathogenic fungi. One study on pseurotin A reported a Minimum Inhibitory Concentration of 64 μg/mL against Bacillus cereus and Shigella shiga, indicating some antibacterial activity for the parent compound.[6]

Data Summary: this compound vs. Fluconazole

FeatureThis compoundFluconazole
Compound Class Pseurotin (PKS/NRPS hybrid)Triazole
Primary Mechanism Not established as a broad-spectrum antifungal. Selectively inhibits a yeast mutant.Inhibition of 14α-demethylase, disrupting ergosterol synthesis.
Antifungal Spectrum Not defined. Parent compound reported to lack general antifungal activity.Broad-spectrum against yeasts (Candida, Cryptococcus). Limited activity against molds.
Quantitative Efficacy (MIC) No data available against pathogenic fungi.Extensive data available for a wide range of fungi.[1][2][3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standardized method used to determine the in vitro susceptibility of fungi to antifungal agents.[7][8][9]

  • Preparation of Antifungal Agent: The antifungal agent (e.g., fluconazole) is serially diluted in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells (drug-free growth control and sterility control) are included.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free control.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to assess the potential toxicity of a compound to mammalian cells.[10]

  • Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in a 96-well plate until a confluent monolayer is formed.

  • Compound Exposure: The cells are treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells.

Visualizations

Antifungal_Efficacy_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) MIC_Assay Broth Microdilution Assay (Determine MIC) Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) Compound->Cytotoxicity_Assay Standard Standard Antifungal (e.g., Fluconazole) Standard->MIC_Assay Standard->Cytotoxicity_Assay Fungal_Strains Pathogenic Fungal Strains Fungal_Strains->MIC_Assay Compare_MIC Compare MIC Values MIC_Assay->Compare_MIC Assess_Toxicity Assess Cytotoxicity (IC50) Cytotoxicity_Assay->Assess_Toxicity Conclusion Efficacy & Safety Profile Compare_MIC->Conclusion Assess_Toxicity->Conclusion Fluconazole_MOA Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion catalyzed by Lanosterol 14α-demethylase Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential Component Membrane_Integrity Disrupted Membrane Integrity & Function Fungal_Membrane->Membrane_Integrity Leads to

References

Unveiling 11-O-methylpseurotin A as a Putative Hof1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-O-methylpseurotin A's validation as an inhibitor of the yeast protein Hof1. Due to the nascent stage of research into small molecule inhibitors of Hof1, this document focuses on the existing experimental evidence for this compound and contrasts its expected effects with the known cellular consequences of Hof1 deletion.

Executive Summary

This compound is a fungal metabolite identified as a selective inhibitor of a Hof1 deletion strain of Saccharomyces cerevisiae. This discovery points to a potential role for this compound in targeting the intricate process of cytokinesis, the final stage of cell division. Hof1 is a key regulator of this process, playing crucial roles in the splitting of the septin ring and the constriction of the actomyosin ring.

Currently, the validation of this compound as a Hof1 inhibitor is primarily based on genetic screening assays rather than direct biochemical inhibition studies. This guide will delve into the experimental foundation of this claim, outline the cellular function of Hof1, and provide a framework for understanding the potential of this compound as a research tool. The lack of direct, potent, and specific small molecule inhibitors of Hof1 makes a direct quantitative comparison challenging. Therefore, this guide will focus on a qualitative comparison based on genetic evidence and the known phenotypes associated with the loss of Hof1 function.

Data Presentation: A Qualitative Comparison

Given the absence of direct biochemical IC50 values and a lack of alternative, validated small-molecule inhibitors for Hof1, a quantitative comparison is not currently feasible. The following table summarizes the available information for this compound and the established effects of Hof1 deletion.

FeatureThis compoundHof1 Deletion (hof1Δ)
Validation Method Yeast Halo Assay (Genetic)Genetic Deletion
Reported Effect Selective inhibition of hof1Δ strain growthTemperature-sensitive growth, defects in cytokinesis[1]
Mechanism of Action Not definitively established; presumed to interfere with a pathway that becomes essential in the absence of Hof1.Loss of function, leading to defects in septin ring splitting and asymmetric actomyosin ring constriction[2][3][4].
Direct Target Presumed to be a protein or pathway that genetically interacts with Hof1. Direct binding to Hof1 has not been demonstrated.HOF1 gene product.

Experimental Protocols

The primary experimental method used to identify and validate this compound as a compound with a specific effect related to Hof1 was the yeast halo assay.

Yeast Halo Assay Protocol

This assay is a powerful tool for identifying compounds that exhibit synthetic lethality or selective inhibition against a particular mutant strain.

  • Yeast Strain Preparation: A lawn of the yeast strain of interest (in this case, a hof1Δ mutant and a wild-type control) is evenly spread onto solid growth medium (e.g., YPD agar plates).

  • Compound Application: A small, sterile filter paper disc is impregnated with a known concentration of the test compound (this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a period sufficient for yeast growth (typically 24-48 hours).

  • Zone of Inhibition Measurement: The compound diffuses from the filter disc into the agar, creating a concentration gradient. If the compound inhibits yeast growth, a clear "halo" or zone of inhibition will form around the disc. The diameter of this halo is proportional to the potency of the compound against that specific strain.

  • Comparative Analysis: By comparing the size of the halo on the mutant strain plate to the wild-type plate, one can determine if the compound has a selective effect on the mutant. A significantly larger halo on the mutant plate suggests a synthetic lethal or inhibitory interaction.

Mandatory Visualizations

Hof1 Signaling Pathway in Cytokinesis

Hof1_Signaling_Pathway cluster_MEN Mitotic Exit Network (MEN) cluster_Cytokinesis Cytokinesis Dbf2_Mob1 Dbf2-Mob1 Kinase Hof1 Hof1 Dbf2_Mob1->Hof1 Phosphorylation Cdc5 Cdc5 (Polo-like Kinase) Cdc5->Hof1 Phosphorylation Septin_Ring Septin Ring Hof1->Septin_Ring Localization AMR Actomyosin Ring Hof1->AMR Relocalization Chs2 Chs2 (Chitin Synthase) Hof1->Chs2 Interacts with Septin_Splitting Septin Ring Splitting Hof1->Septin_Splitting Promotes AMR_Constriction AMR Constriction Hof1->AMR_Constriction Regulates Septin_Ring->Septin_Splitting Undergoes AMR->AMR_Constriction Undergoes Myo1 Myo1 Primary_Septum Primary Septum Formation Chs2->Primary_Septum Catalyzes AMR_Constriction->Primary_Septum Coordinates with

Caption: Hof1 is regulated by the Mitotic Exit Network and orchestrates key events in cytokinesis.

Experimental Workflow for Validation of this compound

Yeast_Halo_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis cluster_Conclusion Conclusion Yeast_Culture_WT Wild-Type Yeast Culture Plate_WT Plate Wild-Type Yeast Yeast_Culture_WT->Plate_WT Yeast_Culture_Mutant hof1Δ Mutant Yeast Culture Plate_Mutant Plate hof1Δ Mutant Yeast Yeast_Culture_Mutant->Plate_Mutant Compound This compound Apply_Compound_WT Apply Compound to WT Plate Compound->Apply_Compound_WT Apply_Compound_Mutant Apply Compound to Mutant Plate Compound->Apply_Compound_Mutant Plate_WT->Apply_Compound_WT Plate_Mutant->Apply_Compound_Mutant Incubate Incubate Plates Apply_Compound_WT->Incubate Apply_Compound_Mutant->Incubate Measure_Halo_WT Measure Zone of Inhibition (WT) Incubate->Measure_Halo_WT Measure_Halo_Mutant Measure Zone of Inhibition (Mutant) Incubate->Measure_Halo_Mutant Compare Compare Halo Diameters Measure_Halo_WT->Compare Measure_Halo_Mutant->Compare Conclusion_Node Selective Inhibition of hof1Δ Strain Compare->Conclusion_Node

Caption: Workflow of the yeast halo assay used to identify this compound.

Concluding Remarks

The identification of this compound as a compound that selectively inhibits the growth of a hof1Δ yeast strain is a promising first step towards developing chemical probes for studying Hof1 function. However, it is crucial for the research community to recognize the current limitations. The validation remains at a genetic level, and further studies are required to determine if this compound directly interacts with and inhibits the Hof1 protein.

Future research should focus on:

  • Biochemical Assays: Performing in vitro experiments with purified Hof1 protein to determine if this compound has a direct inhibitory effect.

  • Detailed Phenotypic Analysis: Quantitatively assessing the effects of this compound on cytokinesis in wild-type yeast, specifically looking for phenotypes that mimic hof1Δ mutants, such as defects in septin ring splitting and actomyosin ring constriction.

  • Target Deconvolution: Employing chemical genetics and proteomics approaches to identify the direct molecular target(s) of this compound in yeast.

The development of a validated, direct inhibitor of Hof1 would be a significant advancement, providing a powerful tool to dissect the complex regulatory networks governing cytokinesis. While this compound shows potential, further rigorous validation is necessary to solidify its role as a direct Hof1 inhibitor.

References

comparative analysis of 11-O-methylpseurotin A cytotoxicity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic effects of pseurotin A and its derivatives, highlighting the current research landscape and future directions. While specific comparative data for 11-O-methylpseurotin A remains limited in publicly available literature, this guide provides a detailed examination of the closely related and well-studied compound, pseurotin A, and its analog, pseurotin D, to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to Pseurotins

Pseurotins are a class of fungal secondary metabolites characterized by a unique spiro-heterocyclic γ-lactam structure.[1] Initially identified for their antifungal and antibiotic properties, recent studies have unveiled their potential as anticancer agents.[2][3] These compounds have been shown to modulate various cellular processes, including cell differentiation, angiogenesis, and apoptosis.[2][4] this compound is a derivative of pseurotin A, a compound of mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin.[5] While research has shown that this compound can selectively inhibit a Hof1 deletion strain in yeast, comprehensive cytotoxic data in mammalian cell lines is not yet widely available.[5][6] This guide, therefore, focuses on the cytotoxic profiles of the more extensively researched pseurotin A and D to provide a comparative framework.

Data Presentation: Cytotoxicity of Pseurotin A and D

The following table summarizes the half-maximal inhibitory concentration (IC50) values of pseurotin A and pseurotin D in various cancer cell lines, as determined by in vitro cytotoxicity assays.

CompoundCell LineCancer TypeIC50 (µM)AssayReference
Pseurotin AHepG2Hepatocellular Carcinoma1.20PCSK9 Secretion Inhibition[7]
Pseurotin AGlioma Cells (unspecified)Glioma0.51–29.3Proliferation Assay[8]
Pseurotin AMouse B cellsNot applicable3.6IgE Production Inhibition[9]
Pseurotin DMEC-1Chronic Lymphocytic Leukemia23MTT Assay[2][4]

Note: The cytotoxicity of pseurotins can be influenced by the specific cell line and the assay method used.[10] The variability in IC50 values for glioma cells treated with Pseurotin A highlights this dependency.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in the study of pseurotin cytotoxicity.

Cell Viability and Cytotoxicity Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pseurotin A or D) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% Triton X-100 in 0.1 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis through the detection of phosphatidylserine externalization using Annexin V and membrane integrity using propidium iodide (PI).

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Mandatory Visualization

Experimental Workflow for Cytotoxicity and Apoptosis Analysis

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_mtt MTT Assay cluster_flow Apoptosis Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, MEC-1) treatment Treat Cells with Pseurotin A/D cell_culture->treatment compound_prep Prepare Pseurotin A/D Concentrations compound_prep->treatment incubation Incubate for 24, 48, or 72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add harvest_cells Harvest Cells incubation->harvest_cells mtt_incubate Incubate 3-4h mtt_add->mtt_incubate solubilize Solubilize Formazan mtt_incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance ic50_calc Calculate IC50 Values read_absorbance->ic50_calc stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_analysis Flow Cytometry Analysis stain_cells->flow_analysis apoptosis_quant Quantify Apoptotic Cells flow_analysis->apoptosis_quant

Caption: Workflow for assessing the cytotoxicity and apoptotic effects of pseurotin compounds.

Proposed Signaling Pathways Affected by Pseurotins

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes pseurotins Pseurotin A / D jak_stat JAK/STAT Pathway pseurotins->jak_stat Inhibition mapk MAPK Pathway pseurotins->mapk Modulation pcsk9 PCSK9 Secretion pseurotins->pcsk9 Inhibition ros Mitochondrial ROS Production pseurotins->ros Induction proliferation Decreased Cell Proliferation jak_stat->proliferation mapk->proliferation pcsk9->proliferation apoptosis Induction of Apoptosis ros->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest ros->cell_cycle_arrest proliferation->apoptosis cell_cycle_arrest->apoptosis

Caption: Potential signaling pathways modulated by pseurotin A and D leading to anticancer effects.

Concluding Remarks

The available evidence strongly suggests that pseurotin A and its analogs, such as pseurotin D, exhibit significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[2][8] The mechanisms underlying these effects appear to be multifactorial, involving the modulation of key signaling pathways like JAK/STAT and MAPK, inhibition of PCSK9 secretion, and induction of mitochondrial ROS production.[2][7]

While direct comparative data on the cytotoxicity of this compound is currently lacking in the scientific literature, the findings for pseurotin A and D provide a solid foundation for future research into this specific derivative. Further studies are warranted to elucidate the cytotoxic profile of this compound across a broad range of cancer cell lines and to determine if it shares or diverges from the mechanisms of action of other pseurotins. Such research will be instrumental in evaluating its potential as a novel therapeutic agent in oncology.

References

Unveiling the Antiseizure Potential of Pseurotin Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of 11-O-methylpseurotin A and its analogs reveals a nuanced landscape of antiseizure activity, with pseurotin A2 and azaspirofuran A emerging as promising candidates for further investigation, while this compound itself demonstrates a lack of efficacy in preclinical models. This guide provides a detailed comparison of the antiseizure profiles of these compounds, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of epilepsy treatment.

Comparative Antiseizure Activity

The antiseizure potential of this compound, alongside its structural analogs pseurotin A, pseurotin A2, pseurotin F1, pseurotin D, azaspirofuran A, and azaspirofuran B, was systematically evaluated.[1][2] Initial screening in a larval zebrafish pentylenetetrazole (PTZ) seizure model identified pseurotin A2 and azaspirofuran A as active compounds, while this compound and the other tested analogs were found to be inactive.[1][2]

The active compounds, pseurotin A2 and azaspirofuran A, not only demonstrated efficacy in the zebrafish model but also showed positive results in a mammalian model of drug-resistant seizures, the mouse 6 Hz psychomotor seizure model.[1][2] This suggests that these specific pseurotin analogs may hold promise for treating difficult-to-control forms of epilepsy.[1][2]

For comparative context, the following tables summarize the antiseizure activity of the tested pseurotin analogs and a selection of standard antiseizure drugs (ASDs).

CompoundZebrafish PTZ Seizure ModelMouse 6 Hz Seizure Model
This compound Inactive Not Tested
Pseurotin A2ActiveActive
Azaspirofuran AActiveActive
Pseurotin AInactiveNot Tested
Pseurotin F1InactiveNot Tested
Pseurotin DInactiveNot Tested
Azaspirofuran BInactiveNot Tested
Data sourced from Copmans et al., 2018.[1][2]
Standard Antiseizure DrugPrimary Mechanism of ActionCommon Clinical Use
CarbamazepineSodium Channel BlockerFocal and generalized tonic-clonic seizures
ValproateMultiple (enhances GABA, blocks Na+/Ca2+ channels)Broad-spectrum (focal, generalized, absence seizures)
LevetiracetamBinds to synaptic vesicle protein SV2ABroad-spectrum (focal, myoclonic, tonic-clonic seizures)
EthosuximideT-type Calcium Channel BlockerAbsence seizures
This table provides a general overview of standard ASDs for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Larval Zebrafish Pentylenetetrazole (PTZ) Seizure Model

This model is a high-throughput in vivo assay used for the initial screening of antiseizure compounds.

  • Animal Husbandry: Wild-type zebrafish larvae are raised to 5-7 days post-fertilization (dpf) under standard laboratory conditions.

  • Compound Exposure: Larvae are individually placed in 96-well plates containing embryo medium. The test compounds, including this compound and its analogs, are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included. Larvae are typically pre-incubated with the compounds for a specified period (e.g., 1 hour).

  • Seizure Induction: Following pre-incubation, the pro-convulsant agent pentylenetetrazole (PTZ) is added to the wells to induce seizure-like behavior. A typical concentration is 20 mM.

  • Behavioral Analysis: The locomotor activity of the larvae is tracked for a defined period (e.g., 30 minutes) using an automated video tracking system. Seizure-like behavior is characterized by high-velocity movements and convulsions.

  • Data Analysis: The total distance moved and the duration of high-velocity movements are quantified. A significant reduction in PTZ-induced hyperactivity compared to the vehicle control is indicative of antiseizure activity.

Mouse 6 Hz Psychomotor Seizure Model

This model is used to evaluate the efficacy of compounds against drug-resistant focal seizures.

  • Animal Preparation: Adult male mice (e.g., Swiss Webster) are used for this assay.

  • Compound Administration: The test compounds (e.g., pseurotin A2, azaspirofuran A) are administered to the mice, typically via intraperitoneal (i.p.) injection, at varying doses. A vehicle control is also administered to a separate group of animals.

  • Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), a low-frequency (6 Hz) electrical stimulation is delivered through corneal electrodes. The stimulus intensity is set to a level that induces psychomotor seizures in control animals (e.g., 32 mA).

  • Behavioral Observation: Immediately following the electrical stimulation, mice are observed for the presence and duration of the seizure, which is characterized by a stereotyped behavior of stun, forelimb clonus, and twitching of the vibrissae.

  • Data Analysis: The percentage of animals protected from the seizure and the duration of the seizure in unprotected animals are recorded. A compound is considered active if it significantly reduces the seizure duration or protects a significant percentage of animals from seizures compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for the active compounds, pseurotin A2 and azaspirofuran A, is yet to be fully elucidated and is suggested to be novel.[1][2] However, the known mechanisms of standard antiseizure drugs provide a framework for understanding potential targets. Most antiseizure medications act by modulating neuronal excitability through effects on ion channels or neurotransmitter systems.

Below are diagrams illustrating a generalized experimental workflow for antiseizure drug discovery and a simplified representation of common signaling pathways targeted by existing antiseizure drugs.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation In Vivo Validation cluster_mechanistic Mechanistic Studies zebrafish_model Larval Zebrafish PTZ Model active_compounds Active Compounds (Pseurotin A2, Azaspirofuran A) zebrafish_model->active_compounds compound_library Compound Library (e.g., Pseurotin Analogs) compound_library->zebrafish_model mouse_model Mouse 6 Hz Seizure Model pathway_analysis Signaling Pathway Analysis mouse_model->pathway_analysis active_compounds->mouse_model

Caption: Experimental workflow for antiseizure drug discovery.

signaling_pathways cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Na_channel Voltage-gated Na+ Channels Glutamate Glu Na_channel->Glutamate Inhibited by Carbamazepine Ca_channel Voltage-gated Ca2+ Channels Ca_channel->Glutamate Inhibited by Valproate SV2A SV2A SV2A->Glutamate Modulated by Levetiracetam AMPA_receptor AMPA Receptor Glutamate->AMPA_receptor NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor GABA GABA GABA_A_receptor GABAA Receptor GABA->GABA_A_receptor Enhanced by Valproate

Caption: Common molecular targets of antiseizure medications.

References

Unraveling the Structure-Activity Relationship of 11-O-methylpseurotin A and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-O-methylpseurotin A and its analogs, focusing on their structure-activity relationships (SAR) in antiseizure and cytotoxic activities. The information is compiled from published experimental data to facilitate further research and drug development efforts in this area.

Introduction

Pseurotins are a class of fungal secondary metabolites characterized by a unique spirocyclic γ-lactam core. This compound is a derivative of pseurotin A, a well-studied member of this family.[1][2][3] These compounds have garnered interest due to their diverse biological activities, including antifungal, antibiotic, and immunomodulatory effects.[1] Recent studies have explored their potential as antiseizure and anticancer agents, revealing intriguing structure-activity relationships. This guide will delve into these relationships, presenting a comparative analysis of this compound and its analogs.

Antiseizure Activity: A Zebrafish-Based Comparison

A key study by Copmans et al. (2018) investigated the antiseizure activity of seven pseurotin analogs, including this compound, using a pentylenetetrazole (PTZ)-induced seizure model in larval zebrafish.[3][4][5][6] The results highlight a stringent structure-activity relationship, with only two of the seven tested compounds showing significant antiseizure effects.

Table 1: Comparative Antiseizure Activity of Pseurotin Analogs in the Zebrafish PTZ Seizure Model

CompoundStructureAntiseizure Activity
Pseurotin A(Image of Pseurotin A structure)Inactive
Pseurotin A2 (Image of Pseurotin A2 structure) Active
Pseurotin F1(Image of Pseurotin F1 structure)Inactive
This compound(Image of this compound structure)Inactive
Pseurotin D(Image of Pseurotin D structure)Inactive
Azaspirofuran A (Image of Azaspirofuran A structure) Active
Azaspirofuran B(Image of Azaspirofuran B structure)Inactive

Source: Copmans et al., 2018.[3][4][5][6]

The study revealed that minor structural modifications dramatically impact the antiseizure potential of these compounds. Pseurotin A2 and azaspirofuran A emerged as the only active analogs in this screen.[3][4][5][6] The exact quantitative data for the extent of seizure reduction for each compound was not explicitly provided in a tabular format in the original publication; however, the authors clearly state the inactivity of the other analogs at the tested concentrations.

Cytotoxic Activity: An In Vitro Perspective

Several pseurotin analogs have been evaluated for their cytotoxic effects against various cancer cell lines. This data provides another layer to the structure-activity relationship, indicating that the structural features governing cytotoxicity may differ from those for antiseizure activity.

Table 2: Comparative Cytotoxicity of Pseurotin Analogs

CompoundCell LineIC50 (µM)Reference
Pseurotin AHepG2 (Hepatocellular Carcinoma)Not explicitly quantified, but showed activity[7]
Pseurotin DMEC-1 (Chronic Lymphocytic Leukemia)23[8]
This compoundNot Available--
Pseurotin A2Not Available--
Pseurotin F1Not Available--
Azaspirofuran ANot Available--
Azaspirofuran BNot Available--

Note: IC50 values for all analogs against a uniform panel of cell lines are not currently available in the public domain.

The available data suggests that pseurotins possess moderate cytotoxic activity. For instance, pseurotin D exhibited an IC50 of 23 µM against the MEC-1 leukemia cell line.[8] Pseurotin A has also demonstrated anticancer activity against hepatocellular carcinoma.[7] Further comprehensive studies are required to establish a clear SAR for the cytotoxicity of this compound class.

Signaling Pathways and Mechanism of Action

Pseurotins have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these mechanisms is crucial for the development of targeted therapies.

JAK/STAT Pathway

Pseurotin D has been observed to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in the JAK/STAT signaling pathway.[8] This pathway is often dysregulated in cancer and autoimmune diseases.

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates PseurotinD Pseurotin D PseurotinD->STAT3 Inhibits Phosphorylation

Caption: Pseurotin D inhibits the JAK/STAT signaling pathway.

MAPK Pathway

Studies have also implicated pseurotins in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another critical regulator of cellular processes.[8]

Experimental Protocols

Antiseizure Activity in Larval Zebrafish (PTZ Model)

This protocol is adapted from methodologies used in the screening of pseurotin analogs.[2][4][6][9][10][11][12]

1. Animals: Wild-type zebrafish larvae at 5-7 days post-fertilization (dpf).

2. Seizure Induction:

  • Larvae are individually placed in wells of a multi-well plate containing embryo medium.

  • A solution of pentylenetetrazole (PTZ) is added to the wells to a final concentration that reliably induces seizure-like behavior (e.g., 10-20 mM).

3. Compound Administration:

  • Test compounds (pseurotin analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells prior to or concurrently with PTZ.

  • A vehicle control group (DMSO without compound) is included.

4. Behavioral Analysis:

  • Larval movement is recorded using an automated tracking system.

  • Seizure-like behavior is quantified by analyzing parameters such as total distance moved, velocity, and convulsive movements over a defined period.

5. Data Analysis:

  • The effect of each compound on PTZ-induced seizure activity is compared to the vehicle control.

  • A significant reduction in seizure-like behavior indicates antiseizure activity.

b start Start larvae Zebrafish Larvae (5-7 dpf) start->larvae plate Place larvae in multi-well plate larvae->plate compound Add test compound or vehicle plate->compound ptz Induce seizures with PTZ compound->ptz record Record larval movement ptz->record analyze Quantify seizure-like behavior record->analyze end End analyze->end

Caption: Workflow for zebrafish PTZ seizure assay.

Western Blot for STAT3 Phosphorylation

This is a general protocol for assessing the phosphorylation status of STAT3 in response to treatment with pseurotin analogs.[1][2][9]

1. Cell Culture and Treatment:

  • Culture a suitable cancer cell line (e.g., MEC-1) to 70-80% confluency.

  • Treat the cells with various concentrations of the pseurotin analog or vehicle for a specified time.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • For a loading control, re-probe the membrane with an antibody for total STAT3 or a housekeeping protein (e.g., β-actin).

6. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the relative levels of p-STAT3.

c start Start cells Culture and treat cells start->cells lysis Cell lysis and protein extraction cells->lysis quantify Protein quantification lysis->quantify sds SDS-PAGE quantify->sds transfer Western transfer to PVDF membrane sds->transfer block Blocking transfer->block primary Primary antibody incubation (p-STAT3) block->primary secondary Secondary antibody incubation (HRP) primary->secondary detect Chemiluminescent detection secondary->detect end End detect->end

Caption: Western blot workflow for p-STAT3 detection.

Conclusion

References

Validating the In Vivo Efficacy of 11-O-methylpseurotin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro efficacy of 11-O-methylpseurotin A against other members of the pseurotin family of fungal metabolites. Due to the limited publicly available in vivo efficacy data for this compound, this guide leverages data from closely related analogs, Pseurotin A and Pseurotin D, to provide a comprehensive overview of the potential therapeutic applications and biological activities of this class of compounds.

Comparative Efficacy of Pseurotin Derivatives

While direct in vivo efficacy studies on this compound are not extensively documented in peer-reviewed literature, preliminary screenings have been conducted. In a larval zebrafish model used to assess antiseizure activity, this compound was found to be inactive.[] This is in contrast to other pseurotin derivatives, which have demonstrated notable bioactivity in various animal models.

In Vivo Studies of Pseurotin Analogs

Pseurotin A and Pseurotin D have been evaluated in several in vivo models, showcasing their potential in anti-inflammatory and anti-cancer applications.

CompoundAnimal ModelConditionKey Findings
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisPrevented bone loss and reduced the number of osteoclasts.[2][3][4]
RatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect.
Pseurotin D MouseOvalbumin-induced footpad edemaDecreased paw swelling and production of pro-inflammatory cytokines.
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity.[]
In Vitro Activity

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[] The Hof1 protein is involved in the regulation of mitosis and cytokinesis. This specific activity suggests a potential mechanism of action related to cell cycle control.

Signaling Pathways and Experimental Overview

The biological activities of pseurotins are often attributed to their modulation of key signaling pathways, particularly the STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial in immune responses and cell growth.

G cluster_pathway Pseurotin A/D Signaling Pathway Pseurotin Pseurotin A / D STAT STAT Phosphorylation Pseurotin->STAT Inhibits Proliferation B-cell Proliferation & Differentiation STAT->Proliferation Promotes Inflammation Inflammatory Response STAT->Inflammation Promotes IgE IgE Production Proliferation->IgE

Figure 1: Simplified signaling pathway for Pseurotin A and D.

The experimental workflow for evaluating the in vivo efficacy of pseurotin compounds typically involves the induction of a disease state in an animal model, followed by treatment and subsequent analysis of relevant biomarkers.

G cluster_workflow In Vivo Efficacy Experimental Workflow Model Disease Model Induction (e.g., OVX, HCC) Treatment Treatment with Pseurotin Compound Model->Treatment Analysis Biochemical & Histological Analysis Treatment->Analysis Endpoint Efficacy Evaluation Analysis->Endpoint

Figure 2: General experimental workflow for in vivo studies.

Detailed Experimental Protocols

Pseurotin A in Ovariectomized (OVX) Mouse Model of Osteoporosis
  • Animal Model: Female C57BL/6J mice (11 weeks old) are used.[2] Osteoporosis is induced by bilateral ovariectomy under anesthesia. A sham operation is performed on the control group.[2]

  • Treatment: Following a one-week recovery period, the treatment group receives intraperitoneal injections of Pseurotin A (e.g., 5 mg/kg) every two days for six weeks.[2] The control groups (sham and OVX) receive a vehicle control (e.g., 1% DMSO in PBS).[2]

  • Analysis:

    • Micro-CT Analysis: After the treatment period, bone microarchitecture of the femur is analyzed using micro-computed tomography to determine parameters like bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[3]

    • Histomorphometry: Femurs are sectioned and stained for tartrate-resistant acid phosphatase (TRAP) to identify and quantify osteoclasts.[2]

    • ROS Detection: In vivo reactive oxygen species (ROS) production can be assessed by intravenous injection of dihydroethidium (DHE) 24 hours before sacrifice.[3]

Pseurotin A in a Rat Model of Hepatocellular Carcinoma (HCC)
  • Animal Model: Male Sprague-Dawley rats are often used.[5] Hepatocellular carcinoma can be induced by chronic administration of a carcinogen like diethylnitrosamine (DEN). A common protocol involves weekly intraperitoneal injections of DEN (e.g., 70 mg/kg body weight) for 10 weeks.[6]

  • Treatment: The specifics of Pseurotin A treatment in this model would need to be optimized, but would typically involve administration of the compound after the induction of HCC.

  • Analysis:

    • Serum Biomarkers: Blood samples are collected to measure liver function enzymes (e.g., ALT, AST) and HCC markers (e.g., alpha-fetoprotein).[5]

    • Histopathology: Liver tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of tumor formation, inflammation, and fibrosis.[6]

    • Molecular Analysis: Gene and protein expression of markers related to inflammation, apoptosis, and cell proliferation (e.g., TNF-α, Bax, Bcl-2, PCNA) can be analyzed by qPCR and Western blotting.[5]

Pseurotin D in an Ovalbumin-Induced Paw Edema Model
  • Animal Model: Wistar rats are immunized with ovalbumin (OVA) (e.g., 30 µg, intraperitoneally) 14-18 days prior to the experiment.[7]

  • Induction of Edema: Paw edema is induced by an intraplantar injection of OVA (e.g., 10 µ g/paw ).[7]

  • Treatment: Pseurotin D or a vehicle control is administered subcutaneously before the OVA challenge.[7]

  • Analysis: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the OVA injection to quantify the extent of edema.[7]

Conclusion

The available data suggests that while this compound exhibits a specific in vitro activity against a yeast deletion strain, its in vivo efficacy for conditions like seizure disorders appears limited. In contrast, its parent compound, Pseurotin A, and the related analog, Pseurotin D, have demonstrated promising in vivo therapeutic potential in models of osteoporosis, hepatocellular carcinoma, and inflammation. Further in vivo studies of this compound in models relevant to its in vitro cell cycle-related activity are warranted to fully elucidate its therapeutic potential. The detailed protocols provided for Pseurotin A and D can serve as a valuable starting point for designing such future investigations.

References

A Head-to-Head Comparison of 11-O-methylpseurotin A with Other Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the natural product 11-O-methylpseurotin A with other structurally related and functionally relevant natural products. The following sections detail the comparative biological activities, present quantitative data in structured tables, and provide insights into the experimental methodologies used to generate these findings.

I. Comparative Biological Activity

This compound is a fungal metabolite belonging to the pseurotin class of natural products, which are characterized by a unique spirocyclic γ-lactam core structure. While research on this compound is not as extensive as for other members of its class, existing studies provide valuable points of comparison.

Antiseizure Activity

A key study directly compared the antiseizure potential of this compound with several other pseurotins and azaspirofurans in a larval zebrafish model with pentylenetetrazole (PTZ)-induced seizures. In this assay, this compound was found to be inactive .[1][2][3] In contrast, pseurotin A2 and azaspirofuran A were identified as active compounds, demonstrating a clear distinction in the biological activity of these closely related molecules.[1][2][3]

Selective Inhibition of Yeast Growth

This compound has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene (hof1Δ). This suggests a specific cellular target or pathway that is essential for the survival of this mutant strain. The Hof1 protein is involved in cytokinesis and septin ring dynamics in yeast. While this provides a specific bioactivity for this compound, direct comparative data with other natural products in this specific assay is not currently available.

Anti-inflammatory and Immunomodulatory Activities

The pseurotin class of compounds, more broadly, has demonstrated notable anti-inflammatory and immunomodulatory effects. Studies on pseurotin A and pseurotin D have shown that they can significantly inhibit the proliferation of macrophages and modulate the production of inflammatory mediators.[4] For instance, pseurotin D has been shown to inhibit the activation of human T cells.[4] While these findings highlight the potential of the pseurotin scaffold in modulating immune responses, specific data on the anti-inflammatory or immunomodulatory activity of this compound is lacking, preventing a direct comparison.

Antifungal and Cytotoxic Activities

II. Data Presentation

The following table summarizes the available quantitative data for the biological activities of this compound and its comparators.

CompoundBiological ActivityAssayResultReference
This compound AntiseizureLarval zebrafish PTZ seizure modelInactive[1][2][3]
Selective Yeast InhibitionS. cerevisiae hof1Δ halo assayActive (qualitative)
Pseurotin A2 AntiseizureLarval zebrafish PTZ seizure modelActive[1][2][3]
Azaspirofuran A AntiseizureLarval zebrafish PTZ seizure modelActive[1][2][3]
Pseurotin A Antifungal (Chitin Synthase Inhibition)Solubilized chitin synthase from Coprinus cinereusIC50 = 81 µM[5][6]
Synerazol AntifungalCandida albicansActive (synergistic with azoles)[7][8]

III. Experimental Protocols

Yeast Halo Assay for Selective Inhibition

The selective inhibition of the S. cerevisiae hof1Δ strain by this compound was likely determined using a yeast halo assay. This method is a common technique for screening compounds for growth-inhibitory effects against specific yeast strains.

General Protocol:

  • Yeast Strain Preparation: A lawn of the target yeast strain (in this case, the hof1Δ mutant and a wild-type control) is evenly spread onto an agar plate containing the appropriate growth medium.

  • Compound Application: A sterile paper disc impregnated with a known concentration of the test compound (this compound) is placed onto the center of the yeast lawn.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 30°C) for a period sufficient for yeast growth (typically 1-2 days).

  • Observation: The plate is examined for a "halo," which is a clear zone of no yeast growth around the paper disc. The diameter of the halo is proportional to the growth-inhibitory activity of the compound. A larger halo on the mutant strain plate compared to the wild-type plate indicates selective inhibition.

Larval Zebrafish Pentylenetetrazole (PTZ) Seizure Model

This in vivo assay is used to assess the anticonvulsant activity of compounds.

General Protocol:

  • Zebrafish Larvae: Zebrafish larvae at a specific developmental stage (e.g., 7 days post-fertilization) are used.

  • Compound Exposure: Larvae are placed in a multi-well plate and exposed to the test compound at various concentrations.

  • Seizure Induction: Seizures are induced by the addition of pentylenetetrazole (PTZ), a known convulsant agent.

  • Behavioral Analysis: The locomotor activity of the larvae is tracked using a high-speed camera and specialized software. Anticonvulsant activity is determined by a reduction in the convulsive movements of the larvae compared to a vehicle-treated control group.

IV. Signaling Pathways and Experimental Workflows

Pseurotin Biosynthetic Pathway

The biosynthesis of pseurotins involves a complex pathway utilizing a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. The generation of diversity within the pseurotin family, including the formation of this compound, arises from the action of various tailoring enzymes that modify the core structure.

pseurotin_biosynthesis PKS_NRPS PKS-NRPS Hybrid Enzyme Azaspirene Azaspirene Core PKS_NRPS->Azaspirene Core Synthesis Pseurotin_A Pseurotin A Azaspirene->Pseurotin_A Tailoring Enzymes Other_Pseurotins Other Pseurotins Azaspirene->Other_Pseurotins Tailoring Enzymes PsoC PsoC (O-methyltransferase) Methylation 11-O-methylation Pseurotin_A->Methylation Methylpseurotin_A This compound Methylation->Methylpseurotin_A

Caption: Simplified biosynthetic pathway of pseurotins.

Experimental Workflow for Antiseizure Compound Screening

The process of identifying antiseizure compounds from natural product libraries often follows a standardized workflow, from initial screening to validation in different models.

antiseizure_workflow NP_Library Natural Product Library Zebrafish_Screen Larval Zebrafish PTZ Screen NP_Library->Zebrafish_Screen Hit_Identification Hit Identification Zebrafish_Screen->Hit_Identification Inactive_Compounds Inactive Compounds (e.g., this compound) Hit_Identification->Inactive_Compounds Active_Hits Active Hits (e.g., Pseurotin A2, Azaspirofuran A) Hit_Identification->Active_Hits Mammalian_Model Mammalian Seizure Model (e.g., mouse 6 Hz test) Active_Hits->Mammalian_Model Lead_Compound Lead Compound Identification Mammalian_Model->Lead_Compound

Caption: Workflow for antiseizure drug discovery.

References

Unveiling the Synergistic Power of Pseurotin Analogs in Antifungal Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of a 11-O-methylpseurotin A analog, Synerazol, with other established antifungal compounds. The information is supported by experimental data from peer-reviewed research, offering insights into potential combination therapies for fungal infections.

A significant challenge in treating fungal infections is the emergence of resistance to existing antifungal agents. One promising strategy to combat this is the use of combination therapy, where two or more drugs work together to produce a greater effect than the sum of their individual effects. This guide focuses on the synergistic potential of Synerazol, a derivative of pseurotin A, when combined with azole-based antifungal drugs.

Quantitative Analysis of Synergistic Antifungal Activity

Research has demonstrated that Synerazol exhibits a marked synergistic effect with azole antifungal agents, such as clotrimazole and fluconazole, against Candida albicans. The following table summarizes the minimum inhibitory concentrations (MICs) of these compounds when used alone and in combination. The synergy is quantified by the Fractional Inhibitory Concentration (FIC) index, where an FIC index of ≤ 0.5 is indicative of a synergistic interaction.

Compound(s)OrganismMIC (µg/mL) - AloneMIC (µg/mL) - In CombinationFIC Index
SynerazolCandida albicans IFO 1385>1003.13
ClotrimazoleCandida albicans IFO 13850.20.0250.156
SynerazolCandida albicans IFO 1385>10012.5
FluconazoleCandida albicans IFO 13850.780.10.253

Data extracted from Ando, O., et al. (1991). Synerazol, a new antifungal antibiotic. The Journal of Antibiotics, 44(4), 382-389.

Experimental Protocols

The following section details the methodologies used in the key experiments to determine the synergistic antifungal activity of Synerazol.

Antifungal Activity Assay

The in vitro antifungal activity of the compounds was determined using a standard agar dilution method.

  • Medium Preparation: Sabouraud dextrose agar was prepared and autoclaved.

  • Compound Incorporation: The test compounds (Synerazol, clotrimazole, fluconazole) were dissolved in a suitable solvent and added to the molten agar at various concentrations.

  • Inoculation: The agar plates were inoculated with a standardized suspension of Candida albicans IFO 1385.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited the visible growth of the fungal strain.

Synergy Testing (Checkerboard Assay)

The synergistic interaction between Synerazol and azole antifungals was evaluated using the checkerboard method.

  • Preparation of Drug Solutions: Serial dilutions of Synerazol and the azole antifungal (clotrimazole or fluconazole) were prepared.

  • Plate Setup: In a 96-well microtiter plate, the dilutions of Synerazol were added to the wells in the horizontal direction, and the dilutions of the azole antifungal were added in the vertical direction, creating a matrix of different concentration combinations.

  • Inoculation: Each well was inoculated with a standardized suspension of Candida albicans IFO 1385.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Data Analysis: The FIC index was calculated for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Visualizing the Experimental Workflow and a Key Fungal Signaling Pathway

To further clarify the experimental process and the potential mechanism of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Compound Stock Solutions C Create Serial Dilutions in Microtiter Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 37°C for 24 hours D->E F Read MICs for Each Combination E->F G Calculate FIC Index F->G H Determine Synergy (FIC Index <= 0.5) G->H

Caption: Experimental workflow for determining synergistic antifungal activity.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Site of Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Azoles Azole Antifungals (e.g., Clotrimazole, Fluconazole) Azoles->Lanosterol Inhibition

Caption: Simplified Ergosterol Biosynthesis Pathway and the target of azole antifungals.

Concluding Remarks

The synergistic interaction between Synerazol and azole antifungals presents a compelling case for further investigation into combination therapies for fungal infections. By targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane, azoles create a vulnerability that appears to be exploited by Synerazol, leading to a significant enhancement of antifungal activity. This guide provides a foundational understanding of this synergistic relationship, supported by available experimental data and methodologies. Further research is warranted to elucidate the precise mechanism of this synergy and to evaluate its efficacy and safety in preclinical and clinical settings.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-O-methylpseurotin A
Reactant of Route 2
11-O-methylpseurotin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.